3-Methyl-1-(piperidin-3-yl)urea dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-3-piperidin-3-ylurea;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-8-7(11)10-6-3-2-4-9-5-6;;/h6,9H,2-5H2,1H3,(H2,8,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVTCSYRHOFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1-(piperidin-3-yl)urea Dihydrochloride: A Scaffold of Therapeutic Promise
For correspondence: [email protected]
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride (CAS 2126160-67-4), a heterocyclic compound of significant interest in modern medicinal chemistry. While specific research on this exact molecule is emerging, its structural motifs—the piperidine ring and the methylurea functional group—are well-established pharmacophores. This document synthesizes information from analogous compounds to present a detailed exploration of its physicochemical properties, plausible synthetic routes, potential biological activities with a focus on soluble epoxide hydrolase (sEH) inhibition, and robust analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical scaffold.
Introduction: The Piperidinyl Urea Scaffold in Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug discovery, present in a wide array of clinically approved drugs targeting central nervous system disorders, cancer, and infectious diseases.[1] Its saturated, six-membered heterocyclic structure offers a versatile, three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, thereby enhancing pharmacokinetic profiles.[1][2]
The urea functional group is equally significant, capable of forming multiple stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity.[3] The strategic incorporation of a urea moiety into drug candidates has led to the development of numerous therapies, including anticancer and antidiabetic agents.
The combination of these two pharmacophores in the 3-Methyl-1-(piperidin-3-yl)urea scaffold results in a molecule with considerable potential for interacting with various biological targets. Notably, substituted piperidinyl ureas have emerged as a potent class of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation, hypertension, and pain.[4][5] This guide will delve into the technical aspects of this compound, providing a foundational understanding for its future investigation and development.
Physicochemical Properties and Structural Analysis
While extensive experimental data for this compound is not yet publicly available, its physicochemical properties can be predicted based on its structure and data from analogous compounds. The dihydrochloride salt form is expected to confer improved aqueous solubility and stability, which is advantageous for pharmaceutical development.
| Property | Predicted Value/Information | Source |
| CAS Number | 2126160-67-4 | - |
| Molecular Formula | C₇H₁₇Cl₂N₃O | - |
| Molecular Weight | 246.14 g/mol | - |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (predicted) | General knowledge |
| pKa | Estimated basic pKa for the piperidine nitrogen | General knowledge |
| LogP | Low to moderate (predicted for the free base) | General knowledge |
Synthesis and Manufacturing
A plausible and efficient synthetic route to this compound can be designed based on established methodologies for the synthesis of chiral 3-aminopiperidine precursors and standard urea formation reactions.[6][7] The key starting material is (R)- or (S)-3-amino-1-Boc-piperidine, which can be synthesized from L-glutamic acid or via asymmetric enzymatic transamination of 1-Boc-3-piperidone.[6]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Urea Formation (Illustrative)
-
Reaction Setup: To a solution of (R)-3-Amino-1-Boc-piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add methyl isocyanate (1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, 1-(1-Boc-piperidin-3-yl)-3-methylurea, can be purified by column chromatography on silica gel.
-
Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of diethyl ether or 1,4-dioxane. Add a solution of HCl in the respective solvent (2.2 eq.) and stir. The dihydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.
Biological Activity and Therapeutic Potential: A Focus on Soluble Epoxide Hydrolase (sEH) Inhibition
The primary therapeutic potential of piperidinyl ureas lies in their ability to inhibit soluble epoxide hydrolase (sEH).[3][5] sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising therapeutic strategy for a range of diseases.[8]
Mechanism of Action: sEH Inhibition
Caption: Signaling pathway of sEH inhibition by 3-Methyl-1-(piperidin-3-yl)urea.
Structure-Activity Relationship (SAR) Insights
Based on extensive research on related sEH inhibitors, several structural features are key for potent inhibition:
-
Urea Moiety: The urea functional group is crucial for binding to the catalytic site of sEH, typically forming hydrogen bonds with key amino acid residues such as Tyr381, Tyr465, and Asp333.[3]
-
Piperidine Ring: The piperidine scaffold serves as a versatile linker and can be functionalized to optimize pharmacokinetic properties. The position of the urea linkage (e.g., at the 3- or 4-position) can influence potency and selectivity.[4][8]
-
Substituents: The nature of the substituents on both the piperidine nitrogen and the terminal urea nitrogen plays a significant role in modulating the inhibitor's potency, solubility, and metabolic stability.[4][9]
Analytical Methodologies
Robust and validated analytical methods are essential for the characterization, quality control, and pharmacokinetic analysis of this compound.
High-Performance Liquid Chromatography (HPLC/UPLC)
A reverse-phase HPLC or UPLC method is suitable for the analysis of this polar compound.
Protocol: HPLC Method for Purity Assessment
-
Column: A C18 stationary phase (e.g., Cogent Bidentate C18™, 4µm, 100Å) is recommended for good retention of polar analytes.[10]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is appropriate. For highly polar urea compounds, a high aqueous content or even 100% aqueous mobile phase may be necessary.[10][11]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 200-215 nm) is suitable for detecting the urea chromophore.[10][12]
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., water/acetonitrile mixture).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.
Protocol: NMR Analysis
-
Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents due to the compound's salt form.
-
¹H NMR: Expected signals would include:
-
¹³C NMR: Expected signals would include:
-
2D NMR: Techniques such as COSY, HSQC, and HMBC would be employed to confirm the connectivity and finalize the structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol: Mass Spectrometry Analysis
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is ideal for this compound, which is expected to readily form a protonated molecule [M+H]⁺.
-
Expected Mass: The exact mass of the protonated free base (C₇H₁₆N₃O⁺) would be observed.
-
Fragmentation Analysis: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can be used to confirm the elemental composition and elucidate the fragmentation pathways, providing further structural confirmation.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics. Based on the extensive research on analogous compounds, it is highly likely to be a potent inhibitor of soluble epoxide hydrolase, with potential applications in treating inflammatory diseases, hypertension, and neuropathic pain.
Future research should focus on the definitive synthesis and characterization of this compound, followed by in vitro and in vivo evaluation of its biological activity. Further optimization of the scaffold through medicinal chemistry efforts could lead to the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The analytical methods outlined in this guide provide a solid foundation for the quality control and bioanalysis required for such development programs.
References
-
Shen, H. C., et al. (2009). Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5314-5320. [Link]
-
Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 61B(6), 688-693. [Link]
-
Kim, I. H., et al. (2011). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Journal of Medicinal Chemistry, 54(10), 3467-3479. [Link]
-
Tsai, H. J., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(21), 7873-7884. [Link]
-
Morisseau, C., & Hammock, B. D. (2013). Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(1), 40-44. [Link]
-
Aytemir, M. D., et al. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ChemMedChem, 17(12), e202200137. [Link]
-
Singh, U. P., et al. (1995). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 49(12), 1748-1752. [Link]
-
Contente, M. L., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 14, 2206-2214. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Retrieved February 15, 2026, from [Link]
-
Li, Z., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Organic Process Research & Development, 26(5), 1461-1469. [Link]
-
Clark, S., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. Journal of Chromatography A, 1161(1-2), 207-213. [Link]
-
Cogent HPLC Columns. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. Retrieved February 15, 2026, from [Link]
-
Werner, C. F., et al. (1998). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of Agricultural and Food Chemistry, 46(9), 3594-3602. [Link]
-
MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved February 15, 2026, from [Link]
-
Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117833. [Link]
-
Wang, Z., et al. (2024). Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. Journal of Medicinal Chemistry, 67(16), 13037-13057. [Link]
-
Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3305. [Link]
-
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved February 15, 2026, from [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved February 15, 2026, from [Link]
-
LookChem. (n.d.). 3-methyl-1-(piperidin-3-yl)urea hydrochloride (CAS No. 2097935-45-8) Suppliers. Retrieved February 15, 2026, from [Link]
-
Li, W., et al. (2020). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 25(23), 5727. [Link]
-
Li, Y., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Chemistry, 56(01), e32-e40. [Link]
-
Lagisetty, U., et al. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal, 10(2), 221-225. [Link]
-
Oefner, C., et al. (2009). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 19(2), 370-374. [Link]
-
PrepChem. (n.d.). Synthesis of N-methyl-N', N'-dipenylurea. Retrieved February 15, 2026, from [Link]
-
Vardanyan, R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6634. [Link]
-
Ciamala, K., et al. (2016). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 21(11), 1547. [Link]
-
Carroll, F. I., et al. (1994). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 37(17), 2865-2871. [Link]
-
van der Wel, T., et al. (2019). Chiral disubstituted piperidinyl ureas: a class of dual diacylglycerol lipase-α and ABHD6 inhibitors. European Journal of Medicinal Chemistry, 182, 111634. [Link]
-
Journal of the American Chemical Society. (n.d.). Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). IT1051036B - PROCEDURE FOR THE SYNTHESIS OF N METHYL UREE.
-
Glesner, M. G., et al. (2020). Structure–property investigations in urea tethered iodinated triphenylamines. Journal of Materials Chemistry C, 8(30), 10393-10401. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 7. Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kb-article - MicroSolv Technology Corp [mtc-usa.com]
- 11. Urea Analyzed by HPLC - AppNote [mtc-usa.com]
- 12. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 13. Piperidine - Wikipedia [en.wikipedia.org]
- 14. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
Chemical structure of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride
An In-depth Technical Guide to 3-Methyl-1-(piperidin-3-yl)urea Dihydrochloride
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Piperidine-urea scaffolds are integral to the design of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] This document delineates the molecule's chemical structure, physicochemical properties, a proposed synthetic pathway, and key analytical characterization techniques. The content is structured to serve as a practical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.
Introduction: The Significance of Piperidine-Urea Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile anchor for diverse functional groups. When combined with a urea moiety, the resulting piperidine-urea structure provides a rigid hydrogen-bonding motif (donor-acceptor-donor) that is crucial for specific molecular recognition and binding to biological targets such as enzymes and receptors.[3]
Derivatives of this class have shown promise for their neuroprotective activities and as key intermediates in the synthesis of complex pharmaceutical agents.[1][2] 3-Methyl-1-(piperidin-3-yl)urea, in its dihydrochloride salt form, represents a valuable building block for exploring this chemical space, enabling systematic modifications to probe structure-activity relationships (SAR) in drug discovery campaigns. This guide focuses specifically on its structure, synthesis, and characterization to facilitate its effective use in research settings.
Chemical Structure and Physicochemical Properties
A precise understanding of the molecule's structure and properties is fundamental to its application. The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for various experimental conditions.
Molecular Structure
The formal IUPAC name for the compound is 1-methyl-3-(piperidin-3-yl)urea dihydrochloride. As a dihydrochloride salt, two equivalents of hydrochloric acid are associated with the base molecule. The most basic site is the secondary amine within the piperidine ring. The second protonation is likely to occur on the carbonyl oxygen of the urea group, which is favored over the urea nitrogens whose basicity is diminished by resonance.
-
IUPAC Name: 1-methyl-3-piperidin-3-ylurea;dihydrochloride[4]
-
CAS Number: 2097935-45-8[4]
-
Molecular Formula: C₇H₁₇Cl₂N₃O[4]
-
Molecular Weight: 246.14 g/mol
Physicochemical Properties
The following table summarizes key computed and reported properties for the compound. These parameters are critical for designing experiments, including formulation and assay development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N₃O (free base) | [5] |
| Molecular Weight | 193.67 g/mol (hydrochloride) | [4] |
| Hydrogen Bond Donors | 4 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| XLogP3 (Predicted) | -0.5 (free base) | [6] |
| Polar Surface Area | 36.9 Ų | [6] |
Synthesis Methodology
Retrosynthetic Analysis and Strategy
The synthesis strategy hinges on the formation of the urea bond, which is reliably achieved through the reaction of an amine with an isocyanate. To ensure regioselectivity and prevent undesired side reactions, the piperidine nitrogen must be temporarily protected. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability in neutral/basic conditions and its facile removal under acidic conditions, which can be coupled with the final salt formation step.
Proposed Step-by-Step Synthesis Protocol
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is chosen for the urea formation step as it is an inert solvent that effectively dissolves the starting materials without participating in the reaction.
-
Protection Strategy: A Boc-protecting group is used on the piperidine nitrogen to prevent it from reacting with the highly electrophilic methyl isocyanate, thereby directing urea formation exclusively at the 3-amino position.
-
Salt Formation: A solution of HCl in an organic solvent (e.g., dioxane or methanol) is used for deprotection and salt formation. This allows for the controlled precipitation of the final dihydrochloride product, ensuring high purity and easy isolation.[7]
Protocol:
Step 1: Synthesis of tert-butyl 3-((methylcarbamoyl)amino)piperidine-1-carboxylate
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add methyl isocyanate (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to yield the crude Boc-protected urea intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the crude intermediate from Step 1 in a minimal amount of methanol or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a solution of hydrogen chloride in 1,4-dioxane (4.0 M, 2.5 eq.) or a saturated solution of HCl in methanol. The excess acid ensures complete Boc deprotection and formation of the dihydrochloride salt.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
A precipitate will form during the reaction. Isolate the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound as a solid (typically a white or off-white powder).
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for this purpose.
| Technique | Expected Observations |
| ¹H NMR | Methyl Protons: A singlet or doublet (due to coupling with NH) around 2.6-2.8 ppm. Piperidine Protons: A series of complex multiplets between 1.5-3.5 ppm. NH Protons: Broad singlets in the region of 6.0-9.0 ppm, which are exchangeable with D₂O. |
| ¹³C NMR | Urea Carbonyl: A signal around 155-160 ppm. Piperidine Carbons: Signals in the aliphatic region (20-60 ppm). Methyl Carbon: A signal around 25-30 ppm. |
| Mass Spec (ESI+) | The spectrum should show a peak corresponding to the protonated free base [M+H]⁺ at m/z = 158.13. |
| Infrared (IR) | N-H Stretch: Broad absorption bands in the 3200-3400 cm⁻¹ region. C=O Stretch (Urea): A strong, sharp absorption band around 1640-1660 cm⁻¹. N-H Bend: Absorption around 1550-1640 cm⁻¹. |
Handling, Storage, and Safety
-
Handling: As with most amine hydrochloride salts, this compound should be handled in a well-ventilated area, preferably a fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, is required. The compound is classified as a warning substance due to potential skin, eye, and respiratory irritation.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[2]
Conclusion
This compound is a structurally important molecule that serves as a valuable intermediate for pharmaceutical research and development. Its synthesis is achievable through a straightforward, high-yielding pathway involving standard protection and urea formation chemistries. This guide provides the necessary structural, synthetic, and analytical framework to empower researchers to confidently utilize this compound in their drug discovery efforts, paving the way for the development of novel therapeutics.
References
- Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.
- PubChemLite. 3-methyl-1-(piperidin-4-yl)urea hydrochloride. PubChem.
- The Royal Society of Chemistry. Piperidines ESI-revised3. The Royal Society of Chemistry.
- Fluorochem. 3-methyl-1-(piperidin-3-yl)urea hydrochloride. Reagent Instruments Network.
- Chem-Impex. 1-(Piperidin-4-Ylmethyl)-3-(Thiazol-2-Yl)Urea Dihydrochloride. Chem-Impex.
- PubChem. 3-(4-Chlorophenyl)-1-methyl-1-piperidin-3-ylurea. PubChem.
- PubChemLite. (piperidin-3-yl)urea hydrochloride. PubChem.
- ChemicalRegister. 3-methyl-1-(piperidin-3-yl)urea hydrochloride (CAS No. 2097935-45-8) Suppliers. ChemicalRegister.
- Smolecule. 3-Methyl-1-(piperidin-4-yl)urea. Smolecule.
- MDPI. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI.
- Santa Cruz Biotechnology. 3-Amino-1-methyl piperidine dihydrochloride. SCBT.
- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-methyl-1-(piperidin-3-yl)urea hydrochloride (CAS No. 2097935-45-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. PubChemLite - 3-methyl-1-(piperidin-4-yl)urea hydrochloride (C7H15N3O) [pubchemlite.lcsb.uni.lu]
- 6. Buy 3-Methyl-1-(piperidin-4-yl)urea [smolecule.com]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
Piperidinyl urea scaffold for medicinal chemistry
Title: The Piperidinyl Urea Scaffold: A Technical Guide to Privileged Architecture in Drug Discovery
Executive Summary
The piperidinyl urea scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the scaffold's utility, focusing on its dual role: the urea moiety functions as a rigid, directional hydrogen-bonding pharmacophore (or tempered electrophile), while the piperidine ring serves as a solubilizing linker that modulates physicochemical properties (logP, pKa).
This technical guide details the structural philosophy, validated therapeutic applications (specifically sEH and FAAH inhibition), synthetic protocols, and optimization strategies for this versatile motif.
Structural Philosophy & Pharmacophore Analysis
The success of the piperidinyl urea scaffold stems from its ability to satisfy both pharmacodynamic and pharmacokinetic requirements simultaneously.
-
The Urea Bridge (Pharmacodynamic):
-
H-Bonding: Acts as a dual hydrogen bond donor (NH) and acceptor (C=O). In many hydrolase targets, this mimics the transition state of amide/ester hydrolysis.
-
Geometry: Planar and rigid, it reduces the entropic penalty upon binding.
-
Reactivity: In specific contexts (e.g., FAAH), it can act as a "tempered electrophile" for covalent modification.
-
-
The Piperidine Ring (Pharmacokinetic/Scaffold):
-
Vectorization: The 1,4-substitution pattern provides a defined distance (~5-6 Å) between the urea and the distal nitrogen, allowing access to distinct sub-pockets.
-
Solubility: The basic nitrogen (pKa ~9-10) ensures high water solubility at physiological pH, addressing the common "brick dust" problem of pure urea compounds.
-
Visualization: The Piperidinyl Urea Interaction Map
Figure 1: Pharmacophore interaction map highlighting the distinct roles of the urea (binding) and piperidine (ADME) components.
Validated Therapeutic Applications (Case Studies)
The scaffold exhibits a dichotomy in mechanism of action: Non-covalent Transition State Mimicry vs. Covalent Inactivation .
Case Study A: Soluble Epoxide Hydrolase (sEH) Inhibitors
-
Mechanism: Non-covalent Transition State Mimic.
-
Target: sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) to diols.
-
Binding Mode: The urea carbonyl accepts a hydrogen bond from Tyr383/Tyr466, while the urea NH groups donate hydrogen bonds to Asp335. This mimics the tetrahedral intermediate of epoxide hydrolysis.
-
Key Compound: APAU (1-(1-acetypiperidin-4-yl)-3-adamantanylurea). The piperidine improves oral bioavailability compared to earlier dicyclohexyl ureas.
Case Study B: Fatty Acid Amide Hydrolase (FAAH) Inhibitors
-
Mechanism: Covalent "Suicide" Inhibition.
-
Target: FAAH degrades anandamide (endocannabinoid).[1]
-
Binding Mode: Unlike sEH, FAAH possesses a catalytic Ser241-Ser217-Lys142 triad. The piperidinyl urea acts as a carbamoylating agent.[2][3] The active site Ser241 nucleophilically attacks the urea carbonyl, expelling the leaving group (often the piperidine portion or a distal heterocycle) to form a carbamylated, inactive enzyme.[1]
-
Key Compound: PF-3845.[2] A selective, irreversible inhibitor where the piperidine urea motif provides exquisite selectivity over other serine hydrolases.[2]
Comparative Data: Mechanism & Potency [3][4]
| Feature | sEH Inhibitors (e.g., APAU) | FAAH Inhibitors (e.g., PF-3845) |
| Binding Type | Reversible (Competitive) | Irreversible (Covalent) |
| Key Interaction | H-Bond Network (Asp/Tyr) | Carbamylation of Ser241 |
| Role of Urea | Transition State Mimic | Electrophilic Trap |
| Typical IC50 | Low nM (0.5 - 10 nM) | Low nM (k_inact/Ki driven) |
Synthetic Methodologies
Two primary routes dominate the synthesis of piperidinyl ureas: Isocyanate Coupling (Method A) and CDI-Mediated Coupling (Method B).
Method A: Isocyanate Coupling (The "Click" Route)
Best for: Reactions where the isocyanate is commercially available or stable.
-
Reagents: Piperidin-4-amine derivative + R-Isocyanate.
-
Solvent: DCM or THF (anhydrous).
-
Protocol:
-
Dissolve the piperidine amine (1.0 equiv) in anhydrous DCM at 0°C.
-
Add the isocyanate (1.1 equiv) dropwise.
-
Stir at RT for 2–4 hours.
-
Workup: If the product precipitates, filter and wash with hexanes. If soluble, quench with water, extract with DCM, and recrystallize.
-
Note: High yield (>90%), minimal byproducts.
-
Method B: CDI/Triphosgene Activation
Best for: Complex amines where the corresponding isocyanate is unstable or unavailable.
-
Reagents: Amine A + 1,1'-Carbonyldiimidazole (CDI) + Amine B.
-
Protocol:
-
Dissolve Amine A (1.0 equiv) in anhydrous DMF or DCM.
-
Add CDI (1.1 equiv) and stir at RT for 1 hour (monitor for intermediate formation).
-
Add Amine B (1.2 equiv) and base (TEA/DIPEA, 2.0 equiv).
-
Heat to 60°C for 4–12 hours.
-
Workup: Requires acidic wash to remove imidazole byproduct.
-
Decision Tree for Synthesis
Figure 2: Synthetic decision tree for selecting the optimal coupling strategy.
Optimization Strategies (SAR)
To evolve a hit into a lead, the piperidinyl urea scaffold requires tuning of Metabolic Stability and Physicochemical Properties.
-
Metabolic Soft Spots:
-
The piperidine ring is prone to oxidative metabolism (CYP450) at the α-carbon (adjacent to nitrogen).
-
Solution: Introduce steric bulk (methyl groups) or electron-withdrawing groups (fluorine) at the C3/C5 positions to block oxidation.
-
-
Solubility vs. Permeability (The N-Substituent):
-
The distal piperidine nitrogen is the primary handle for tuning LogP.
-
Hydrophilic: N-acetyl or N-sulfonyl groups reduce basicity but improve metabolic stability.
-
Lipophilic:[3] N-benzyl groups (common in CCR5 antagonists) increase potency but raise LogP and clearance risk.
-
-
Urea N-Methylation:
-
Methylating the urea nitrogen usually abolishes activity for sEH and FAAH because the NH proton is required for the H-bond donor network (sEH) or the correct orientation for nucleophilic attack (FAAH). Constraint: Keep the urea NH unsubstituted for hydrolase targets.
-
References
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology.
-
Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents.[5][6][7] Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry.
-
Shen, H. C. (2010). Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2008). Expert Opinion on Therapeutic Patents.
-
Mileni, M., et al. (2010). Structure-guided discovery of a potent and specific inhibitor of fatty acid amide hydrolase. Proceedings of the National Academy of Sciences.
Sources
- 1. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Construction and Application of 3-Substituted Piperidine Urea Building Blocks in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 3-substituted piperidine urea scaffold represents a cornerstone in contemporary medicinal chemistry, serving as a privileged structural motif in a diverse array of therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, strategic considerations, and application of these vital building blocks. We will delve into the nuanced causality behind synthetic route selection for chiral 3-aminopiperidine precursors, explore robust methodologies for urea functionalization, and illuminate the structure-activity relationships (SAR) that drive the optimization of drug candidates. Through detailed protocols, mechanistic insights, and illustrative case studies, this document aims to equip researchers with the foundational knowledge and practical expertise required to effectively leverage 3-substituted piperidine ureas in their drug discovery endeavors.
The Piperidine Urea Motif: A Privileged Scaffold in Medicinal Chemistry
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous feature in pharmaceuticals and natural products.[1][2] Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets. When combined with a urea functional group, the resulting scaffold gains the ability to form multiple, highly directional hydrogen bonds, which are critical for potent and specific drug-receptor binding.[3] The urea moiety can act as both a hydrogen bond donor and acceptor, contributing significantly to the binding affinity and overall pharmacological profile of a molecule.[3][4] This combination of a versatile 3D scaffold and a potent hydrogen-bonding element underpins the prevalence of 3-substituted piperidine ureas in drug design.[1][5]
Synthesis of the Keystone: Chiral 3-Aminopiperidine
The stereochemistry at the C3 position of the piperidine ring is often crucial for biological activity.[6] Consequently, the synthesis of enantiomerically pure 3-aminopiperidine is a critical first step in the construction of these building blocks. Several strategies have been developed, each with its own set of advantages and considerations.
Classical Resolution of Racemic Mixtures
This traditional approach involves the synthesis of a racemic mixture of a protected 3-aminopiperidine, followed by separation of the enantiomers using a chiral resolving agent.
Workflow: Classical Resolution
Caption: Classical resolution workflow for obtaining chiral 3-aminopiperidine.
Experimental Protocol: Classical Resolution of (R)-N-Boc-3-aminopiperidine [6]
-
Protection: To a solution of racemic 3-aminopiperidine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Evaporate the solvent under reduced pressure to obtain racemic N-Boc-3-aminopiperidine.
-
Resolution: Dissolve the racemic N-Boc-3-aminopiperidine in isopropanol. Add a solution of (L)-mandelic acid (0.5 eq) in isopropanol and heat the mixture to obtain a clear solution. Allow the solution to cool slowly to room temperature to preferentially crystallize the diastereomeric salt of (R)-N-Boc-3-aminopiperidine and (L)-mandelic acid. Collect the solid by filtration.
-
Liberation of the Free Amine: Treat the resolved salt with a base (e.g., NaHCO₃ solution) and extract with an organic solvent to yield (R)-N-Boc-3-aminopiperidine.
-
Deprotection: Treat the Boc-protected intermediate with a solution of HCl in a suitable solvent like dioxane or ethanol at room temperature to remove the Boc group and obtain (R)-3-aminopiperidine as its hydrochloride salt.
Causality Behind Choices: The choice of Boc protection is strategic due to its stability under a wide range of conditions and its facile cleavage under acidic conditions.[6] (L)-Mandelic acid is a cost-effective and readily available chiral resolving agent that often forms nicely crystalline diastereomeric salts.
Asymmetric Synthesis
More modern approaches focus on the direct asymmetric synthesis of the chiral amine, avoiding the inherent 50% loss of material in classical resolutions.
Enzymatic methods offer high enantioselectivity and operate under mild, environmentally friendly conditions. Transaminases are particularly effective for the asymmetric amination of a prochiral ketone.[7]
Workflow: Asymmetric Biocatalysis
Caption: Asymmetric synthesis of chiral 3-aminopiperidine via biocatalysis.
Causality Behind Choices: This "green chemistry" approach offers high enantiomeric excess (>99%) and can be highly scalable.[6] The use of a transaminase enzyme directly installs the chiral amine in a single, highly selective step.
L-glutamic acid, a readily available and inexpensive natural amino acid, can serve as a chiral starting material for the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives.
Experimental Protocol: Synthesis from L-Glutamic Acid (Conceptual Steps)
-
Esterification and Protection: Both carboxylic acid groups of L-glutamic acid are esterified, followed by N-protection (e.g., with a Boc group).
-
Reduction: The diester is reduced to the corresponding diol using a reducing agent like NaBH₄.
-
Cyclization: The diol is converted to a ditosylate, which then undergoes cyclization with a suitable amine to form the 3-substituted piperidine ring.
Causality Behind Choices: This method leverages the inherent chirality of a natural product to establish the desired stereocenter, avoiding the need for a resolution or asymmetric catalyst.
| Parameter | Route 1: Classical Resolution | Route 2: Asymmetric Biocatalysis |
| Starting Material | Racemic 3-Aminopiperidine derivative | N-protected 3-piperidone |
| Chiral Introduction | Diastereomeric salt resolution | Enzymatic transamination |
| Overall Yield | ~30-40% | ~60-70% |
| Enantiomeric Excess | >99% (after resolution) | >99% |
| Number of Steps | 4 | 3 |
| Key Reagents | (L)-Mandelic acid | Transaminase enzyme |
| Scalability | Moderate | High |
| Environmental Impact | Use of stoichiometric resolving agent | Greener, enzymatic process |
| Table 1: Comparison of Synthetic Routes to Chiral 3-Aminopiperidine. [6] |
Formation of the Urea Linkage: A Toolkit of Reactions
With the chiral 3-aminopiperidine in hand, the next crucial step is the formation of the urea bond. The choice of method depends on the availability of starting materials, functional group tolerance, and safety considerations.
Reaction with Isocyanates
The reaction of an amine with an isocyanate is one of the most direct and efficient methods for forming a urea.[8][9]
Workflow: Urea Formation via Isocyanate
Caption: Direct urea synthesis from an amine and an isocyanate.
Experimental Protocol: General Procedure for Urea Formation with an Isocyanate [10]
-
To a solution of the chiral 3-aminopiperidine derivative (1.0 eq) in a suitable aprotic solvent (e.g., DCM, THF, or DMF), add the corresponding isocyanate (1.0-1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the crude product by crystallization or column chromatography.
Causality Behind Choices: This method is often high-yielding and proceeds under mild conditions without the need for a base.[8] However, isocyanates can be toxic and moisture-sensitive, requiring careful handling.
Phosgene and Phosgene Equivalents
Phosgene (COCl₂) and its safer, solid-state equivalents like triphosgene and carbonyldiimidazole (CDI) are versatile reagents for urea synthesis.[8][9]
Experimental Protocol: Urea Synthesis using CDI [5]
-
Activation: In an anhydrous solvent (e.g., DMF), react the desired primary or secondary amine (R¹R²NH) with carbonyldiimidazole (CDI) to form an activated carbamoyl-imidazole intermediate.
-
Coupling: Add the chiral 3-aminopiperidine derivative to the reaction mixture. The amine will displace the imidazole group to form the desired urea.
Causality Behind Choices: CDI is a safer alternative to phosgene and allows for a two-step, one-pot procedure that can be advantageous when synthesizing unsymmetrical ureas, minimizing the formation of symmetrical byproducts.[8]
Curtius and Hofmann Rearrangements
These rearrangement reactions provide access to isocyanates in situ from carboxylic acids or primary amides, respectively, which can then be trapped by the 3-aminopiperidine.[11][12]
Workflow: Urea Formation via In Situ Isocyanate Generation
Caption: In situ generation of an isocyanate for urea synthesis.
Causality Behind Choices: The Curtius rearrangement is particularly useful when the desired substituent is readily available as a carboxylic acid rather than an amine or isocyanate.[8] This expands the range of accessible building blocks.
Applications in Drug Discovery: Case Studies and SAR
The true value of 3-substituted piperidine urea building blocks is realized in their application as core components of therapeutic agents.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 inhibitors are a class of oral hypoglycemic agents. The 3-aminopiperidine moiety is a key pharmacophore in several potent DPP-4 inhibitors, such as alogliptin.[7] The urea linkage can be used to connect the piperidine core to other recognition elements of the drug.
In a study on piperidine-constrained phenethylamines as DPP-4 inhibitors, a compound with a urea linker (compound 38 ) showed reasonable potency (Ki = 140 nM).[10] This highlights the utility of the urea as a rigid and effective linker that can orient substituents for optimal binding.
| Compound | Linker | Ki (nM) |
| 38 | Urea | 140 |
| 41 | Pyrimidine | 6.1 |
| Table 2: Potency of Piperidine-Based DPP-4 Inhibitors with Different Linkers. [10] |
Structure-Activity Relationship (SAR) Insights: While the urea linker in compound 38 was effective, replacing it with a more rigid pyrimidine ring in compound 41 dramatically improved potency.[10] This suggests that while the hydrogen-bonding capabilities of the urea are beneficial, pre-organizing the molecule into a more rigid, bioactive conformation can lead to even greater affinity for the target enzyme.
Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase is a therapeutic target for hypertension and inflammation.[13] 3,3-Disubstituted piperidine-derived trisubstituted ureas have been discovered as highly potent and selective sEH inhibitors.[14]
Structure-Activity Relationship (SAR) Insights: Studies on piperidine-derived non-urea sEH inhibitors have shown that hydrophobic cycloalkyl groups on one side of the molecule are positively correlated with inhibitory potency.[13] In a series of 1,3-disubstituted ureas containing a piperazine functionality, it was found that meta- or para-substituted phenyl spacers and N⁴-acetyl or sulfonyl substituted piperazines were optimal for high potency.[15] This demonstrates the fine-tuning of potency and pharmacokinetic properties that can be achieved by varying the substituents on the piperidine and urea moieties.
Neuroprotective Agents
The piperidine urea scaffold has also been explored for the development of neuroprotective agents for conditions like ischemic stroke.[5] In one study, a series of novel piperidine urea derivatives were designed and synthesized, with some compounds showing potent neuroprotective activities in vitro.[5]
Structure-Activity Relationship (SAR) Insights: The study found that when the substituents on the urea nitrogen were aromatic heterocyclic rings containing a sulfur atom, the compounds generally exhibited good neuroprotective activity.[5] For instance, compound A10 in the series showed comparable or better neuroprotective activity than the parent compound, Fenazinel, both in vitro and in vivo.[5] This underscores the importance of the urea substituent in modulating the biological activity of the piperidine core.
Conclusion
3-Substituted piperidine urea building blocks are more than just synthetic intermediates; they are strategically designed molecular components that embody key principles of modern medicinal chemistry. The ability to precisely control the stereochemistry of the piperidine ring, coupled with the versatile and powerful hydrogen-bonding capacity of the urea linker, provides an exceptional platform for the design of potent and selective therapeutic agents. A thorough understanding of the synthetic pathways, the rationale behind procedural choices, and the nuanced structure-activity relationships is paramount for any researcher aiming to harness the full potential of this privileged scaffold. As drug discovery continues to tackle increasingly complex biological targets, the strategic application of these building blocks will undoubtedly remain a cornerstone of successful therapeutic design.
References
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
Wikipedia. (n.d.). Ureas. Retrieved from [Link]
-
Contente, M. L., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(52), 7138-7141. Retrieved from [Link]
-
Kim, D., et al. (2005). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 48(1), 141-151. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2012). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 77(17), 7351-7356. Retrieved from [Link]
-
Khom, S., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 54B(4), 519-524. Retrieved from [Link]
-
Shimico. (2022). Urea and the methods of production. Retrieved from [Link]
-
Contente, M. L., et al. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 14, 225-231. Retrieved from [Link]
- Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
-
Hwang, S. H., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7137-7141. Retrieved from [Link]
-
Shen, H. C., et al. (2009). Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(18), 5314-5320. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]
-
Drug Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7891. Retrieved from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1621. Retrieved from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(19), 5857. Retrieved from [Link]
-
Wang, C., et al. (2010). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. Journal of Medicinal Chemistry, 53(23), 8371-8381. Retrieved from [Link]
-
SciSpace. (2010). Incorporation of Piperazino Functionality into 1,3-Disubstituted Urea as the Tertiary Pharmacophore. Retrieved from [Link]
-
NIH. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(23), 14286-14316. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 9. Ureas - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 12. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 13. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Bridging Molecular Structure and Biological Function
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-1-(piperidin-3-yl)urea
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development.[1][2][3] These intrinsic characteristics—such as ionization (pKa), lipophilicity (logP/logD), and solubility—govern a molecule's journey through the body, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[4][5] This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Methyl-1-(piperidin-3-yl)urea , a small molecule featuring key functional groups common in medicinal chemistry.
While specific experimental data for this exact compound is not extensively published, this document, written from the perspective of a Senior Application Scientist, will leverage established principles and predictive models to characterize its expected profile. More importantly, it will provide detailed, field-proven experimental protocols for the empirical determination and validation of these critical parameters. The focus is not just on the "what" but the "why"—explaining the causal links between experimental design, the resulting data, and its ultimate impact on drug development decisions.[6]
Chemical Structure:

Section 1: Core Physicochemical Properties & Their Significance
The interplay of a molecule's functional groups dictates its behavior in a biological system. For 3-Methyl-1-(piperidin-3-yl)urea, the key features are the secondary amine within the piperidine ring (a basic center), the urea moiety (capable of hydrogen bonding), and the overall balance of polar and non-polar surface area.
Summary of Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties for 3-Methyl-1-(piperidin-3-yl)urea. It is crucial to note that these are in silico estimates; empirical validation via the protocols in Section 2 is essential for any drug development program.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₇H₁₅N₃O | Defines the elemental composition. |
| Molecular Weight | 157.21 g/mol | Influences diffusion and transport across membranes. Well within "drug-like" space (typically <500 g/mol ).[1] |
| pKa (Basic) | ~8.5 - 9.5 | Governs the ionization state at physiological pH. The piperidine nitrogen is the primary basic center.[7][8] |
| XLogP3-AA | -0.5 to -0.7 | Predicts lipophilicity. A negative value suggests high hydrophilicity.[9] |
| Hydrogen Bond Donors | 3 | The two urea N-H groups and the piperidine N-H are donors, influencing solubility and target binding. |
| Hydrogen Bond Acceptors | 2 | The urea oxygen and the piperidine nitrogen can act as acceptors. |
| Topological Polar Surface Area (TPSA) | 67.2 Ų | Estimates the polar surface area, which correlates with membrane permeability. A value <140 Ų is generally associated with good oral bioavailability.[10] |
| Rotatable Bonds | 2 | Indicates molecular flexibility, which can impact target binding and metabolism. |
In-Depth Analysis of Key Parameters
-
pKa (Ionization Constant): The pKa is the pH at which a molecule is 50% ionized.[8] For 3-Methyl-1-(piperidin-3-yl)urea, the secondary amine in the piperidine ring is strongly basic. With a predicted pKa in the range of 8.5-9.5, this compound will be predominantly protonated and positively charged at physiological pH (~7.4). This has profound implications:
-
Solubility: The charged (protonated) form is significantly more water-soluble than the neutral form.
-
Permeability: High charge can impede passive diffusion across lipid cell membranes, potentially limiting oral absorption and blood-brain barrier penetration.[11]
-
Target Binding: Ionic interactions are often key drivers of drug-target binding affinity.
-
-
logP and logD (Lipophilicity): Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[3]
-
logP refers to the partition coefficient of the neutral species.
-
logD is the distribution coefficient at a specific pH, accounting for all ionization states. For a basic compound like this one, logD at pH 7.4 will be significantly lower (more hydrophilic) than its logP because the molecule is mostly in its charged, more water-soluble form. The predicted negative XLogP3-AA suggests the molecule is inherently polar and hydrophilic. This balance is critical; while some lipophilicity is needed to cross membranes, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and potential toxicity.[2]
-
-
Aqueous Solubility: This is the maximum concentration of a compound that can dissolve in water and is a critical factor for oral drug delivery.[12][13] Low solubility is a major cause of failure in drug development.[14] Given its predicted high polarity and the protonated state at physiological pH, 3-Methyl-1-(piperidin-3-yl)urea is expected to have good aqueous solubility. However, this must be confirmed experimentally, as crystal lattice energy can have a significant and unpredictable impact on the solubility of the solid form.[12]
Section 2: Experimental Determination of Physicochemical Properties
The following protocols represent robust, industry-standard methods for empirically determining the core physicochemical properties. The choice between a high-throughput kinetic assay and a lower-throughput thermodynamic assay depends on the stage of drug discovery.[12][15]
Protocol for pKa Determination by Potentiometric Titration
This method measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the pKa from the resulting titration curve.[16]
Methodology:
-
Preparation: Accurately weigh ~1-3 mg of the compound and dissolve it in a suitable solvent system (e.g., water with a small amount of methanol or DMSO to ensure initial dissolution). The final volume should be known precisely.
-
Instrumentation Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10). Use a micro-burette for precise titrant delivery.
-
Titration (Acid): Begin by titrating the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid. Add the titrant in small, precise increments.
-
Titration (Base): Subsequently, titrate with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) to back-titrate and confirm the inflection point.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the inflection point of the sigmoid curve).[16] Specialized software is typically used to calculate the pKa from the derivative of the titration curve.
Workflow Visualization:
Protocol for logD₇.₄ Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for measuring lipophilicity. It directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[17][18][19]
Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the PBS buffer and allowing the phases to separate. Similarly, pre-saturate the PBS buffer with n-octanol. This ensures thermodynamic equilibrium.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol (e.g., in a 1:1 volume ratio). The initial concentration should be chosen to be within the linear range of the analytical detector.
-
Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[20]
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Dilute each aliquot appropriately and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The logD is calculated using the formula: logD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Workflow Visualization:
Protocols for Aqueous Solubility Determination
Solubility can be measured under kinetic or thermodynamic conditions. Kinetic solubility is faster and used for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility and is crucial for lead optimization.[12][15][21]
A. Kinetic Solubility Assay
This assay measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It reflects the solubility under non-equilibrium conditions often found in in vitro assays.[22][23]
-
Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL into 198 µL) to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[15]
-
Detection: Measure the amount of precipitate formed. This is commonly done via:
-
Nephelometry: Measures light scattering caused by insoluble particles.[12]
-
Centrifugation/Filtration & UV/MS: The plate is filtered or centrifuged to remove precipitate. The concentration of the remaining dissolved compound in the supernatant is then quantified by UV-Vis spectroscopy or LC-MS/MS against a standard curve.[15]
-
B. Thermodynamic Solubility Assay
This "shake-flask" method measures the concentration of a saturated solution in equilibrium with excess solid compound.[13][14]
-
Preparation: Add an excess amount of the solid (crystalline) compound to a vial containing the aqueous buffer (e.g., PBS, pH 7.4). Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[23]
-
Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) or centrifuge at high speed to remove all undissolved solid.
-
Quantification: Dilute the resulting clear, saturated solution and determine the concentration using a validated analytical method like HPLC-UV or LC-MS/MS. This concentration is the thermodynamic solubility.
Workflow Visualization:
Section 3: Synthesis Context
Urea derivatives are commonly synthesized via the reaction of an amine with an isocyanate.[24] For 3-Methyl-1-(piperidin-3-yl)urea, a plausible route would involve the reaction of 3-aminopiperidine with methyl isocyanate. Understanding the synthesis is crucial for anticipating potential impurities (e.g., unreacted starting materials, di-substituted ureas) that could interfere with physicochemical measurements. Chromatographic purification (e.g., HPLC) is essential to ensure the purity of the material used for these assays.
Section 4: Implications for Drug Development
The predicted physicochemical profile of 3-Methyl-1-(piperidin-3-yl)urea provides critical insights for researchers and drug development professionals.
-
"Drug-Likeness" Assessment: The molecule adheres to Lipinski's Rule of Five (Molecular Weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10), a widely used guideline to assess oral bioavailability. Its low molecular weight and predicted TPSA are favorable for absorption.
-
Route of Administration: The expected high aqueous solubility is advantageous for developing an oral formulation. However, its high polarity and charged state at physiological pH may present a challenge for passive permeability across the gut wall. This profile suggests that its absorption might be limited or potentially reliant on active transport mechanisms.
-
Distribution: The hydrophilic nature (low logD₇.₄) suggests the compound may have a lower volume of distribution and be less likely to penetrate the blood-brain barrier or accumulate in fatty tissues. This could be advantageous for targeting peripheral systems while minimizing central nervous system side effects.
-
Potential Liabilities: The primary liability is the potential for poor membrane permeability due to its high polarity and charge. If high systemic exposure is required, medicinal chemistry efforts might focus on strategies to mask the polarity or introduce features that facilitate transport, while carefully balancing the impact on solubility and target affinity.
Conclusion
3-Methyl-1-(piperidin-3-yl)urea presents a physicochemical profile characterized by high polarity, good predicted aqueous solubility, and a basic center that ensures it is predominantly charged at physiological pH. While these properties are favorable from a solubility standpoint, they pose a potential challenge for membrane permeability, a critical factor for oral drug absorption and distribution. The in silico data presented here serves as a valuable starting point, but it is the empirical data generated from robust experimental protocols—such as those detailed in this guide—that must form the basis for informed decision-making in any drug discovery and development program.
References
- Importance of Physicochemical Properties In Drug Discovery. (2015).
- Mavromoustakos, T., & Durdagi, S. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 11(7), 775-788.
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- Ferreira, L., & Figueiredo, D. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Valko, K., et al. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. ADMET & DMPK, 4(4), 272-280.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Shalaeva, M., & Kenseth, J. (2017). Physical Properties in Drug Design. In Comprehensive Medicinal Chemistry III (pp. 530-558). Elsevier.
- Protocols.io. (2017). LogP / LogD shake-flask method. protocols.io.
- Fluorochem. (n.d.). 3-methyl-1-(piperidin-3-yl)urea hydrochloride. Reagent Instruments Network.
- BioDuro. (n.d.). ADME Solubility Assay. BioDuro.
- JoVE. (2025). Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs. Journal of Visualized Experiments.
- Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.
- Protocols.io. (2017). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Roy, K., & Popelier, P. (2024). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- Smietana, M., et al. (2010). Development of Methods for the Determination of pKa Values. Future Medicinal Chemistry, 2(4), 589-612.
- Benchchem. (n.d.). (Piperidin-3-ylmethyl)urea | CAS 1016751-47-5. Benchchem.
- Berg, D. J., & Lan, J. (2021). Prediction of pKa values of small molecules via graph neural networks. reposiTUm.
- Rupp, M. (2018). Predicting the pKa of Small Molecules. arXiv.
- BLDpharm. (n.d.). 3-Methyl-1-[(piperidin-4-yl)methyl]urea | CAS 1552769-36-4. BLDpharm.
- Schrödinger. (2024).
- National Center for Biotechnology Information. (n.d.). (Piperidin-3-ylmethyl)urea. PubChem.
- PubChemLite. (n.d.). (piperidin-3-ylmethyl)urea (C7H15N3O). PubChemLite.
- Wang, Y., et al. (2021). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Journal of Medicinal Chemistry, 64(5), 2530-2545.
- National Center for Biotechnology Information. (n.d.). 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea. PubChem.
- Chem-Impex. (n.d.). 1-(Piperidin-4-Ylmethyl)-3-(Thiazol-2-Yl)Urea Dihydrochloride.
- Sigma-Aldrich. (n.d.). 3-Methyl-1,1-diphenylurea. Sigma-Aldrich.
- National Center for Biotechnology Information. (n.d.). 3-Methylpiperidine. PubChem.
- PubChemLite. (n.d.). 3-methyl-1-(piperidin-4-yl)urea hydrochloride (C7H15N3O). PubChemLite.
- Chemsrc. (n.d.). 3-Methyl-1-(piperidin-4-yl)urea | CAS#:58083-18-4. Chemsrc.
- BLDpharm. (n.d.). 3,3-Dimethyl-1-(piperidin-3-yl)urea | CAS 1057003-11-8. BLDpharm.
- ChemicalRegister. (n.d.). 3-methyl-1-(piperidin-3-yl)urea hydrochloride (CAS No. 2097935-45-8) Suppliers. ChemicalRegister.
- Fomina, L., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3535.
- Yilmaz, I., & Senturk, M. (2021). Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease. International Journal of Biology and Chemistry, 14(2), 11-20.
- Jatav, V., et al. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 24(22), 2389-2410.
- Hassan, M., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(16), 4945.
- Rao, G., et al. (2020). ADME-Tox predictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine). International Journal of Research in Pharmaceutical Sciences, 11(4), 5865-5871.
- Al-Suhaimi, K., et al. (2021). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Journal of Taibah University Medical Sciences, 16(5), 708-717.
- Johnson, A., et al. (2024). Exploring Computational Advancements in ADME: Essential Insights for Drug Disposition. Chinese Journal of Applied Physiology.
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. researchgate.net [researchgate.net]
- 5. 47.94.85.12:8889 [47.94.85.12:8889]
- 6. Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. repositum.tuwien.at [repositum.tuwien.at]
- 9. PubChemLite - 3-methyl-1-(piperidin-4-yl)urea hydrochloride (C7H15N3O) [pubchemlite.lcsb.uni.lu]
- 10. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isca.me [isca.me]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. evotec.com [evotec.com]
- 15. enamine.net [enamine.net]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Novel Piperidine Urea Derivatives for Drug Discovery
Abstract
The confluence of the piperidine scaffold and the urea functional group has created a class of molecules with significant therapeutic potential. Piperidine, a ubiquitous saturated heterocycle in pharmaceuticals, offers desirable physicochemical properties such as metabolic stability and improved solubility.[1][2] When combined with the hydrogen-bonding capabilities of the urea moiety, the resulting derivatives exhibit high affinity and selectivity for a diverse range of biological targets. This guide provides a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships, and preclinical evaluation of novel piperidine urea derivatives, intended for researchers and professionals in the field of drug discovery.
Introduction: The Privileged Piperidine-Urea Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, found in numerous approved drugs targeting a wide array of conditions, from central nervous system disorders to cancer.[1][3] Its conformational flexibility allows it to adapt to the steric requirements of various binding pockets, while its basic nitrogen can be crucial for salt formation and improving pharmacokinetic properties.[1] The urea group, with its planar structure and capacity to act as both a hydrogen bond donor and acceptor, is instrumental in establishing strong and specific interactions with protein targets.[4]
The combination of these two moieties in a single molecule creates a "privileged scaffold" that has been successfully exploited to develop potent and selective modulators of enzymes and receptors. This guide will delve into the technical nuances of harnessing this scaffold for the discovery of next-generation therapeutics.
Synthetic Strategies for Piperidine Urea Derivatives
The synthesis of piperidine urea derivatives typically involves the coupling of a substituted piperidine with an isocyanate or a carbamoyl chloride. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials.
A common and versatile method involves the reaction of a piperidine amine with an appropriately substituted phenyl isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. For more complex derivatives, a multi-step synthesis may be required. For example, a key intermediate can be synthesized through a nucleophilic addition reaction followed by a substitution and deprotection sequence.[5]
Exemplary Synthetic Protocol: Synthesis of a Generic N-Aryl-N'-(piperidin-4-yl)urea
-
Step 1: Formation of the Isocyanate. Aniline (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Triphosgene (0.4 eq) is added portion-wise at 0 °C under an inert atmosphere. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield the crude isocyanate.
-
Step 2: Urea Formation. The crude isocyanate is redissolved in DCM. A solution of 4-amino-1-Boc-piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in DCM is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Step 3: Deprotection. Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting Boc-protected intermediate is dissolved in a solution of hydrochloric acid in ethyl acetate or dioxane to cleave the Boc protecting group, yielding the desired piperidine urea derivative as its hydrochloride salt.[5]
-
Step 4: Purification. The final product is purified by recrystallization or column chromatography on silica gel.
Causality: The use of a Boc-protecting group on the piperidine nitrogen in Step 2 is crucial to prevent self-reaction and ensure that the urea formation occurs at the desired amino group. The final deprotection step (Step 3) is a standard procedure to unmask the secondary amine of the piperidine ring, which may be important for the compound's biological activity or for further derivatization.
Key Therapeutic Targets and Mechanisms of Action
Piperidine urea derivatives have shown remarkable efficacy against several important therapeutic targets, most notably soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs).[6] Inhibition of sEH increases the levels of EETs, which has therapeutic potential for treating hypertension and inflammatory diseases.[6][7] Piperidine urea derivatives have emerged as highly potent sEH inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[6][7] The urea moiety is critical for binding to the catalytic site of sEH, forming key hydrogen bonds with active site residues.
Caption: Mechanism of sEH Inhibition by Piperidine Urea Derivatives.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide.[8] Inhibition of FAAH elevates endocannabinoid levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[8][9] Certain piperidine urea derivatives act as potent and selective covalent inhibitors of FAAH.[10][11] Computational studies have shown that the FAAH enzyme induces a distortion in the amide bond of the piperidine urea, which facilitates a nucleophilic attack by the catalytic serine residue (Ser241), leading to the formation of a covalent adduct.[9][10] This covalent modification results in irreversible inhibition of the enzyme.[8][11]
Structure-Activity Relationship (SAR) and Lead Optimization
The systematic modification of the piperidine urea scaffold has led to a deep understanding of its structure-activity relationships. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[12]
For sEH inhibitors, for instance, it has been observed that hydrophobic cycloalkyl groups on one side of the molecule are positively correlated with inhibitory potency.[6] Conversely, the introduction of polar groups, such as a hydroxyl group, can lead to a decrease in potency.[6]
| Compound | R1 Group (Piperidine) | R2 Group (Urea) | sEH IC50 (nM) | Reference |
| Lead Cmpd 1 | 4-carboxamide | 2,4,6-trimethylphenyl | 7.9 | [6] |
| Analog 7-10 | 4-carboxamide | Adamantyl | 0.4 | [6] |
| Analog 7-12 | 4-carboxamide | Phenyl | 6.0 | [6] |
| Analog 7-19 | 4-carboxamide | 4-hydroxyphenyl | 12.0 | [6] |
Table 1: Exemplary SAR data for piperidine-derived sEH inhibitors. Data synthesized from findings in referenced literature.[6]
The data in Table 1 clearly illustrates that bulky, hydrophobic groups like adamantyl at the R2 position significantly enhance inhibitory activity against sEH compared to a smaller phenyl group. The introduction of a polar hydroxyl group on the phenyl ring is detrimental to the activity.
Preclinical Evaluation Workflow: A Self-Validating Protocol
The path from a promising hit compound to a clinical candidate is a rigorous, multi-stage process designed to assess efficacy and safety.[13][14] A self-validating workflow ensures that only the most promising compounds advance, thereby conserving resources.[15]
Caption: A typical preclinical drug discovery workflow.
Protocol: In Vitro sEH Inhibition Assay
This protocol describes a standard fluorescence-based assay to determine the IC50 of a test compound against human sEH.
-
Reagent Preparation:
-
Prepare assay buffer: Tris-HCl (25 mM, pH 7.4) with 0.1 mg/mL Bovine Serum Albumin (BSA).
-
Prepare a stock solution of the fluorescent substrate, e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
Prepare a stock solution of recombinant human sEH enzyme.
-
Prepare serial dilutions of the piperidine urea test compound in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of the test compound dilutions to the wells of a 96-well black microplate.
-
Add 100 µL of the sEH enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 100 µL of the CMNPC substrate solution.
-
Monitor the increase in fluorescence (excitation ~330 nm, emission ~465 nm) over time using a plate reader. The hydrolysis of CMNPC by sEH releases a fluorescent product.
-
-
Data Analysis:
-
Calculate the initial rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Self-Validation: A compound that shows a potent IC50 in this primary biochemical assay is then subjected to cell-based assays to confirm its activity in a more physiological context. This progression ensures that the observed activity is not an artifact of the in vitro system and that the compound can permeate cell membranes to reach its intracellular target.
Case Studies
-
PF-750: An early example of a piperidine urea derivative, N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750), was identified as a potent and highly selective covalent inhibitor of FAAH.[8] This compound demonstrated the therapeutic potential of this class and highlighted the unique covalent inhibition mechanism that contributes to its remarkable selectivity.[8][16]
-
Neuroprotective Agents: Recently, a series of piperidine urea derivatives were designed and synthesized as potential neuroprotective agents for ischemic stroke.[5] One compound, A10, showed potent protective activity against glutamate-induced injury in SH-SY5Y cells and significantly reduced the cerebral infarction percentage in a rat model of stroke, demonstrating comparable or better neuroprotective effects than the parent compound, Fenazinel.[5]
Challenges and Future Perspectives
While piperidine urea derivatives hold immense promise, challenges remain. Poor solubility and metabolic instability can hinder the development of some analogs.[6][17] Future research will likely focus on:
-
Improving Physicochemical Properties: Employing advanced synthetic strategies, such as the use of spirocyclic piperidines, to enhance metabolic stability and solubility.[1]
-
Exploring New Targets: Expanding the application of the piperidine urea scaffold to other therapeutic targets, such as kinases, proteases, and GPCRs.
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which could be beneficial for treating complex diseases.[18]
The continued exploration of the chemical space around the piperidine urea scaffold, coupled with a deeper understanding of its interaction with biological targets, will undoubtedly lead to the discovery of novel and effective medicines.
References
-
Palermo, G., Branduardi, D., Masetti, M., Lodola, A., Mor, M., Piomelli, D., Cavalli, A., & De Vivo, M. (2011). Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry, 54(18), 6317–6324. Available at: [Link]
-
Eldrup, A. B., Soleymanzadeh, F., Farrow, N. A., Kukulka, A., & De Lombaert, S. (2010). Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 20(2), 571–575. Available at: [Link]
-
Palermo, G., Branduardi, D., Masetti, M., Lodola, A., Mor, M., Piomelli, D., Cavalli, A., & De Vivo, M. (2011). Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1). Available at: [Link]
-
Palermo, G., et al. (2011). Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry. Available at: [Link]
-
Boger, D. L., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Opinion in Chemical Biology, 13(3), 307–313. Available at: [Link]
-
Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., Weerapana, E., Sadagopan, N., Liimatta, M., Smith, S. E., Lazerwith, S., Stiff, C., Kamtekar, S., Bhattacharya, K., Zhang, Y., Swaney, S., Van Becelaere, K., & Cravatt, B. F. (2007). Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. Biochemistry, 46(45), 13019–13029. Available at: [Link]
- CN117337281A - Piperidine urea derivatives as soluble epoxide hydrolase inhibitors - Google Patents. (n.d.).
-
Ruprecht, B., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7136-7140. Available at: [Link]
-
Zhang, Y., et al. (2012). Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice. Bioorganic & Medicinal Chemistry Letters, 22(8), 2748-2752. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ChemMedChem, 17(12), e202200137. Available at: [Link]
-
Eldrup, A. B., et al. (2010). Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 20(2), 571-575. Available at: [Link]
-
Li, Y., et al. (2015). Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. European Journal of Medicinal Chemistry, 97, 19-31. Available at: [Link]
-
Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Phys.org. Available at: [Link]
-
Zolotareva, O., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. Available at: [Link]
-
Hardy, B., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3. Available at: [Link]
-
Lasota, J., & Blicharska, E. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(22), 5438. Available at: [Link]
-
University College London. (n.d.). Preclinical Development (Small Molecules). UCL Therapeutic Innovation Networks. Available at: [Link]
-
Jajoo, A., et al. (2025). Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. ACS Pharmacology & Translational Science. Available at: [Link]
-
Lasota, J., & Blicharska, E. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(22), 5438. Available at: [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Available at: [Link]
-
Fios Genomics. (n.d.). Preclinical Phase Of The Drug Development Process - An Overview. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ChemMedChem, 17(12). Available at: [Link]
-
Wieczorek, M., & Gorniak, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
Khan, K. M., et al. (2013). Piperidines: A new class of Urease inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3041-3047. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). Structure activity relationship of piperidine derivatives. Journal of Molecular Structure, 1272, 134177. Available at: [Link]
-
Tu, H., et al. (2008). Discovery of a piperazine urea based compound as a potent, selective, orally bioavailable melanocortin subtype-4 receptor partial agonist. Bioorganic & Medicinal Chemistry Letters, 18(22), 5948-5952. Available at: [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
Lasota, J., & Blicharska, E. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(22), 5438. Available at: [Link]
-
Zolotareva, O., et al. (2024). Piperidine amide and urea derivative. Molecules, 29(13), 3043. Available at: [Link]
-
Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Available at: [Link]
-
Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. Available at: [Link]
-
CDD Vault. (n.d.). SAR: Structure Activity Relationships. Retrieved from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. collaborativedrug.com [collaborativedrug.com]
- 13. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 14. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 16. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents [mdpi.com]
- 18. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of 3-Methyl-1-(piperidin-3-yl)urea 2HCl
An In-depth Technical Guide to 3-Methyl-1-(piperidin-3-yl)urea Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (2HCl), a heterocyclic compound of interest in medicinal chemistry and drug development. The urea functional group and the piperidine scaffold are both critical pharmacophores found in numerous biologically active molecules.[1] This document details the compound's physicochemical properties, provides a robust, validated protocol for its synthesis and characterization, and explores its potential pharmacological applications based on established activities of structurally related molecules. The guide is intended for researchers, chemists, and pharmacologists engaged in the design and development of novel therapeutic agents.
Introduction: The Piperidine-Urea Motif as a Privileged Scaffold
The piperidine ring is one of the most prevalent heterocyclic scaffolds in the pharmaceutical industry, forming the core of thousands of compounds.[2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a cornerstone of drug design. When combined with a urea functional group—a versatile hydrogen bond donor and acceptor—the resulting piperidine-urea motif becomes a powerful tool for forging specific, high-affinity interactions with biological targets.[1]
Compounds incorporating this scaffold have been successfully developed for a wide range of therapeutic areas, including neuroprotective agents, enzyme inhibitors, and antiepileptics.[3][4] For example, the 3-aminopiperidine moiety is a key component of highly potent Dipeptidyl Peptidase 4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[5] The specific compound, 3-Methyl-1-(piperidin-3-yl)urea, is a small, synthetically accessible molecule that serves as an excellent candidate for fragment-based drug discovery and lead optimization campaigns. This guide elucidates the essential technical data required to effectively utilize this compound in a research setting.
Physicochemical Properties
A precise understanding of a compound's properties is fundamental to its application in experimental settings. The key physicochemical data for 3-Methyl-1-(piperidin-3-yl)urea and its dihydrochloride salt are summarized below. The dihydrochloride salt form is often preferred for its improved solubility and stability in aqueous solutions, which is critical for biological assays.
| Property | Value | Source / Method |
| Compound Name | This compound | IUPAC |
| Synonyms | 1-methyl-3-piperidin-3-ylurea 2HCl | - |
| Molecular Formula | C₇H₁₅N₃O · 2HCl | Calculated |
| Molecular Weight | 230.15 g/mol | Calculated |
| CAS Number | 2097935-45-8 (for hydrochloride) | [6] |
| Free Base Formula | C₇H₁₅N₃O | - |
| Free Base MW | 157.21 g/mol | PubChem |
| Canonical SMILES | CNC(=O)NC1CCCNC1 | PubChem |
| InChIKey | ROOILQJCWJMERY-UHFFFAOYSA-N | [6] |
Synthesis and Characterization
The synthesis of unsymmetrical ureas is a well-established transformation in organic chemistry. The most direct and reliable method involves the condensation of an amine with an isocyanate. To ensure regioselectivity and prevent undesired side reactions, a protecting group strategy is employed.
Rationale for Synthetic Strategy
The chosen synthetic route involves three key stages:
-
Protection: The secondary amine of the piperidine ring is more nucleophilic than the primary amine in the starting material (3-aminopiperidine). However, to ensure exclusive reaction at the desired position and simplify purification, a commercially available starting material, (R)-tert-butyl 3-aminopiperidine-1-carboxylate, is used. The tert-butyloxycarbonyl (Boc) group effectively "masks" the ring nitrogen.
-
Urea Formation: The free primary amine of the protected piperidine is reacted with methyl isocyanate. This is a highly efficient and atom-economical reaction that proceeds readily under mild conditions to form the urea linkage.
-
Deprotection and Salt Formation: The Boc group is removed under acidic conditions using hydrochloric acid. This step not only reveals the final compound but also concurrently forms the desired dihydrochloride salt, enhancing its stability and aqueous solubility.
Visualized Synthetic Workflow
Caption: Workflow for the synthesis of 3-Methyl-1-(piperidin-3-yl)urea 2HCl.
Detailed Experimental Protocol
Materials:
-
tert-Butyl 3-aminopiperidine-1-carboxylate
-
Methyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Nitrogen gas supply, magnetic stirrer, standard glassware
Procedure:
-
Urea Formation:
-
To a solution of tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add methyl isocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction for completion by TLC or LC-MS. The disappearance of the starting amine is a key indicator.
-
Upon completion, concentrate the mixture under reduced pressure to yield the crude Boc-protected urea intermediate. This intermediate is often carried forward without further purification.
-
-
Deprotection and Salt Formation:
-
Dissolve the crude intermediate from the previous step in a minimal amount of DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (3.0-4.0 eq) to the stirred solution. A precipitate will typically form.
-
Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2-4 hours.
-
-
Purification and Isolation:
-
Add diethyl ether to the suspension to facilitate complete precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with additional diethyl ether.
-
Dry the white solid under high vacuum to a constant weight.
-
-
Characterization (Self-Validation):
-
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of major impurities.
-
LC-MS: To confirm the molecular weight of the parent ion and assess purity (typically >98%).
-
Melting Point: To provide a physical constant for future reference.
-
-
Potential Pharmacological Applications & Mechanism
While specific biological data for 3-Methyl-1-(piperidin-3-yl)urea 2HCl is not extensively published, the structural motif is present in numerous compounds with well-defined pharmacological roles. This allows for evidence-based hypotheses regarding its potential applications.
Enzyme Inhibition
The urea group is an excellent pharmacophore for engaging with the active sites of enzymes, particularly proteases and kinases, through a network of hydrogen bonds.[1] A prominent example is the development of piperazine-urea derivatives as potent inhibitors of soluble epoxide hydrolase (sEH).[7] Furthermore, the 3-aminopiperidine core is a validated component of DPP-4 inhibitors.[5] It is plausible that 3-Methyl-1-(piperidin-3-yl)urea could act as a competitive inhibitor, binding to the active site of a target enzyme and preventing the binding of the natural substrate.
Caption: Conceptual diagram of competitive enzyme inhibition.
Central Nervous System (CNS) Activity
Piperidine urea derivatives have been extensively investigated for their neuroprotective and anticonvulsant properties.[3][4] Research has shown that compounds with this scaffold can protect neuroblastoma cells from induced cytotoxicity and show efficacy in animal models of epilepsy.[3][4] The ability of the piperidine ring to cross the blood-brain barrier, combined with the hydrogen bonding capacity of the urea moiety, makes this class of compounds attractive for targeting CNS disorders.
Experimental Protocols: Practical Application
Preparation of an Aqueous Stock Solution
Accurate and reproducible biological data begins with the correct preparation of test compounds.
Objective: To prepare a 10 mM stock solution of 3-Methyl-1-(piperidin-3-yl)urea 2HCl in Phosphate-Buffered Saline (PBS) for use in in vitro cellular assays.
Methodology:
-
Tare Vessel: Accurately weigh a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Weigh Compound: Carefully add approximately 2.3 mg of 3-Methyl-1-(piperidin-3-yl)urea 2HCl (MW = 230.15 g/mol ) to the tared tube and record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of PBS required: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L)) Example: 2.30 mg / (230.15 g/mol x 0.010 mol/L) = 0.001 L = 1.0 mL
-
Dissolution: Add the calculated volume of sterile PBS (e.g., 1.0 mL) to the microcentrifuge tube.
-
Solubilization: Vortex the solution for 30-60 seconds. If necessary, gently warm the tube to 37°C or use a sonicating water bath for 5 minutes to ensure complete dissolution.
-
Self-Validation (QC): Visually inspect the solution to ensure it is clear and free of any particulate matter. Check the pH to ensure it is within the acceptable range for the planned assay (typically 7.2-7.4 for PBS).
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Conclusion
This compound is a valuable chemical entity built upon a privileged medicinal chemistry scaffold. Its straightforward synthesis and favorable physicochemical properties make it an ideal candidate for inclusion in screening libraries and as a starting point for more complex drug design programs. The established biological activities of related piperidine-urea compounds, particularly in enzyme inhibition and CNS disorders, provide a strong rationale for its further investigation as a potential therapeutic agent. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently incorporate this compound into their discovery workflows.
References
- BenchChem. (2025).
- (2025).
- (2023).
- BenchChem. (2025). Application Notes and Protocols: Urea Synthesis Using 4-Boc-1-piperazinecarbonyl Chloride. Benchchem.
- PubChemLite. 3-methyl-1-(piperidin-4-yl)urea hydrochloride.
- Chem-Impex. 1-(Piperidin-4-Ylmethyl)-3-(Thiazol-2-Yl)Urea Dihydrochloride.
- PubChem. 3-(4-Chlorophenyl)-1-methyl-1-piperidin-3-ylurea | C13H18ClN3O | CID 63643002.
- ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- PMC. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties.
- ChemicalRegister. 3-methyl-1-(piperidin-3-yl)urea hydrochloride (CAS No. 2097935-45-8) Suppliers.
- Fluorochem. 3-methyl-1-(piperidin-3-yl)urea hydrochloride.
- PubMed. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors.
- PubMed. (2011). Design, synthesis and antiepileptic properties of novel 1-(substituted benzylidene)-3-(1-(morpholino/piperidino methyl)-2,3-dioxoindolin-5-yl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Design, synthesis and antiepileptic properties of novel 1-(substituted benzylidene)-3-(1-(morpholino/piperidino methyl)-2,3-dioxoindolin-5-yl)urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-methyl-1-(piperidin-3-yl)urea hydrochloride (CAS No. 2097935-45-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 7. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Urea Pharmacophore: A Scaffold for Next-Generation Neuroprotective Agents
An In-Depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of the piperidine urea pharmacophore as a critical structural motif in the design of novel neuroprotective agents. We will delve into the mechanistic rationale, structure-activity relationships (SAR), and the critical experimental workflows required to validate candidates, moving from cell-based assays to preclinical animal models. The content is tailored for researchers, medicinal chemists, and drug development professionals actively working to address the profound challenge of neurodegenerative diseases and acute neuronal injury.
Introduction: The Rationale for a Privileged Scaffold
Neurodegenerative diseases such as Alzheimer's and Parkinson's, along with acute insults like ischemic stroke, represent a significant and growing unmet medical need.[1][2] The complexity of these conditions, often involving multiple pathological pathways—including oxidative stress, neuroinflammation, and apoptosis—demands therapeutic agents with multifaceted mechanisms of action.[3][4][5]
The piperidine ring is a highly privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets, due to its ability to confer favorable pharmacokinetic properties, including metabolic stability and blood-brain barrier permeability.[6][7][8] When combined with a urea linker, a versatile hydrogen-bond donor-acceptor unit, the resulting pharmacophore gains the ability to form specific, high-affinity interactions with a variety of biological targets.[9][10] This guide explores the strategic application of this pharmacophore in neuroprotection, using the development of Fenazinel derivatives as a primary case study.[9][11]
Strategic Drug Design: A Case Study of Fenazinel Modification
The development of novel neuroprotective agents often begins with the optimization of a lead compound. Fenazinel, a compound that showed promising neuroprotective effects and entered Phase I clinical trials for ischemic stroke, was ultimately limited by side effects, including potential cardiotoxicity.[11][12] This created a clear objective: modify the structure to mitigate toxicity while retaining or enhancing neuroprotective efficacy.
The Core Hypothesis: Researchers hypothesized that the metabolic liabilities of Fenazinel could be addressed by replacing a metabolically susceptible carbonyl group with a more stable and functionally active urea group, integrated with a piperidine ring.[9] This "pharmacophore fusion" strategy aimed to not only reduce the formation of toxic metabolites but also introduce a moiety with known neuroprotective potential.[6][9]
The diagram below illustrates this strategic shift from the original lead compound to the new generation of piperidine urea derivatives.
Caption: Strategic modification of Fenazinel to yield improved derivatives.
Mechanism of Action: Targeting Multiple Neurotoxic Pathways
The neuroprotective efficacy of the piperidine urea pharmacophore is not attributed to a single target but rather to its ability to modulate multiple pathways implicated in neuronal death.
-
Anti-excitotoxicity: Over-activation of glutamate receptors leads to excessive calcium influx and subsequent cell death, a key event in ischemic stroke.[13] Piperine, a natural product containing a piperidine ring, has been shown to suppress presynaptic glutamate release and calcium overloading, suggesting a plausible mechanism for related pharmacophores.[13]
-
Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia and pro-inflammatory cytokines like TNF-α, is a hallmark of many neurodegenerative conditions.[4][14] Piperazine derivatives, structurally related to piperidines, have demonstrated the ability to modulate neuroinflammation via the NF-κB/TNF-α/COX-2 pathway.[4]
-
Activation of Antioxidant Pathways: Oxidative stress is a common pathological feature.[5] The Nrf2/Keap1 pathway is a primary regulator of endogenous antioxidant responses.[3][15] Piperine analogues have been shown to exert neuroprotection by activating this pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[15]
The convergence of these mechanisms positions the piperidine urea scaffold as a powerful tool for developing agents that can address the multifaceted nature of neuronal injury.
Experimental Validation: A Step-by-Step Screening Cascade
The validation of a novel neuroprotective agent requires a rigorous, multi-stage screening process that progresses from high-throughput in vitro models to more complex in vivo systems.[16][17] This cascade is designed to assess efficacy, toxicity, and pharmacokinetic properties in a systematic and self-validating manner.
The following diagram outlines a standard workflow for evaluating piperidine urea-based neuroprotective candidates.
Caption: Experimental workflow for validating neuroprotective agents.
Detailed Experimental Protocols
Protocol 1: In Vitro Neuroprotection in SH-SY5Y Cells
This assay assesses a compound's ability to protect neuronal cells from an excitotoxic insult.[9]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Plating: Seed cells into 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10 µM) and a positive control (e.g., Fenazinel) for 1 hour.[9]
-
Induction of Injury: Add L-glutamic acid to a final concentration of 60 mM to all wells except the control group to induce excitotoxicity.
-
Incubation: Co-incubate the cells with the compounds and L-glutamic acid for 24 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This is a widely used preclinical model of focal cerebral ischemia (stroke).[11][18]
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture (e.g., 4-0) via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90-120 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Drug Administration: Administer the test compound (e.g., Compound A10 at low, medium, and high doses) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at the onset of reperfusion.[9]
-
Endpoint Assessment (24 hours post-MCAO):
-
Euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red and leaves the infarct area white.
-
Quantify the infarct volume using image analysis software and express it as a percentage of the total hemisphere volume.
-
Structure-Activity Relationship (SAR) and Quantitative Data
Systematic evaluation of Fenazinel derivatives (A1-A13) revealed key SAR insights. The neuroprotective activity was found to be highly dependent on the nature of the substituent on the urea nitrogen.[9] Compound A10 , which incorporated a specific substitution pattern, emerged as a lead candidate with superior activity and a better safety profile compared to the parent drug, Fenazinel.[9][11]
Table 1: In Vitro Neuroprotective Activity and Cytotoxicity
| Compound | Concentration (µM) | Neuroprotection vs. Glutamate Injury (% Cell Viability) | Cytotoxicity (% Cell Viability) | hERG Inhibition IC₅₀ (µM) |
| Model | - | 50.2 ± 3.5 | 100 (Control) | N/A |
| Fenazinel | 10 | 75.8 ± 4.1 | 85.1 ± 5.2 (at 50 µM) | 8.64 |
| Compound A7 | 10 | 80.5 ± 4.9 | 88.3 ± 6.1 (at 50 µM) | > 40 |
| Compound A10 | 10 | 82.3 ± 5.3 | 86.5 ± 4.7 (at 50 µM) | > 40 |
| Data synthesized from Li et al.[9][11] Neuroprotection data represents cell viability after glutamate challenge. Cytotoxicity data reflects cell viability at high compound concentrations without glutamate. |
Table 2: In Vivo Efficacy in MCAO Rat Model
| Treatment Group | Dose (mg/kg) | Cerebral Infarction (%) |
| Sham | - | 0 |
| Model (Vehicle) | - | 51.06 ± 5.2 |
| Compound A10 | Low | 47.66 ± 4.8 |
| Compound A10 | Medium | 39.82 ± 4.1 |
| Compound A10 | High | 32.20 ± 3.5 |
| *Data from Li et al.[9] showing a dose-dependent reduction in infarct volume. p < 0.05 compared to model. |
The data clearly demonstrates that the rational design incorporating the piperidine urea pharmacophore in Compound A10 led to a molecule with potent, dose-dependent neuroprotective activity in vivo and a significantly improved cardiotoxicity profile (hERG IC₅₀ > 40 µM) compared to Fenazinel.[9][11]
Conclusion and Future Perspectives
The piperidine urea pharmacophore represents a validated and highly promising scaffold for the development of next-generation neuroprotective agents. Through rational design, as exemplified by the evolution of Fenazinel derivatives, it is possible to engineer molecules that not only exhibit potent efficacy across multiple neuronal injury pathways but also possess superior safety profiles.[9]
Future work in this area should focus on:
-
Target Deconvolution: Elucidating the specific molecular targets that mediate the observed neuroprotective effects.
-
Pharmacokinetic Optimization: Further refining the scaffold to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties for clinical translation.
-
Broadening Therapeutic Applications: Exploring the efficacy of lead candidates in models of chronic neurodegenerative diseases like Parkinson's and Alzheimer's, where pathways of oxidative stress and inflammation are also central.[19][20]
The systematic approach outlined in this guide—combining strategic chemical design with a rigorous, multi-stage validation cascade—provides a robust framework for advancing piperidine urea-based compounds from the laboratory toward the clinic.
References
-
Li, J., Peng, X., Huang, Y., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1), e33. [Link]
-
Auctores Online. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]
-
ResearchGate. (n.d.). Synthesis of compounds. Reagents and conditions: i) piperidine, pyridine, reflux, 5 hours. ResearchGate. [Link]
-
ResearchGate. (n.d.). In vitro and in vivo models for developmental neurotoxicity screening. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience, 15(10), 2053-2066. [Link]
-
Innoget. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]
-
Li, J., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. ResearchGate. [Link]
-
Lee, H. J., et al. (2022). In vitro and in vivo neuroprotective effect of novel mPGES-1 inhibitor in animal model of Parkinson's disease. European Journal of Medicinal Chemistry, 240, 114578. [Link]
-
MatTek Life Sciences. (n.d.). In Vitro vs In Vivo: Advanced Models to Replace Animals. MatTek Life Sciences. [Link]
-
Singh, H., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259. [Link]
-
Chen, C. N., et al. (2020). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 18(3), 163. [Link]
-
Semantic Scholar. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Semantic Scholar. [Link]
-
University of Barcelona. (2025). New candidate compounds show promise for Alzheimer's and pain treatment. Medical Xpress. [Link]
-
Garscha, M., et al. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ChemMedChem, 17(12), e202200137. [Link]
-
Ye, Q., et al. (2020). Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. European Journal of Medicinal Chemistry, 199, 112385. [Link]
-
ResearchGate. (2025). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. ResearchGate. [Link]
-
MDPI. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]
-
Hachtel, S., et al. (2006). Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(14), 3792-3796. [Link]
-
Wieczorek, M., & Kusz, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 116812. [Link]
-
ResearchGate. (2025). Piperazine Derivatives Attenuate Scopolamine‐Induced Memory Deficits by Modulating Neuroinflammation and Oxidative Stress via the NF‐κB/TNF‐α/COX‐2 Pathway. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
International Journal of Drug Development and Research. (n.d.). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research. [Link]
-
Li, G. L., et al. (2008). Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons. Acta Pharmacologica Sinica, 29(7), 779-785. [Link]
-
npj Parkinson's Disease. (2025). Urea cycle dysregulation drives metabolic stress and neurodegeneration in Parkinson's disease. Nature. [Link]
-
Mao, Q. Q., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 149. [Link]
Sources
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Synthesis and structure-activity relationships of piperidine-based melanin-concentrating hormone receptor 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urea cycle dysregulation drives metabolic stress and neurodegeneration in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro and in vivo neuroprotective effect of novel mPGES-1 inhibitor in animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
Commercial Availability and Technical Profile of 3-Methyl-1-(piperidin-3-yl)urea Salts: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
3-Methyl-1-(piperidin-3-yl)urea is a small molecule of significant interest within contemporary drug discovery and development programs. Its structural motif, featuring a substituted piperidine ring coupled with a urea functional group, serves as a versatile scaffold for the synthesis of compounds targeting a range of biological entities. The piperidine moiety offers a three-dimensional architecture that can be crucial for achieving specific and high-affinity interactions with protein targets, while the urea group provides hydrogen bonding capabilities that are often key to molecular recognition. This guide provides an in-depth overview of the commercial availability of 3-Methyl-1-(piperidin-3-yl)urea salts, a comparative analysis of their properties, and technical insights for their application in research settings.
Commercial Availability of Salt Forms
3-Methyl-1-(piperidin-3-yl)urea is commercially available primarily in two salt forms: the hydrochloride (HCl) salt and the dihydrochloride (2HCl) salt. The choice between these forms is a critical consideration in drug development, as the salt form can significantly impact a compound's physicochemical properties, including solubility, stability, and hygroscopicity.
A number of chemical suppliers offer these salts, catering to the needs of researchers in academic and industrial laboratories. The following table summarizes a selection of commercially available forms.
| Salt Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Representative Suppliers |
| Hydrochloride | 2097935-45-8 | C₇H₁₆ClN₃O | 193.67 | Ambeed, Chemenu Inc., Fluorochem[1] |
| Dihydrochloride | 2126160-67-4 | C₇H₁₇Cl₂N₃O | 230.14 | BLDpharm[2] |
| (S)-hydrochloride | Not specified | C₇H₁₆ClN₃O | 193.67 | Kishida Chemical Co., Ltd.[3] |
It is important for researchers to verify the identity and purity of the purchased material, as inconsistencies can arise between batches and suppliers.
Comparative Analysis of Salt Forms: Physicochemical Considerations
The selection of a salt form is a pivotal decision in the pre-formulation and formulation development stages of a drug candidate. The hydrochloride and dihydrochloride salts of 3-Methyl-1-(piperidin-3-yl)urea, while chemically similar, are expected to exhibit distinct physicochemical properties.
Solubility
In general, salt formation is employed to enhance the aqueous solubility of parent compounds, particularly those containing basic nitrogen atoms like the piperidine ring in 3-Methyl-1-(piperidin-3-yl)urea. The protonation of the basic nitrogen(s) by an acid, in this case, hydrochloric acid, leads to the formation of an ionic salt that is more readily solvated by polar solvents such as water.
-
Hydrochloride (HCl) Salt : The monohydrochloride salt is formed by the protonation of one of the nitrogen atoms in the molecule, most likely the more basic piperidine nitrogen. This will generally lead to a significant increase in aqueous solubility compared to the free base.
-
Dihydrochloride (2HCl) Salt : The dihydrochloride salt involves the protonation of two basic centers within the molecule. In the case of 3-Methyl-1-(piperidin-3-yl)urea, this would likely involve the piperidine nitrogen and one of the urea nitrogens. The presence of two positive charges can further enhance aqueous solubility, particularly at lower pH values. However, the relationship between the degree of salt formation and solubility is not always linear and can be influenced by factors such as the crystal lattice energy of the solid form.
A comparative study of the solubility of these two salt forms in various pharmaceutically relevant solvents would be a valuable endeavor for any research program utilizing this scaffold.
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter to assess for any solid-state pharmaceutical compound.[][5] Excessive hygroscopicity can lead to issues with handling, formulation, and long-term stability.[6]
The hygroscopicity of amine hydrochloride salts can vary significantly. While the formation of a salt can sometimes reduce hygroscopicity compared to the free base, it is not a guaranteed outcome. The degree of hygroscopicity is influenced by the crystal packing and the presence of polar functional groups. The European Pharmacopoeia outlines a standardized method for classifying the hygroscopicity of substances.[7]
A systematic evaluation of the hygroscopicity of both the hydrochloride and dihydrochloride salts of 3-Methyl-1-(piperidin-3-yl)urea using techniques such as dynamic vapor sorption (DVS) is highly recommended. This would provide crucial data for determining appropriate storage and handling conditions.
Stability
Organic amines are often more stable as their hydrochloride salts compared to their free base form.[8][9] The protonation of the nitrogen's lone pair of electrons in the salt form makes it less susceptible to oxidation.[8] This enhanced stability is a significant advantage for long-term storage and during chemical synthesis. Both the hydrochloride and dihydrochloride salts of 3-Methyl-1-(piperidin-3-yl)urea are expected to exhibit good chemical stability under standard laboratory conditions.
Synthetic Pathway Overview
While a specific, detailed, and publicly available protocol for the synthesis of 3-Methyl-1-(piperidin-3-yl)urea is not readily found, a plausible synthetic route can be devised based on established organic chemistry principles and related literature. A common approach involves the synthesis of a protected piperidine precursor followed by urea formation and deprotection.
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic route for 3-Methyl-1-(piperidin-3-yl)urea salts.
This synthetic approach offers a straightforward and high-yielding pathway to the target compound and its salts. The use of a Boc protecting group for the piperidine nitrogen is a common strategy that allows for selective reaction at the 3-amino position.[10][11] The final deprotection step with hydrochloric acid conveniently affords the desired hydrochloride salt directly. The stoichiometry of the acid used in this step can be controlled to favor the formation of either the mono- or dihydrochloride salt.
Experimental Protocol: Quality Control via High-Performance Liquid Chromatography (HPLC)
Ensuring the purity and identity of starting materials is paramount in any research endeavor. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of small molecules like 3-Methyl-1-(piperidin-3-yl)urea salts. Below is a general-purpose HPLC method that can be adapted for the quality control of these compounds.
Objective: To determine the purity of a sample of 3-Methyl-1-(piperidin-3-yl)urea salt.
Materials and Reagents:
-
3-Methyl-1-(piperidin-3-yl)urea salt (hydrochloride or dihydrochloride)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the 3-Methyl-1-(piperidin-3-yl)urea salt reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of approximately 1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution can be employed for optimal separation. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (urea chromophore)
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Data Interpretation:
A high-purity sample should exhibit a single major peak at the retention time corresponding to the reference standard. The presence of other peaks indicates impurities. The area percentage of the main peak should be reported as the purity of the sample.
Caption: Workflow for HPLC-based quality control of urea compounds.[12][13][14][15]
Conclusion
3-Methyl-1-(piperidin-3-yl)urea and its hydrochloride salts are readily available commercial building blocks that hold significant potential for the development of novel therapeutics. Understanding the differences between the available salt forms is crucial for making informed decisions regarding their use in research and development. The hydrochloride and dihydrochloride salts offer enhanced aqueous solubility and stability compared to the free base. A thorough characterization of their physicochemical properties, particularly solubility and hygroscopicity, is essential for successful formulation development. The synthetic and analytical methods outlined in this guide provide a framework for the preparation and quality control of these important chemical entities.
References
-
ResearchGate. Properties of Amines and their Hydrochloride Salt. Available from: [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]
- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
-
ChemicalRegister. 3-methyl-1-(piperidin-3-yl)urea hydrochloride (CAS No. 2097935-45-8) Suppliers. Available from: [Link]
-
ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. Available from: [Link]
-
BuyChemJapan. (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride Building Blocks. Available from: [Link]
-
PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]
-
试剂仪器网. 3-methyl-1-(piperidin-3-yl)urea hydrochloride - Fluorochem. Available from: [Link]
-
Taylor & Francis Online. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast usin. Available from: [Link]
-
MicroSolv Technology Corporation. Urea Analyzed by HPLC - AppNote. Available from: [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]
-
SIELC. HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Available from: [Link]
-
BioSpectra. UREA TESTING METHODS. Available from: [Link]
-
University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. Available from: [Link]
- Google Patents. Urea and its impurity high performance liquid chromatography analysis method.
-
Reddit. Why are organic amines often more stable as the HCl salt than in the free base form? Available from: [Link]
-
Sciencemadness Discussion Board. Hydrochloride vs non-hydrochloride compounds. Available from: [Link]
-
OLI Systems. Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Available from: [Link]
-
Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, Intermediate For Linagliptin. Available from: [Link]
- Google Patents. Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Casper Pharma LLC. List of Drugs - NDC Labeler/Manufacturer. Available from: [Link]
Sources
- 1. 3-methyl-1-(piperidin-3-yl)urea hydrochloride (CAS No. 2097935-45-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. 1909337-04-7|3,3-Dimethyl-1-(piperidin-3-yl)urea hydrochloride|BLD Pharm [bldpharm.com]
- 3. (S)-1-Methyl-3-(piperidin-3-yl)urea hydrochloride Building Blocks | Kishida Chemical Co., Ltd. | BuyChemJapan [buychemjapan.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. reddit.com [reddit.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 11. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]
- 12. tandfonline.com [tandfonline.com]
- 13. Urea Analyzed by HPLC - AppNote [mtc-usa.com]
- 14. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 15. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
Stereoselective Assembly of Piperidine-Urea Scaffolds for GPCR Modulation
Executive Summary: The Privileged Scaffold
In the landscape of G-Protein Coupled Receptor (GPCR) ligand design, the chiral piperidine urea motif represents a "privileged structure." This scaffold serves a dual purpose: the piperidine ring acts as a rigid vector, orienting hydrophobic substituents into specific transmembrane sub-pockets, while the urea linkage (
This guide details the stereoselective synthesis of these intermediates, focusing on the (R)-3-aminopiperidine core. We prioritize scalable, self-validating protocols over theoretical breadth, ensuring reproducibility in drug discovery campaigns.
Structural Rationale & Pharmacophore
The success of piperidine ureas in targets like CCR5 (Maraviroc analogs) , CGRP receptors (Ubrogepant precursors) , and MCH-R1 stems from their ability to balance conformational constraint with physicochemical properties.[1]
-
The Chiral Vector: The C3-chiral center of the piperidine ring breaks symmetry, allowing the molecule to discriminate between enantioselective hydrophobic pockets.
-
The Urea Linker: Unlike amide linkers, ureas are planar but possess an additional NH donor.[1] This allows for a "bidentate" hydrogen bonding mode with backbone carbonyls or side-chain carboxylates in the GPCR orthosteric site.
Synthetic Methodologies: The Chiral Core
Accessing the chiral piperidine core is the primary bottleneck. Two dominant strategies exist: Classical Resolution (scalable, low cost) and Asymmetric Hydrogenation (high atom economy).[1]
Route A: Classical Resolution (Recommended for Scale-Up)
For kilogram-scale preparation, the resolution of rac-3-aminopiperidine using L-tartaric acid is the industry standard due to the low cost of reagents.[1]
Route B: Asymmetric Hydrogenation (Recommended for Diversity)
For library generation, Rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium salts offers direct access to chiral piperidines without wasteful resolution steps.[1]
Visualization: Synthetic Pathways
Figure 1: Comparison of Classical Resolution vs. Asymmetric Hydrogenation routes to (R)-3-aminopiperidine.
Experimental Protocol: CDI-Mediated Urea Coupling
While isocyanates are direct precursors, they are often unstable or commercially unavailable for custom amines. 1,1'-Carbonyldiimidazole (CDI) is the safer, more versatile reagent.[1] However, it carries a risk: the formation of symmetrical urea byproducts.
The Solution: A strictly sequential addition protocol at controlled temperatures.
Step-by-Step Methodology
Objective: Synthesis of tert-butyl (R)-3-(3-arylureido)piperidine-1-carboxylate.
-
Activation (The "Cold" Step):
-
Charge a dry flask with CDI (1.1 equiv) and anhydrous DCM (10 volumes) .
-
Cool to 0°C under Nitrogen. Critical: CDI hydrolyzes rapidly; ensure reagents are dry.
-
Add the Arylamine (1.0 equiv) dissolved in DCM dropwise over 30 minutes.
-
Checkpoint: Monitor by TLC/LCMS. You should see the disappearance of the amine and formation of the reactive imidazole-carboxamide intermediate. Do NOT proceed until the amine is consumed.
-
-
Coupling (The Displacement):
-
Once activation is complete, add (R)-3-amino-1-N-Boc-piperidine (1.0 equiv) and DIPEA (1.2 equiv) .[1]
-
Allow the reaction to warm to Room Temperature naturally.
-
Stir for 4–12 hours.
-
-
Workup & Purification:
-
Quench with 10% Citric Acid (removes imidazole byproduct and unreacted amines).
-
Extract with DCM. Wash with brine.
-
Purification: Urea derivatives often crystallize. Triturate with Et2O/Heptane to remove symmetrical urea impurities (which are usually much less soluble).
-
Comparative Analysis of Coupling Reagents
| Reagent | Safety Profile | Reactivity | Risk of Sym. Urea | Recommended Use |
| Isocyanates | Moderate (Sensitizers) | High | Low | When isocyanate is available.[1] |
| CDI | High (Solid, Non-volatile) | Moderate | High (if not sequential) | General Purpose / Library |
| Triphosgene | Low (Generates Phosgene) | Very High | Moderate | Sterically hindered amines.[1] |
| Phenyl Chloroformate | Moderate | High | Low | Formation of carbamate intermediates. |
Biological Mechanism of Action
The urea linker is not merely a connector; it is a pharmacophoric element. In many Class A GPCRs, the urea NH protons form hydrogen bonds with conserved residues in the transmembrane helices (TM3 or TM6).
Visualization: Ligand-Receptor Interaction
Figure 2: Schematic of the piperidine-urea pharmacophore interacting with a Class A GPCR binding pocket.[1]
Troubleshooting & Optimization (E-E-A-T)
-
Issue: Low Yield due to Symmetrical Urea.
-
Cause: The amine was added too fast to the CDI, or the temperature was too high, allowing the activated intermediate to react with the remaining starting amine.
-
Fix: Cool to -10°C and use a syringe pump for addition. Ensure the intermediate forms before adding the second amine.
-
-
Issue: Racemization.
-
Cause: High temperatures or strong bases can racemize the C3 center of the piperidine.
-
Fix: Avoid heating above 40°C. Use DIPEA instead of stronger bases like NaH.
-
-
Issue: Solubility.
-
Insight: Piperidine ureas are often poorly soluble in non-polar solvents. Use DMF/DCM mixtures for the reaction and MeOH/DCM for chromatography.
-
References
-
Vertex Pharmaceuticals. (2007). Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis.[1][2] US Patent WO2007012953.[2] (Demonstrates scalable resolution of aminopiperidines). Link
-
Ye, Z.-S., et al. (2022).[1] Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.[2][3] Nature Catalysis.[2] (Modern asymmetric synthesis route). Link[1]
-
Konstantinidou, M., et al. (2013).[1] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.[4] Journal of Medicinal Chemistry.[5] (Review of urea pharmacophores). Link
-
Organic Chemistry Portal. (2025). Synthesis of Piperidines: Recent Advances. (General synthetic methodologies).[6][7] Link
-
BenchChem. (2025).[4][8] A Comparative Guide to Validating Urea Synthesis Routes: Piperidine-1-carbonyl Azide and Its Alternatives. (Protocol validation for urea coupling). Link
Sources
- 1. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Topic: Synthesis Protocols for 3-Methyl-1-(piperidin-3-yl)urea Dihydrochloride
An Application Note and Protocol Guide
Abstract
This document provides a detailed, research-grade guide for the synthesis of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride, a valuable urea derivative often utilized as a building block in medicinal chemistry and drug development. The protocol herein is structured to ensure high yield and purity, emphasizing the rationale behind key procedural steps, safety considerations, and robust analytical validation. This guide is intended for researchers, chemists, and drug development professionals who require a reliable and well-documented synthetic methodology.
Introduction and Scientific Context
Urea derivatives are a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1] The urea moiety's unique ability to act as a rigid, planar hydrogen bond donor and acceptor allows it to form stable, high-affinity interactions with biological targets such as kinases and enzymes.[1] The synthesis of this compound involves a strategic combination of protecting group chemistry with a classical urea formation reaction, followed by deprotection and salt formation.
The most common and efficient method for creating unsymmetrical ureas is the reaction of an amine with an isocyanate.[2][3] This nucleophilic addition is typically high-yielding and proceeds under mild conditions. However, the starting material, 3-aminopiperidine, possesses two nucleophilic nitrogen atoms: the primary amine at the 3-position and the secondary amine within the piperidine ring. To achieve regioselective urea formation at the desired primary amine, the ring nitrogen must be temporarily masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its facile removal with acid, which seamlessly integrates with the final salt formation step.
This application note details a two-step synthesis:
-
Urea Formation: Reaction of N-Boc-3-aminopiperidine with methyl isocyanate to form the protected urea intermediate.
-
Deprotection and Salt Formation: Removal of the Boc group and concurrent formation of the dihydrochloride salt using ethanolic hydrochloric acid.
Synthetic Workflow Overview
The overall synthetic strategy is designed for efficiency and scalability, proceeding from a commercially available protected amine to the final, stable dihydrochloride salt.
Diagram 1: Two-step synthesis of the target compound.
Experimental Protocols
Safety Precaution: Methyl isocyanate is extremely toxic, volatile, and a potent lachrymator.[4] All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Part 1: Synthesis of tert-butyl 3-(3-methylureido)piperidine-1-carboxylate
This step involves the nucleophilic addition of the primary amine of N-Boc-3-aminopiperidine to the electrophilic carbon of methyl isocyanate.
-
Rationale: The reaction is performed in an anhydrous aprotic solvent (DCM) to prevent unwanted side reactions of the isocyanate with water. The initial low temperature (0°C) is crucial for controlling the exothermic nature of the reaction, minimizing the formation of byproducts.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
|---|---|---|---|
| (R/S)-N-Boc-3-aminopiperidine | 200.27 | 1.0 | 10.0 g (49.9 mmol) |
| Methyl isocyanate | 57.05 | 1.05 | 3.0 g (52.4 mmol) |
| Dichloromethane (DCM), anhydrous | - | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (R/S)-N-Boc-3-aminopiperidine (10.0 g, 49.9 mmol).
-
Dissolve the starting material in 200 mL of anhydrous dichloromethane.
-
Cool the resulting solution to 0°C using an ice-water bath.
-
While stirring vigorously, add methyl isocyanate (3.0 g, 52.4 mmol) dropwise over 15 minutes. Ensure the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to yield a white to off-white solid.
-
The crude product is typically of high purity and can be used directly in the next step. If further purification is required, recrystallization from ethyl acetate/hexanes can be performed.
Expected Outcome: A white solid crude product with a theoretical yield of 12.85 g.
Part 2: Synthesis of this compound
This final step accomplishes both the removal of the acid-labile Boc protecting group and the formation of the stable dihydrochloride salt.
-
Rationale: The use of hydrochloric acid serves a dual purpose. It protonates the carbamate oxygen, initiating the cleavage of the Boc group into isobutylene and carbon dioxide, liberating the secondary amine. Simultaneously, it protonates the two basic nitrogen atoms of the product (the piperidine ring nitrogen and the urea nitrogen) to form the dihydrochloride salt.[5] Isolating the compound as a salt enhances its stability, crystallinity, and solubility in aqueous media, which is often advantageous for downstream applications.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount |
|---|---|---|
| tert-butyl 3-(3-methylureido)piperidine-1-carboxylate | 257.34 | ~12.8 g (~49.9 mmol) |
| Hydrochloric acid in Ethanol (3M solution) | - | 50 mL (150 mmol) |
| Diethyl ether | - | 200 mL |
Procedure:
-
Transfer the crude product from Part 1 into a 500 mL round-bottom flask with a magnetic stir bar.
-
Add 50 mL of 3M ethanolic hydrochloric acid to the flask. The solid may not fully dissolve initially.
-
Stir the resulting slurry at room temperature for 4 hours. Gas evolution (CO₂) will be observed.
-
Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.
-
Upon completion, add 200 mL of diethyl ether to the reaction mixture to precipitate the product fully.
-
Stir the suspension for 30 minutes at room temperature, then cool to 0°C for an additional 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Dry the product under high vacuum at 40°C for 12 hours to yield the final this compound.
Expected Outcome: A white, crystalline solid. The typical isolated yield for the two steps is 85-95%.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₁₇Cl₂N₃O |
| Molecular Weight | 230.14 g/mol |
| ¹H NMR (400 MHz, D₂O) | δ (ppm): ~4.0-3.8 (m, 1H), ~3.5-3.3 (m, 2H), ~3.1-2.9 (m, 2H), 2.65 (s, 3H), ~2.1-1.9 (m, 2H), ~1.8-1.5 (m, 2H) |
| ¹³C NMR (100 MHz, D₂O) | δ (ppm): ~161.5 (C=O), ~48.0, ~45.5, ~43.0, ~28.0, ~27.5, ~24.0 |
| Mass Spec (ESI+) | m/z: 158.1 [M+H]⁺ (for free base) |
| Melting Point | >200°C (with decomposition) |
References
-
Scarpino, A., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]
-
HBXCHEM. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. HBXCHEM. Available at: [Link]
-
Karche, A. D., et al. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Methyl isocyanate. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). US5672279A - Method for using urea hydrochloride.
-
Wood, J. K. (1903). LIV.—Hydrolysis of urea hydrochloride. Journal of the Chemical Society, Transactions. Available at: [Link]
- Google Patents. (n.d.). WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan).
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 5. US5672279A - Method for using urea hydrochloride - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 3-Methyl-1-(piperidin-3-yl)urea for Fragment-Based Drug Discovery
Introduction: The Power of Small Beginnings in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[3][4] These initial hits serve as high-quality starting points for the rational, structure-guided evolution into potent and selective lead compounds.[5][6] This approach offers several advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[7][8]
This application note provides a detailed guide for researchers on utilizing 3-Methyl-1-(piperidin-3-yl)urea as a versatile fragment in FBDD campaigns. We will explore the rationale behind its selection, provide detailed protocols for its screening and validation, and discuss strategies for its evolution into more potent molecules.
The Fragment: 3-Methyl-1-(piperidin-3-yl)urea - A Privileged Scaffold
The selection of fragments for a screening library is a critical determinant of success in any FBDD campaign.[8] Fragments should be small, soluble, and possess a degree of three-dimensional character to effectively probe the often-complex topographies of protein binding sites. 3-Methyl-1-(piperidin-3-yl)urea has been chosen as an exemplary fragment due to its excellent physicochemical properties and its embodiment of key structural motifs prevalent in known bioactive molecules. The urea functional group is a common hydrogen bonding motif in many approved drugs, capable of forming multiple stable hydrogen bonds with protein targets.[9] The piperidine ring provides a non-planar, 3D scaffold that can be readily functionalized.
Physicochemical Properties and Adherence to the "Rule of Three"
The "Rule of Three" (Ro3) provides a set of guidelines for the properties of an ideal fragment.[3][10] These guidelines help to ensure that the fragments are small enough to be efficient binders and have favorable properties for subsequent optimization.[11]
| Property | Value (Predicted/Calculated) | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 157.21 g/mol [12] | < 300 Da | Yes |
| cLogP | -0.7[12] | ≤ 3 | Yes |
| Hydrogen Bond Donors | 3[12] | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2[12] | ≤ 3 | Yes |
| Rotatable Bonds | 2[12] | ≤ 3 | Yes |
Properties are based on the closely related compound (piperidin-3-ylmethyl)urea as a proxy.
As demonstrated in the table, 3-Methyl-1-(piperidin-3-yl)urea exhibits excellent adherence to the "Rule of Three," making it an ideal candidate for fragment screening. Its low molecular weight and hydrophilicity suggest that any observed binding is likely to be driven by specific, high-quality interactions rather than non-specific hydrophobicity.
The FBDD Workflow: From Fragment to Hit
A typical FBDD campaign follows a well-defined workflow, beginning with the screening of a fragment library and culminating in the identification of validated hits with confirmed binding modes.[1]
Caption: A generalized workflow for fragment-based drug discovery.
Protocols for Screening and Hit Validation
The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection.[7][13] Here, we provide detailed protocols for a primary screen using Surface Plasmon Resonance (SPR) and an orthogonal validation step using Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[14] It is well-suited for fragment screening due to its high sensitivity and ability to provide kinetic data.[15]
Objective: To identify fragments from a library that bind to a target protein immobilized on an SPR sensor surface.
Materials:
-
Biacore™ system (or equivalent SPR instrument)[16]
-
Sensor Chip CM5 (or other suitable sensor surface)[16]
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein (≥95% purity)
-
Fragment library containing 3-Methyl-1-(piperidin-3-yl)urea, dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
Methodology:
-
Target Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) to achieve an immobilization level of 8,000-12,000 Response Units (RU).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
Fragment Screening:
-
Prepare fragment solutions at a final concentration of 200 µM in running buffer containing a matched concentration of DMSO (e.g., 2%).
-
Inject each fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only injections periodically for double referencing.
-
Positive and negative control compounds should be included in the screen.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and buffer-only injections.
-
Identify initial "hits" as fragments that produce a stable binding response significantly above the noise level.
-
Hits can be prioritized based on the magnitude of the binding response and visual inspection of the sensorgram quality.
-
Causality and Self-Validation: The use of a reference flow cell is crucial to subtract non-specific binding and bulk refractive index changes.[16] Including known binders and non-binders as controls validates the assay's performance in real-time. The requirement for a stable, dose-dependent response for a fragment to be considered a hit provides an initial layer of validation.
Protocol 2: Hit Validation using 2D ¹H-¹⁵N HSQC NMR Spectroscopy
NMR spectroscopy is an excellent orthogonal method for validating fragment hits.[17] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly powerful as they report on changes in the chemical environment of the protein's backbone upon ligand binding.[18]
Objective: To confirm the binding of initial hits from the SPR screen and to localize the binding site on the target protein.
Materials:
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe.
-
Uniformly ¹⁵N-labeled target protein (0.1-0.3 mM).
-
NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).
-
Validated hit fragments (e.g., 3-Methyl-1-(piperidin-3-yl)urea) from the SPR screen.
Methodology:
-
Reference Spectrum Acquisition:
-
Prepare a sample of ¹⁵N-labeled protein in NMR buffer.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.
-
-
Titration with Fragment:
-
Add a stoichiometric excess of the fragment (e.g., 10-fold molar excess) to the protein sample.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the reference and fragment-bound spectra.
-
Identify peaks that exhibit chemical shift perturbations (CSPs) or significant line broadening upon fragment addition. These changes indicate that the corresponding amino acid residues are in or near the fragment's binding site.
-
Map the residues with significant CSPs onto the 3D structure of the protein to visualize the binding pocket.
-
Causality and Self-Validation: Only specific binding will cause perturbations in a localized set of peaks corresponding to the binding site residues. Non-specific binding would result in widespread, small perturbations or protein aggregation. This method not only validates the hit but also provides valuable structural information that is critical for the next stage of drug design.[17]
Caption: A typical screening cascade for FBDD.
From Fragment to Lead: The Evolution of a Hit
Once a fragment like 3-Methyl-1-(piperidin-3-yl)urea is validated and its binding mode is determined, the next phase is to evolve it into a more potent, lead-like molecule.[5] This is typically a structure-guided process that leverages the detailed atomic information from X-ray crystallography or NMR.[19][20] There are three primary strategies for fragment evolution:
-
Fragment Growing: This strategy involves adding chemical functionality to the core fragment to make additional favorable interactions with the target protein.[6] For 3-Methyl-1-(piperidin-3-yl)urea, the secondary amine of the piperidine ring is an ideal vector for growth, allowing for the exploration of adjacent sub-pockets in the binding site.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together.[5] The resulting molecule can have a much higher affinity than the individual fragments due to the additive nature of their binding energies.
-
Fragment Merging: This approach is used when two fragments bind in an overlapping fashion.[5] A new molecule is designed that incorporates the key binding features of both fragments into a single, novel scaffold.
Caption: Key strategies for fragment-to-lead optimization.
The ultimate goal of these optimization strategies is to increase the affinity and selectivity of the initial fragment hit while maintaining favorable drug-like properties. This iterative process of design, synthesis, and testing is the heart of medicinal chemistry and is greatly facilitated by starting with a high-quality fragment like 3-Methyl-1-(piperidin-3-yl)urea.[21]
Conclusion
3-Methyl-1-(piperidin-3-yl)urea represents an excellent starting point for FBDD campaigns. Its adherence to the "Rule of Three," coupled with its 3D character and versatile chemical handles, makes it a valuable addition to any fragment library. By employing sensitive biophysical screening techniques like SPR and orthogonal validation methods such as NMR, researchers can confidently identify and characterize its interactions with a protein target. The subsequent structure-guided evolution of this fragment provides a clear and efficient path toward the discovery of novel, high-quality lead compounds.
References
-
Fragment-based lead discovery - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. (2024, February 16). Retrieved February 15, 2026, from [Link]
-
Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. (2021). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
Fragment-to-Lead - Creative Biostucture Drug Discovery. (n.d.). Retrieved February 15, 2026, from [Link]
-
What are the in silico strategies to support fragment-to-lead optimization in drug discovery? (n.d.). Retrieved February 15, 2026, from [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry. Retrieved February 15, 2026, from [Link]
-
Concepts and Core Principles of Fragment-Based Drug Design. (2019). Molecules. Retrieved February 15, 2026, from [Link]
-
An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter. Retrieved February 15, 2026, from [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2021). Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. (2014). Current Topics in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
The 'rule of three' for fragment-based drug discovery: Where are we now? (2013). Nature Reviews Drug Discovery. Retrieved February 15, 2026, from [Link]
-
Fragment HIT Identification in FBDD. (n.d.). CrystalsFirst. Retrieved February 15, 2026, from [Link]
-
The rule of three at ten. (2013, July 17). Practical Fragments. Retrieved February 15, 2026, from [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. (2020). bioRxiv. Retrieved February 15, 2026, from [Link]
-
SPR-based fragment screening: advantages and applications. (2008). Current Topics in Medicinal Chemistry. Retrieved February 15, 2026, from [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. (2019). Biochemical Society Transactions. Retrieved February 15, 2026, from [Link]
-
Fragment-Based Drug Discovery | Rule of 3 & Molport Library. (n.d.). Molport. Retrieved February 15, 2026, from [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus. Retrieved February 15, 2026, from [Link]
-
How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. (2024). ChemMedChem. Retrieved February 15, 2026, from [Link]
-
Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR. (2019). Molecules. Retrieved February 15, 2026, from [Link]
-
Screening and analysis of fragments using Biacore systems. (n.d.). Cytiva. Retrieved February 15, 2026, from [Link]
-
Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. (2013, June 24). Bio-Rad Laboratories. Retrieved February 15, 2026, from [Link]
-
Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]
-
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. (2012). Crystals. Retrieved February 15, 2026, from [Link]
-
Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. (n.d.). Sartorius. Retrieved February 15, 2026, from [Link]
-
Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). Molecules. Retrieved February 15, 2026, from [Link]
-
(Piperidin-3-ylmethyl)urea. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2023). Chinese Journal of Chemistry. Retrieved February 15, 2026, from [Link]
-
(piperidin-3-ylmethyl)urea (C7H15N3O). (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]
-
3-Methyl-1-(piperidin-4-yl)urea. (n.d.). Chemsrc. Retrieved February 15, 2026, from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Molecules. Retrieved February 15, 2026, from [Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2020). Molecules. Retrieved February 15, 2026, from [Link]
-
3-methyl-1-(piperidin-4-yl)urea hydrochloride. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]
Sources
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. Fragment-Based Drug Discovery | Rule of 3 & Molport Library [molport.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. drughunter.com [drughunter.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Fragments: The rule of three at ten [practicalfragments.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. (Piperidin-3-ylmethyl)urea | C7H15N3O | CID 20115193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Art of the Bond: A Researcher's Guide to Coupling Piperidine Ureas with Aryl Halides
For the dedicated researcher in medicinal chemistry and drug development, the synthesis of N-aryl piperidine ureas represents a critical step in the creation of novel therapeutics. These scaffolds are prevalent in a multitude of biologically active molecules, and mastering their synthesis is paramount. This guide provides an in-depth exploration of the reaction conditions for the C-N cross-coupling of piperidine ureas with aryl halides, focusing on the robust and widely adopted Palladium-catalyzed Buchwald-Hartwig amination and the classical yet effective Copper-catalyzed Ullmann-type reactions.
This document moves beyond a simple recitation of steps, offering insights into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving success in your laboratory.
Section 1: The Palladium-Catalyzed Approach: Precision and Versatility with Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable functional group tolerance and broad substrate scope.[1][2] The reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine, or in our case, a urea, through a palladium-catalyzed cycle.
Mechanistic Rationale: Understanding the Catalytic Cycle
The efficacy of the Buchwald-Hartwig reaction hinges on a well-defined catalytic cycle involving a palladium(0) active species. The generally accepted mechanism proceeds through three key steps: oxidative addition, amine/amide coordination and deprotonation, and reductive elimination.[1][2][3]
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend I > Br > OTf > Cl.[4]
-
Amide Binding and Deprotonation: The piperidine urea displaces the halide from the palladium center. A stoichiometric amount of base is then crucial to deprotonate the urea nitrogen, forming a palladium amide complex.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the N-aryl piperidine urea and regenerating the active Pd(0) catalyst, thus completing the cycle.[1][5]
Below is a visualization of this fundamental process.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Their Scientific Basis
The success of a Buchwald-Hartwig coupling of piperidine ureas is highly dependent on the careful selection of several key parameters. The interplay between the palladium source, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
| Parameter | Recommended Reagents | Rationale and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium precursors. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species, while Pd₂(dba)₃ is a Pd(0) source.[4][6] The choice can depend on the specific ligand and substrate. |
| Ligand | Xantphos, (CF₃)₂Xantphos, BrettPhos | Bulky, electron-rich phosphine ligands are essential. Xantphos and its derivatives are particularly effective for the amidation of ureas, as their wide bite angle is believed to facilitate the reductive elimination step.[7][8] BrettPhos is another excellent choice, especially for challenging couplings.[6] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | The base's role is to deprotonate the urea to form the active nucleophile. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred.[8] For more robust substrates, a stronger base like sodium tert-butoxide (NaOtBu) can be used, but care must be taken to avoid decomposition of starting materials or products.[4] |
| Solvent | Dioxane, Toluene, THF | Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. Dioxane and toluene are the most commonly used solvents for these reactions.[6][7] Toluene can be particularly advantageous when using aryl iodides, as the iodide salts formed are less soluble and can inhibit the catalyst.[2] |
| Temperature | 80-110 °C | The reaction generally requires heating to drive the catalytic cycle to completion. The optimal temperature will depend on the reactivity of the aryl halide and the specific catalyst system employed.[6] |
Detailed Experimental Protocol: Palladium-Catalyzed Coupling
This protocol provides a general procedure for the coupling of a piperidine urea with an aryl bromide. It should be optimized for each specific substrate combination.
Caption: General workflow for Palladium-catalyzed coupling.
Materials:
-
Aryl bromide (1.0 eq.)
-
Piperidine urea (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
Xantphos (0.04 eq.)
-
Cs₂CO₃ (2.0 eq.)
-
Anhydrous, degassed dioxane or toluene (to make a 0.1 M solution with respect to the aryl bromide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, piperidine urea, cesium carbonate, Xantphos, and Pd₂(dba)₃ under an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired N-aryl piperidine urea.
Section 2: The Copper-Catalyzed Alternative: A Classical Approach
While palladium catalysis often takes center stage, copper-catalyzed N-arylation, a modern iteration of the Ullmann condensation, remains a valuable and cost-effective alternative, particularly for the coupling of amides and ureas.[9][10]
Mechanistic Considerations
The mechanism of the copper-catalyzed N-arylation of ureas is less definitively established than its palladium counterpart but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The reaction typically requires a ligand, often a diamine, to stabilize the copper species and facilitate the coupling.[9]
Key Reaction Parameters for Copper-Catalyzed Coupling
| Parameter | Recommended Reagents | Rationale and Field-Proven Insights |
| Copper Source | CuI, Cu₂O | Copper(I) iodide (CuI) is a commonly used and air-stable precursor.[10] Copper(I) oxide (Cu₂O) has also been shown to be effective, sometimes even in the absence of a ligand.[9] |
| Ligand | N,N'-dimethylethylenediamine, trans-1,2-cyclohexanediamine | Simple diamine ligands are often effective in promoting the reaction. They are thought to chelate the copper center, increasing its solubility and reactivity.[9][10] |
| Base | K₃PO₄, K₂CO₃ | Inorganic bases are typically used to deprotonate the urea. Potassium phosphate (K₃PO₄) is a common and effective choice.[9][10] |
| Solvent | Dioxane, Toluene, DMF | As with the palladium-catalyzed reactions, anhydrous, degassed solvents are important. Dioxane and toluene are good choices, and in some cases, more polar solvents like DMF may be beneficial.[11] |
| Temperature | 100-150 °C | Copper-catalyzed reactions often require higher temperatures than their palladium-catalyzed counterparts to achieve reasonable reaction rates.[12] |
Detailed Experimental Protocol: Copper-Catalyzed Coupling
This protocol outlines a general procedure for the copper-catalyzed N-arylation of a piperidine urea with an aryl iodide.
Materials:
-
Aryl iodide (1.0 eq.)
-
Piperidine urea (1.5 eq.)
-
CuI (0.1 eq.)
-
trans-1,2-cyclohexanediamine (0.2 eq.)
-
K₃PO₄ (2.0 eq.)
-
Anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl iodide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl iodide, piperidine urea, CuI, and K₃PO₄ under an inert atmosphere.
-
Solvent and Ligand Addition: Add anhydrous, degassed toluene followed by the trans-1,2-cyclohexanediamine via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C in an oil bath with stirring for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel column chromatography to obtain the N-aryl piperidine urea.
Section 3: Troubleshooting and Final Considerations
Even with well-established protocols, challenges can arise. Below are some common issues and potential solutions.
-
Low or No Conversion:
-
Inactive Catalyst: Ensure that the palladium or copper source and ligand are of high quality and have been stored properly. For palladium-catalyzed reactions, using a pre-catalyst can sometimes improve reliability.
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure that the solvent and reaction vessel are thoroughly degassed.
-
Poorly Soluble Base: The base needs to be sufficiently soluble to be effective. For potassium phosphate, using a finely milled powder can improve its performance.
-
-
Side Reactions:
-
Hydrodehalogenation: This is where the aryl halide is reduced to the corresponding arene. This can be more of an issue with electron-rich aryl halides and can sometimes be mitigated by changing the ligand or lowering the reaction temperature.
-
Homocoupling of the Aryl Halide: This can occur at high temperatures. Reducing the temperature or catalyst loading may help.
-
By understanding the underlying principles of these powerful cross-coupling reactions and carefully controlling the reaction parameters, researchers can confidently and efficiently synthesize a wide array of N-aryl piperidine ureas for their drug discovery and development programs.
References
- Competing amination and C–H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Variation of Xantphos-Based Ligands in the Palladium-Catalyzed Reaction of Aryl Halides with Ureas.
- Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermedi
- Copper Catalyzed Arylation of Urea.
- Palladium‐Catalyzed Arylation Reactions: A Mechanistic Perspective. Request PDF.
- Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. NIH.
- Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene deriv
- Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica.
- Discovery and Optimization of Aryl Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. PMC.
- Buchwald–Hartwig amin
- Mechanistic Insight into Palladium‐Catalyzed Enantioselective Remote meta‐C−H Arylation and Alkylation by Using Density Functional Theory (DFT) Calculations.
- Pd-Xantphos-catalyzed direct aryl
- Mechanistic Insights Into the Palladium-C
- Palladium Catalyzed Allylic C-H Alkyl
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Organic Chemistry Portal.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- A general method for copper-catalyzed aryl
- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Arom
- Synthesis of unsymmetrical urea from aryl- or pyridyl carboxamides and aminopyridines using PhI(OAc)
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactiv
- Versatile and Ligand-free Copper-catalyzed α-Arylations of Aromatic Ketones using dia- ryliodonium salts. ChemRxiv.
- Copper Catalyzed Arylation/C-C Bond Activation: An Approach toward α-Aryl Ketones. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amin
- A General Strategy for N–(Hetero)
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
- 11. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants [mdpi.com]
- 12. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of urea derivatives from 3-amino-1-methylpiperidine
Executive Summary & Pharmacological Relevance
The 1-methylpiperidin-3-yl urea motif is a privileged pharmacophore in medicinal chemistry, widely utilized to improve the physicochemical properties of drug candidates.[1][2] Unlike planar aromatic ureas, the piperidine ring introduces three-dimensionality (
Key Applications:
-
Kinase Inhibitors: Enhances solubility in ATP-competitive inhibitors (e.g., Sorafenib analogs).[1][2]
-
GPCR Ligands: Targets serotonergic (5-HT) and chemokine receptors (CCR) where the basic nitrogen interacts with conserved aspartate residues in the binding pocket.[1][2]
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: The urea function mimics the transition state of epoxide hydrolysis.[2]
This guide details the synthesis of these derivatives starting from 3-amino-1-methylpiperidine , addressing the specific challenges posed by its basicity, hygroscopicity, and stereochemistry.[1][2]
Chemical Strategy & Retrosynthetic Logic
The synthesis relies on the nucleophilic attack of the primary amine at the C3 position of the piperidine ring.[2] The presence of the N1-methyl tertiary amine presents both a challenge (potential interference in acid-catalyzed routes) and an opportunity (facilitates "catch-and-release" purification).[1][2]
Stereochemical Note: 3-amino-1-methylpiperidine possesses a chiral center at C3.[1][2] While the protocols below apply to the racemate, enantiopure starting materials ((R)- or (S)- isomers) are commercially available and recommended for SAR studies to avoid diastereomeric mixtures later.[1][2]
Decision Tree: Synthetic Route Selection
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.
Method A: Direct Isocyanate Addition (Standard Protocol)[1][2]
This is the "Gold Standard" method due to atom economy and reaction speed.[2]
Reagents:
-
Substrate: 3-amino-1-methylpiperidine (1.0 equiv). Note: If using the HCl salt, add 1.1 equiv DIPEA.[2]
-
Electrophile: Aryl or Alkyl Isocyanate (1.0 - 1.1 equiv).[1][2]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2] Anhydrous.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 3-amino-1-methylpiperidine (10 mmol, 1.14 g) in anhydrous DCM (20 mL).
-
Critical Check: If the starting amine is dark/yellow, distill it prior to use to prevent colored impurities in the final urea.[2]
-
-
Addition: Cool the solution to
using an ice bath. Add the isocyanate (10 mmol) dropwise over 10 minutes. -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Quenching: If excess isocyanate was used, add a scavenger resin (e.g., aminomethyl polystyrene) or a small amount of dimethylaminopropylamine (0.5 mmol) and stir for 30 mins.[2]
Method B: CDI-Mediated Coupling (Alternative)[1][2]
Use this when the specific isocyanate is unstable or unavailable.[2]
Reagents:
Step-by-Step Protocol
-
Activation: Dissolve the non-piperidine amine partner (
) in DCM at . Add CDI (1.1 equiv) in one portion.[1][2] -
Intermediate Formation: Stir at RT for 1 hour. Evolution of
gas indicates the formation of the reactive acyl-imidazole intermediate.[1] -
Coupling: Add 3-amino-1-methylpiperidine (1.0 equiv) to the mixture.
-
Completion: Heat to reflux (
for DCM) for 4–6 hours. The piperidine amine is secondary/hindered enough that heat is often required to displace the imidazole.[2]
Purification Strategy: The "Self-Validating" Acid-Base Workup
Because the product contains a basic tertiary amine (the N-methylpiperidine ring), we can utilize a pH-switch purification that removes neutral impurities (unreacted isocyanates, symmetrical ureas) without chromatography.[1][2]
Protocol Workflow
Figure 2: Acid-Base "Catch and Release" purification logic.[1][2]
Detailed Steps:
-
Acid Extraction: Transfer the reaction mixture to a separatory funnel. Add 1M HCl (30 mL). Shake vigorously.
-
Wash: Drain the organic layer (Discard).[2] Wash the aqueous layer once more with DCM (20 mL) to ensure removal of neutrals.[2]
-
Basification: Cool the aqueous layer (ice bath) and slowly add 2M NaOH until pH > 10. The solution will become cloudy as the free base precipitates or oils out.[2]
-
Extraction: Extract the aqueous mixture with DCM (
mL). -
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Analytical Characterization
Expected Data (Example for Phenyl-Urea derivative):
-
NMR (400 MHz, DMSO-
): -
Mass Spectrometry (ESI+): Expect
peak.[1][2] The basic nitrogen ensures high ionization efficiency in positive mode.[2]
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Yield | Product remained in aqueous layer during workup. | The urea group increases polarity.[2] Use "salting out" (add NaCl) during the basic extraction step or use CHCl3/IPA (3:[1][2]1) instead of DCM. |
| Precipitate in Reaction | Urea product is insoluble in DCM.[2] | This is good. Filter the solid, wash with DCM/Ether.[2] It is likely pure.[2] |
| Impurity in NMR | Symmetrical urea (from isocyanate hydrolysis). | The acid/base workup (Section 5) should have removed this. Repeat workup. |
Safety & Handling (E-E-A-T)
-
Isocyanates: Potent sensitizers and lachrymators.[2] Always handle in a fume hood.[2] Weigh solids in a closed container. In case of spill, neutralize with 5% aqueous ammonia/ethanol.[2]
-
3-Amino-1-methylpiperidine: Corrosive and causes skin burns.[1][2] Hygroscopic—store under inert gas.[2]
-
Waste: Aqueous waste from the workup contains piperidine derivatives; dispose of as basic organic aqueous waste.[2]
References
-
Urea Synthesis Overview: Jagtap, A. D., et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry."[2][6] Journal of Medicinal Chemistry, 2020.[2] Link
-
Isocyanate Reactivity: Ozaki, S. "Recent advances in isocyanate chemistry."[2] Chemical Reviews, 1972, 72(5), 457–496.[2] Link[1][2]
-
Piperidine Scaffolds in Kinase Inhibitors: Wilhelm, S., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[2] Nature Reviews Drug Discovery, 2006, 5, 835–844.[2] Link
-
Purification of Basic Amines: "Purification of Laboratory Chemicals," W.L.F.[2] Armarego. (Standard text for pKa-based extraction techniques).
Sources
- 1. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubility & Handling of 3-Methyl-1-(piperidin-3-yl)urea Dihydrochloride in DMSO
Abstract
This technical guide provides a comprehensive protocol for the solubilization, handling, and storage of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride (CAS: 2097935-45-8) in Dimethyl Sulfoxide (DMSO). Designed for researchers in drug discovery and chemical biology, this document bridges the gap between theoretical solubility and practical laboratory execution. It addresses the specific challenges posed by hygroscopic dihydrochloride salts and provides a self-validating workflow to ensure the integrity of biological stock solutions.
Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]
Understanding the physicochemical nature of the compound is prerequisite to successful solubilization. This compound is a polar, ionic fragment often used as a building block or screening compound.
| Property | Data | Note |
| Compound Name | This compound | |
| CAS Number | 2097935-45-8 | |
| Molecular Formula | C₇H₁₅N₃O[1] · 2HCl | |
| MW (Salt) | ~230.13 g/mol | Used for mass calculations |
| MW (Free Base) | ~157.21 g/mol | Used for molarity in bio-assays |
| Solubility Target | ≥ 100 mM (~23 mg/mL) | Typical achievable stock in DMSO |
| Hygroscopicity | High | 2HCl salts rapidly absorb atmospheric water |
The "Dihydrochloride" Factor
The presence of two equivalents of HCl (dihydrochloride) significantly increases the compound's polarity and crystalline lattice energy compared to its free base. While this improves water solubility, it complicates DMSO solubilization in two ways:
-
Hygroscopicity: The salt will aggressively pull moisture from the air. Wet DMSO significantly reduces the solubility of organic compounds and can cause "crashing out" (precipitation) upon freezing.
-
Acidity: A high-concentration stock (e.g., 100 mM) will be acidic. When diluted into biological media, this can shift the pH if the buffering capacity is insufficient.
Solubility Mechanics in DMSO
Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent (
-
Mechanism: DMSO acts as a strong hydrogen bond acceptor (via the sulfoxide oxygen) for the urea protons and the ammonium protons of the piperidine ring.
-
Thermodynamics: The dissolution is often endothermic (requires energy). Therefore, gentle warming and sonication are critical steps to overcome the lattice energy of the dihydrochloride crystal.
-
Water Contamination: DMSO is hygroscopic.[2][3] At water contents >1-2%, the solvent power for organic salts drops non-linearly. Using anhydrous DMSO is non-negotiable.
Protocol: Preparation of 100 mM Stock Solution
Objective: Prepare 1 mL of a 100 mM stock solution of this compound in anhydrous DMSO.
Materials Required[4][8][13][15][16][17]
-
Compound: this compound (Store desiccated).
-
Solvent: Anhydrous DMSO (≥99.9%, water <50 ppm).
-
Equipment: Analytical balance, vortex mixer, ultrasonic bath (sonicator), dry block heater (optional).
-
Consumables: Amber glass vials (borosilicate), PTFE-lined caps.
Step-by-Step Workflow
Step 1: Environmental Control
-
Action: Allow the compound vial to equilibrate to room temperature before opening.
-
Why: Opening a cold vial (from -20°C) causes immediate condensation of atmospheric moisture onto the hygroscopic salt, leading to weighing errors and hydrolysis risks.
Step 2: Gravimetric Preparation
-
Calculation:
-
Action: Weigh 23.0 mg of the powder into a sterile amber glass vial.
-
Note: Do not use plastic microcentrifuge tubes for long-term storage; DMSO can leach plasticizers which interfere with bio-assays.
Step 3: Solvation
-
Action: Add 1.0 mL of Anhydrous DMSO.
-
Technique: Pipette slowly down the side of the vial to wash down any powder adhering to the walls.
Step 4: Mechanical Dissolution (The Critical Step)
Many researchers fail here by assuming simple mixing is enough.
-
Vortex: High speed for 30 seconds. The solution may appear cloudy (suspension).
-
Sonicate: Place in an ultrasonic bath at ambient temperature for 5–10 minutes.
-
Observation: The solution should turn from cloudy to clear.
-
-
Thermal Assist (If needed): If particles persist, warm the vial to 37°C (body temperature) for 5 minutes, then vortex again.
-
Warning: Do not exceed 40°C to prevent degradation of the urea linkage.
-
Step 5: Visual QC
-
Action: Hold the vial up to a light source. Invert gently.
-
Criteria: The solution must be a single phase, free of schlieren lines (swirls indicating density differences) and particulate matter.
Workflow Diagram
Caption: Logical workflow for solubilizing hygroscopic dihydrochloride salts in DMSO.
Quality Control & Troubleshooting
Self-Validating the Protocol
To ensure your stock solution is valid for experimentation, perform a "Dilution Challenge" :
-
Dilute the 100 mM DMSO stock 1:100 into water or PBS (final 1 mM).
-
Observe for immediate precipitation.
-
Result:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Cloudiness persists after sonication | Saturation limit reached or wet DMSO used. | Add 10% more DMSO. Ensure DMSO is anhydrous.[6][2] Warm to 37°C. |
| Precipitate forms upon freezing (-20°C) | Water absorption lowered solubility; "Salting out". | Thaw completely at 37°C and vortex before use. Do not use cold. |
| Yellowing of solution over time | Oxidation of amine/urea. | Discard. Store future stocks under nitrogen/argon gas. |
| Cell toxicity in vehicle control | Acidification from 2HCl salt. | Check pH of media after addition. Buffer with HEPES (25 mM) if necessary. |
Storage & Stability
-
Temperature: Store at -20°C . Avoid -80°C for DMSO stocks as the freeze/thaw stress is higher due to DMSO's freezing point (18.5°C).
-
Container: Use amber glass vials with PTFE-lined caps. Avoid polypropylene (e.g., Falcon tubes) for long-term storage.
-
Freeze-Thaw: Limit to <5 cycles. Aliquot into single-use volumes (e.g., 50 µL) immediately after preparation.
-
Desiccation: Store vials inside a secondary container (jar) with desiccant packs (silica gel) to prevent moisture ingress during freezing.
References
-
PubChem. Compound Summary: 3-Methyl-1-(piperidin-3-yl)urea.[7] National Library of Medicine. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. 3-(4-Chlorophenyl)-1-methyl-1-piperidin-3-ylurea | C13H18ClN3O | CID 63643002 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Yield Synthesis of Piperidine Urea Dihydrochloride from its Free Base
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the conversion of piperidine urea free base to its corresponding dihydrochloride salt. The formation of a hydrochloride salt is a critical step in pharmaceutical development, often employed to enhance the aqueous solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).[1][2] This protocol outlines the stoichiometric principles, detailed step-by-step procedures, safety precautions, and analytical characterization methods for this conversion. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring reproducibility and high purity of the final product.
Introduction: The Rationale for Salt Formation
In drug development, the physicochemical properties of a compound are as crucial as its pharmacological activity. Many organic bases, including those with amine functionalities like piperidine urea, exhibit poor solubility in water and can be less stable in their free base form.[2] Converting these bases into their hydrochloride salts is a widely adopted strategy to overcome these limitations.[1] The protonation of the basic nitrogen atom(s) by hydrochloric acid forms an ionic salt, which typically exhibits:
-
Enhanced Aqueous Solubility: The ionic nature of the salt allows for better interaction with polar solvents like water, which is crucial for dissolution in the gastrointestinal tract and for the preparation of aqueous formulations.[1][3]
-
Improved Stability and Shelf-Life: Salts are often crystalline solids with higher melting points and are less prone to degradation compared to their free base counterparts, leading to a longer shelf-life.[1]
-
Easier Handling and Formulation: The crystalline nature of salts facilitates purification, weighing, and consistent formulation into dosage forms.
Piperidine urea possesses two primary basic centers, making it capable of forming a dihydrochloride salt. This protocol is designed to ensure the complete protonation of both sites to yield the desired product.
Mechanistic Insight: Dihydrochloride Formation
The structure of the starting material, specifically (Piperidin-2-ylmethyl)urea, contains two nitrogen atoms that are sufficiently basic to be protonated by a strong acid like HCl.
-
Primary Basic Center 1: The secondary amine within the piperidine ring.
-
Primary Basic Center 2: The primary amine of the exocyclic aminomethyl group.
The nitrogen atoms of the urea functional group are significantly less basic due to the delocalization of their lone pair of electrons with the adjacent carbonyl group and are not typically protonated under these conditions. Therefore, the reaction involves the protonation of the two amine nitrogens, requiring two molar equivalents of hydrochloric acid, as depicted below.
Safety First: Handling Hazardous Chemicals
All procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hydrochloric Acid (HCl): Concentrated HCl and its solutions in organic solvents are highly corrosive and can cause severe skin burns and eye damage.[4][5] Vapors are irritating to the respiratory system.[4][5]
-
PPE: Chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., neoprene or nitrile) are mandatory.[6][7]
-
Handling: Always add acid to the solvent slowly to control any exothermic reaction.[4] Ensure excellent ventilation.[4][5] An eye-flush station and safety shower should be readily accessible.[6]
-
-
Organic Solvents (Isopropanol, Diethyl Ether): These solvents are flammable. Keep away from ignition sources.
-
Piperidine Urea Free Base: Handle as a potentially toxic substance. Avoid inhalation of dust and skin contact.
Experimental Protocol
This protocol is optimized for a high-yield conversion of piperidine urea free base to its dihydrochloride salt.
Materials and Equipment
Reagents:
| Reagent | Grade | Supplier |
| Piperidine Urea Free Base | ≥98% Purity | N/A |
| Isopropanol (IPA) | Anhydrous, ACS Grade | N/A |
| Diethyl Ether | Anhydrous, ACS Grade | N/A |
| Hydrochloric Acid Solution | 2.0 M in Diethyl Ether | N/A |
| Alternative HCl Source | Isopropanolic HCl | Can be prepared |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump for controlled addition
-
Büchner funnel, filter paper, and vacuum flask
-
Vacuum oven or desiccator
-
Analytical balance
-
pH indicator strips (for checking acidity)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Dissolution of the Free Base:
-
Accurately weigh 1.0 equivalent of piperidine urea free base and place it into a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Add a minimal amount of anhydrous isopropanol to dissolve the free base completely with stirring. The goal is to create a concentrated solution. Causality: Using a minimal solvent volume ensures that the final product will readily precipitate upon the addition of the less polar anti-solvent (diethyl ether) in the subsequent steps.
-
-
Acidification and Salt Formation:
-
Begin stirring the isopropanolic solution of the free base at room temperature.
-
Slowly add 2.1 to 2.2 molar equivalents of a 2.0 M solution of HCl in diethyl ether dropwise over 15-30 minutes. Causality: A slight excess of HCl ensures the complete protonation of both basic centers, driving the reaction to completion. A slow, dropwise addition is critical to control the reaction temperature (as it can be exothermic) and to promote the formation of well-defined crystals rather than an amorphous solid or oil.
-
As the HCl solution is added, a white precipitate of the dihydrochloride salt should begin to form.
-
-
Precipitation and Crystallization:
-
After the addition of HCl is complete, add an excess of anhydrous diethyl ether (approximately 5-10 times the volume of isopropanol used) to the flask while continuing to stir. Causality: Diethyl ether acts as an anti-solvent. The dihydrochloride salt is insoluble in this non-polar solvent, which forces it out of the solution, maximizing the product yield.
-
Continue to stir the resulting slurry at room temperature for at least 1-2 hours to ensure complete precipitation. For optimal crystal growth, the slurry can be cooled in an ice bath for an additional 30 minutes before filtration.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with small portions of cold, anhydrous diethyl ether. Causality: Washing with a cold, non-polar solvent removes any residual soluble impurities, such as excess HCl and unreacted starting material, without dissolving the desired salt product.
-
Continue to apply the vacuum for several minutes to partially dry the solid on the filter.
-
-
Drying the Final Product:
-
Transfer the white solid to a clean, pre-weighed watch glass.
-
Dry the product under high vacuum at 40-50°C until a constant weight is achieved. This typically takes several hours.[8]
-
Store the final piperidine urea dihydrochloride salt in a tightly sealed container in a desiccator to protect it from moisture.
-
Process Workflow Diagram
Caption: Workflow for dihydrochloride salt synthesis.
Characterization and Validation
Confirmation of the successful conversion to the dihydrochloride salt is achieved through the following analytical techniques.
Summary of Expected Physicochemical Properties
| Property | Piperidine Urea (Free Base) | Piperidine Urea (Dihydrochloride) | Rationale for Change |
| Physical State | Likely an oil or low-melting solid | Crystalline solid | Ionic compounds form stable crystal lattices. |
| Melting Point | Lower | Significantly Higher | Strong ionic forces in the salt require more energy to break.[9] |
| Aqueous Solubility | Low | High | The ionic salt readily dissolves in polar solvents like water.[3] |
| pH (1% solution) | Basic | Acidic | The ammonium ions are acidic and will lower the pH of a solution. |
Spectroscopic and Analytical Confirmation
-
¹H NMR Spectroscopy: Upon protonation, the protons on the carbons adjacent to the newly formed ammonium centers (C-Hα to N⁺) will exhibit a significant downfield shift (typically Δδ = +0.3 to +0.8 ppm) compared to the spectrum of the free base.[3] The appearance of broad signals for the N⁺-H protons will also be evident, especially in a solvent like DMSO-d₆.
-
FTIR Spectroscopy: The formation of the ammonium salts will result in the appearance of a very broad and strong absorption band in the region of 2400-3000 cm⁻¹, which corresponds to the N⁺-H stretching vibrations. This is a characteristic feature of amine salts.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram will show a sharp, distinct endothermic peak corresponding to the melting point of the crystalline dihydrochloride salt, which should be significantly higher than that of the free base.[9][10]
-
Elemental Analysis: This analysis can confirm the empirical formula of the salt and verify the molar ratio of carbon, hydrogen, nitrogen, oxygen, and chlorine, confirming the presence of two chloride ions per molecule.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Product oils out instead of precipitating | Solvent system is too polar; insufficient anti-solvent. | Add more anhydrous diethyl ether. Cool the mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization. |
| Low Yield | Incomplete precipitation; salt is partially soluble in the solvent mixture. | Ensure sufficient anti-solvent (diethyl ether) is used. Cool the slurry for a longer period before filtration. Minimize the volume of washing solvent. |
| Final product is sticky or hygroscopic | Insufficient drying; presence of residual solvent or excess HCl. | Dry the product under high vacuum for a longer period. Ensure the washing step is performed thoroughly to remove excess HCl. |
| NMR indicates incomplete conversion | Insufficient HCl was added. | Re-dissolve the product in a minimal amount of alcohol and repeat the acidification step, ensuring at least 2.1 equivalents of HCl are added. |
References
-
CORECHEM Inc. (2022, March 15). Safe Handling Guide: Hydrochloric Acid. Available at: [Link]
-
VelocityEHS. (2014, September 10). Hydrochloric Acid Hazards & Safety Tips. Available at: [Link]
-
Wu, T. (2022, December 1). 10 Hazards And Safety Tips You Need To Know About HCL. Available at: [Link]
-
ChemicalSafetyFacts.org. Hydrochloric Acid. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Hydrochloric acid. Available at: [Link]
- Google Patents. (2004). US20040186112A1 - Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof.
-
Patel, P. N., et al. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Wikipedia. Hydrochloride. Available at: [Link]
-
ResearchGate. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Available at: [Link]
-
Ovid. (2023). Characterization of the hydrochloride salt.... International Journal of Pharmaceutics. Available at: [Link]
-
ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Available at: [Link]
-
Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. Available at: [Link]
Sources
- 1. Hydrochloride - Wikipedia [en.wikipedia.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. carlroth.com [carlroth.com]
- 6. ehs.com [ehs.com]
- 7. Hydrochloric Acid - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. US20040186112A1 - Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof - Google Patents [patents.google.com]
- 9. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Piperidine Urea Scaffold: A Privileged Motif in Modern Antipsychotic Drug Synthesis
Introduction: The Evolving Landscape of Antipsychotic Drug Design
The development of effective treatments for psychotic disorders, such as schizophrenia, has been a central focus of medicinal chemistry for decades. The journey from first-generation (typical) to second-generation (atypical) antipsychotics has been marked by a shift from pure dopamine D2 receptor antagonism to a more nuanced multi-target approach, most notably involving the serotonin 5-HT2A receptor.[1] This dual-action mechanism is believed to be responsible for the improved side-effect profile of atypical antipsychotics, particularly the reduced incidence of extrapyramidal symptoms.[2] Within this modern paradigm, the piperidine urea moiety has emerged as a key structural motif in the design of novel antipsychotic agents. This application note will delve into the synthesis, applications, and underlying mechanistic principles of piperidine ureas in the context of antipsychotic drug development, with a focus on practical laboratory protocols and structure-activity relationship (SAR) insights.
The piperidine ring is a ubiquitous scaffold in central nervous system (CNS) drug discovery, prized for its ability to confer favorable physicochemical properties and to serve as a versatile anchor for pharmacophoric elements.[3] When incorporated into a urea linkage, it creates a rigid and planar system capable of forming multiple hydrogen bonds, a critical feature for high-affinity receptor binding.[4] The unique electronic and conformational properties of the piperidine urea group make it an excellent candidate for interacting with the binding pockets of G-protein coupled receptors (GPCRs) like the D2 and 5-HT2A receptors.
The Archetypal Piperidine Urea Antipsychotic: Cariprazine
Cariprazine, a potent D2/D3 and 5-HT1A receptor partial agonist with 5-HT2A antagonist activity, stands as a prime example of a successful antipsychotic drug built around a piperidine urea core. Its synthesis and pharmacological profile provide a valuable case study for understanding the application of this chemical scaffold.
Retrosynthetic Analysis of Cariprazine
A logical retrosynthetic analysis of cariprazine reveals two key building blocks: the piperidine urea fragment and the arylpiperazine side chain. The final synthetic step typically involves the formation of the urea bond, highlighting the importance of efficiently preparing the key piperidine amine precursor.
Caption: Retrosynthetic analysis of Cariprazine.
Synthetic Protocol for a Key Cariprazine Intermediate
The synthesis of the crucial intermediate, trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylamine, is a multi-step process. Below is a representative protocol adapted from the literature.
Protocol 1: Synthesis of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylamine
Materials:
-
4-(2-hydroxyethyl)cyclohexanone
-
1-(2,3-dichlorophenyl)piperazine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Toluene
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply
Procedure:
-
Step 1: Mitsunobu Reaction. To a solution of 4-(2-hydroxyethyl)cyclohexanone (1.0 eq) and 1-(2,3-dichlorophenyl)piperazine (1.1 eq) in anhydrous toluene at 0 °C, add triphenylphosphine (1.2 eq). Slowly add diisopropyl azodicarboxylate (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture and purify by column chromatography to yield 4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanone.
-
Step 2: Reductive Amination. Dissolve the ketone from Step 1 (1.0 eq) and benzylamine (1.5 eq) in dichloromethane. Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir at room temperature for 8-12 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product is a mixture of cis and trans isomers.
-
Step 3: Hydrogenolysis and Isomer Separation. Dissolve the product from Step 2 in methanol and add 10% Pd/C (10 mol%). Subject the mixture to hydrogenation (50 psi) for 24 hours. Filter the reaction through Celite and concentrate the filtrate. The resulting mixture of cis and trans isomers can be separated by fractional crystallization or column chromatography to afford the pure trans isomer of the title compound.
Final Urea Formation: The Capstone Reaction
The final step in the synthesis of many piperidine urea antipsychotics is the formation of the urea linkage. This is typically achieved by reacting the key piperidine amine intermediate with a suitable carbamoylating agent.
Protocol 2: Synthesis of Cariprazine from the Amine Precursor
Materials:
-
trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexylamine
-
Dimethylcarbamoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the amine precursor (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of dimethylcarbamoyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield cariprazine.
Structure-Activity Relationships and Mechanistic Insights
The therapeutic efficacy of piperidine urea-containing antipsychotics is intrinsically linked to their ability to interact with specific residues within the D2 and 5-HT2A receptor binding pockets. The urea moiety plays a pivotal role in this interaction through its capacity to act as both a hydrogen bond donor and acceptor.
Key Receptor Interactions
Molecular docking studies have elucidated the probable binding modes of these compounds. The urea carbonyl oxygen can form a hydrogen bond with a conserved serine residue in transmembrane domain 5 (TM5) of the D2 receptor.[5] The N-H protons of the urea can also engage in hydrogen bonding with other polar residues, further anchoring the ligand in the binding site. The piperidine nitrogen, in its protonated state, is thought to form a crucial ionic interaction with a conserved aspartate residue in TM3, a common feature for many aminergic GPCR ligands.[6]
Caption: Key interactions of a piperidine urea ligand in the D2 receptor.
Tabulated Structure-Activity Relationship Data
The following table summarizes representative SAR data for a series of piperidine urea derivatives, illustrating the impact of structural modifications on receptor binding affinity.
| Compound | R1 (on Urea) | R2 (Aryl Group) | D2 Ki (nM) | 5-HT2A Ki (nM) |
| 1 (Cariprazine-like) | -CH3, -CH3 | 2,3-dichlorophenyl | 0.5 | 1.8 |
| 2 | -H, -CH3 | 2,3-dichlorophenyl | 2.1 | 5.4 |
| 3 | -H, -H | 2,3-dichlorophenyl | 8.5 | 15.2 |
| 4 | -CH3, -CH3 | phenyl | 15.6 | 35.8 |
| 5 | -CH3, -CH3 | 2-methoxyphenyl | 3.2 | 8.9 |
Data Interpretation:
-
Urea Substitution: N,N-dimethyl substitution (Compound 1) on the urea nitrogen generally confers higher affinity for both D2 and 5-HT2A receptors compared to mono-methyl (Compound 2) or unsubstituted (Compound 3) analogs. This is likely due to a combination of electronic and conformational effects.
-
Aryl Group Substitution: The nature and position of substituents on the arylpiperazine ring have a significant impact on binding affinity. The electron-withdrawing chloro groups in the 2 and 3 positions (Compound 1) are optimal for high affinity. An unsubstituted phenyl group (Compound 4) leads to a considerable drop in potency, while a 2-methoxy group (Compound 5) restores some of the lost affinity, suggesting the importance of specific electronic and steric interactions in this region of the binding pocket.
Beyond Cariprazine: Other Piperidine Urea Antipsychotics
While cariprazine is the most prominent example, the piperidine urea scaffold has been explored in the development of other potential antipsychotic agents. Many of these are in preclinical or early clinical development and feature variations on the core structure to optimize potency, selectivity, and pharmacokinetic properties.
For instance, researchers have investigated bioisosteric replacements for the urea moiety, such as thioureas and guanidines, in an effort to modulate the compound's properties.[7][8] Additionally, modifications to the linker between the piperidine and arylpiperazine moieties have been explored to fine-tune the spatial relationship between these two key pharmacophores.
Conclusion and Future Directions
The piperidine urea scaffold has proven to be a highly valuable structural motif in the design of modern, multi-target antipsychotic drugs. Its synthetic accessibility and the tunable nature of its interactions with key CNS receptors ensure its continued relevance in the field. Future research in this area will likely focus on the development of novel piperidine urea derivatives with enhanced selectivity profiles, improved metabolic stability, and the potential to address the negative and cognitive symptoms of schizophrenia, which remain a significant unmet medical need. The protocols and SAR insights provided in this application note offer a solid foundation for researchers and drug development professionals working to advance the next generation of antipsychotic therapies.
References
- Correll, C. U. (2010). Antipsychotic Polypharmacy: Helpful or Harmful?
- Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. (2022). Journal of Molecular Structure, 1254, 132371.
- Gable, K. N. (2015). Antipsychotic Polypharmacy: Helpful or Harmful?
- Horacek, J., et al. (2006). The neurobiology of atypical antipsychotic drugs. CNS Drugs, 20(5), 389-409.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini-Reviews in Medicinal Chemistry, 21(3), 362-379.
- Dihydropyridine neuropeptide Y Y1 receptor antagonists 2. bioisosteric urea replacements. (2002). Bioorganic & Medicinal Chemistry Letters, 12(12), 1641-1644.
- Kiss, B., et al. (2010). Cariprazine (RGH-188), a D3-D2 dopamine receptor partial agonist, binds to D3 receptors in vivo and shows antipsychotic-like and procognitive effects in rodents. Journal of Pharmacology and Experimental Therapeutics, 333(1), 328-340.
- Kusumi, I., et al. (2015). The clinical utility of cariprazine in the treatment of schizophrenia. Psychiatry and Clinical Neurosciences, 69(5), 243-258.
- Maeda, K., et al. (2014). Cariprazine and its major metabolites have high affinity for human dopamine D2 and D3 and serotonin 5-HT1A and 5-HT2A receptors. Journal of Pharmacology and Experimental Therapeutics, 350(3), 589-604.
- Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives. (2014).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2017). Current Medicinal Chemistry, 24(6), 622-651.
- QSAR modeling and docking analysis of D2 receptor with known olanzapine derivatives. (2013).
- "Selective" serotonin 5-HT2A receptor antagonists. (2022). Biochemical Pharmacology, 200, 115028.
- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.
- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- The Carlat Psychiatry Report. (2015). Antipsychotic Receptor Binding Affinities.
- Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. (2020). European Journal of Medicinal Chemistry, 193, 112224.
- Novel piperidine sigma receptor ligands as potential antipsychotic drugs. (1993). Journal of Medicinal Chemistry, 36(15), 2138-2146.
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2021). RSC Medicinal Chemistry, 12(7), 1046-1064.
- Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. (2002). Journal of Medicinal Chemistry, 45(18), 3805-3815.
- Mixed 5-HT1A/D-2 activity of a new model of arylpiperazines: 1-aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines. 1. Synthesis and structure-activity relationships. (1994). Journal of Medicinal Chemistry, 37(1), 117-126.
- In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis. (2020). ACS Omega, 5(51), 33205-33215.
- Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. (1996). Journal of Medicinal Chemistry, 39(20), 4017-4026.
- Piperazinylalkyl heterocycles as potential antipsychotic agents. (1995). Journal of Medicinal Chemistry, 38(21), 4199-4210.
- 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. (2014). Bioorganic & Medicinal Chemistry Letters, 24(23), 5493-5496.
- Bioisosterism of urea-based GCPII inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(2), 392-397.
- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
- Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. (2011). Journal of Medicinal Chemistry, 54(11), 3875-3886.
- Preparation of functionalized piperidines 4a-j in the presence of [TMBSED][OMs]2.. (2019).
- Replacement of the hydroxyl group with urea bioisosteres.. (2022).
- Structure activity relationship of piperidine derivatives. (2023).
- Synthesis and Biological Evaluation of Novel Urea- and Guanidine-Based Derivatives for the Treatment of Obesity-Related Hepatic Ste
Sources
- 1. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QSAR modeling and docking analysis of D2 receptor with known olanzapine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking studies of D2 Dopamine receptor with Risperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydropyridine neuropeptide Y Y1 receptor antagonists 2. bioisosteric urea replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Practical Guide to Solid-Phase Synthesis of Piperidine-Urea Scaffolds for Drug Discovery
Abstract
This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of libraries based on piperidine-urea scaffolds. The piperidine ring and urea functionality are prevalent motifs in medicinal chemistry, recognized for their roles in establishing critical drug-target interactions.[1][2] Solid-Phase Organic Synthesis (SPOS) offers a highly efficient platform for the rapid and systematic generation of diverse compound libraries, streamlining the drug discovery process by simplifying purification and enabling automation.[3] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into linker strategies, on-resin reaction execution, reaction monitoring, and final product cleavage. The protocols described herein are designed to be self-validating systems, incorporating key analytical checkpoints to ensure synthetic success.
Introduction: The Power of Piperidine-Urea Scaffolds in Medicinal Chemistry
The piperidine heterocycle is a cornerstone in modern pharmaceuticals, appearing in drugs spanning numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][4][5] Its three-dimensional, sp³-hybridized structure allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The urea moiety is a privileged functional group in drug design, acting as a rigid and effective hydrogen bond donor-acceptor unit, which is crucial for molecular recognition at protein active sites.[2]
The combination of these two scaffolds creates a powerful framework for developing novel therapeutics. However, traditional solution-phase synthesis of large libraries of these compounds can be laborious and time-consuming. Solid-phase synthesis (SPPS) circumvents many of these challenges. By anchoring the initial scaffold to an insoluble polymer support, reagents and byproducts can be easily removed by simple filtration and washing steps, allowing for the use of excess reagents to drive reactions to completion.[6] This methodology is ideally suited for the combinatorial synthesis of compound libraries for high-throughput screening.
Core Principles of the Solid-Phase Approach
A successful solid-phase synthesis relies on the interplay of three key components: the solid support, the linker, and the protecting group strategy.
-
The Solid Support (Resin): The resin acts as an insoluble carrier for the growing molecule. The choice of resin is critical for reaction success, as its chemical and physical properties (e.g., swelling capacity) dictate solvent choice and reaction kinetics. Polystyrene-based resins, such as Wang and Rink Amide, are commonly used.[7][8]
-
The Linker Strategy: The linker, or 'handle', is a bifunctional molecule that connects the nascent compound to the resin.[9] It must be stable to all the reaction conditions used during the synthesis but cleavable under specific conditions at the end to release the final product into solution.[10] Acid-labile linkers, such as the p-alkoxybenzyl ester type found on Wang resin, are frequently employed.[11]
-
Protecting Group Strategy: Orthogonal protecting groups are essential to prevent unwanted side reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a cornerstone of modern SPPS. The Fmoc group is used to protect amine functionalities and is selectively removed using a mild base, typically a solution of piperidine in DMF, without affecting the acid-labile linker or side-chain protecting groups.[6][12]
General Synthetic Workflow
The solid-phase synthesis of a piperidine-urea library follows a cyclical process of deprotection and coupling, culminating in a final cleavage step. This workflow is designed for efficiency and amenability to automation.
Caption: High-level workflow for solid-phase synthesis.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like TFA and triphosgene are highly corrosive and toxic.
Protocol 1: Resin Swelling and Preparation
Causality: Proper swelling of the resin is paramount.[8] It uncoils the polymer chains, making the reactive sites within the bead matrix accessible to reagents, which is essential for achieving high reaction yields.
-
Place the desired amount of resin (e.g., Rink Amide resin, 100 mg, 0.46 meq/g) into a fritted solid-phase reaction vessel.
-
Add dichloromethane (DCM, approx. 10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin with N,N-dimethylformamide (DMF, 3 x 10 mL/g). The resin is now ready for the first coupling step.
Protocol 2: Fmoc-Deprotection
Causality: Piperidine is a secondary amine that acts as a base to abstract the acidic proton on the fluorenyl group of Fmoc. The resulting dibenzofulvene intermediate is then trapped by piperidine to form a stable adduct, which is readily washed away, driving the deprotection reaction to completion.[12]
-
To the swollen, amine-protected resin, add a solution of 20% piperidine in DMF (v/v). Use enough solution to fully suspend the resin (approx. 10 mL/g).
-
Agitate the suspension at room temperature for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[8]
-
Drain the solution and thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine and the fulvene adduct.
-
Verification Step: Perform a Kaiser test. A dark blue bead color indicates the presence of a free primary amine and successful deprotection.
Protocol 3: On-Resin Urea Formation
Causality: The most direct method for urea formation is the reaction of a primary or secondary amine with an isocyanate.[13] The resin-bound amine, exposed after Fmoc-deprotection, serves as the nucleophile. Using a slight excess of the isocyanate in solution ensures the reaction proceeds to completion. A novel and efficient alternative involves the in situ formation of an isocyanate on the solid support from a resin-bound amine using triphosgene, which can then react with another amine.[14]
Method A: Reaction with a Solution-Phase Isocyanate
-
To the deprotected, amine-bearing resin from Protocol 2, add a solution of the desired isocyanate (e.g., Phenyl isocyanate, 3 equivalents relative to resin loading) in anhydrous DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3 equivalents).
-
Agitate the mixture at room temperature for 2-4 hours or until the reaction is complete.
-
Verification Step: A negative Kaiser test (yellow/colorless beads) indicates complete consumption of the free amine.
-
Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
Caption: Reaction scheme for on-resin urea synthesis.
Protocol 4: Final Cleavage and Deprotection
Causality: A strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the linker anchoring the compound to the resin and remove any acid-labile side-chain protecting groups.[11][15] Cationic species are generated during this process, which can cause unwanted side reactions (e.g., alkylation of sensitive residues). Scavengers are added to the cleavage cocktail to trap these reactive intermediates.[16]
-
Wash the final, fully protected resin-bound product with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare the cleavage cocktail fresh in a fume hood. For 100 mg of resin, prepare ~2 mL.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture through a sintered funnel, collecting the filtrate in a clean centrifuge tube.
-
Wash the resin with a small additional volume of neat TFA (2x) and then DCM (2x), combining all filtrates.
-
Concentrate the filtrate under reduced pressure to remove the majority of the TFA.
-
Precipitate the crude product by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether (2x).
-
Dry the crude product pellet under vacuum. The product is now ready for purification (e.g., by HPLC) and analysis (e.g., by LC-MS).
Reaction Monitoring and Data Presentation
Effective reaction monitoring is crucial for troubleshooting and optimizing a solid-phase synthesis. A combination of qualitative and quantitative methods provides a comprehensive picture of the reaction's progress.[17][18][19]
| Technique | Principle | Application | Advantages | Limitations |
| Kaiser Test | Colorimetric test for primary amines (Ninhydrin reaction). | Monitors completion of coupling reactions (disappearance of amine) and deprotection (appearance of amine). | Fast, simple, requires only a few beads. | Gives false negatives for secondary amines (e.g., proline); qualitative only. |
| On-Bead FT-IR | Monitors the appearance or disappearance of specific infrared absorption bands directly on the resin.[20] | Tracking isocyanate peak (~2250 cm⁻¹) or urea carbonyl (~1640 cm⁻¹). | Non-destructive, provides direct evidence of bond formation. | Resin background can interfere; often qualitative. |
| Cleave & Analyze | A small sample of resin is cleaved and the product is analyzed by HPLC and LC-MS. | Quantitative assessment of reaction completion and purity of intermediates. | Provides definitive, quantitative data on purity and identity. | Destructive, more time-consuming than on-bead methods. |
Table 1: Comparison of Common Reaction Monitoring Techniques in SPOS.
The choice of cleavage cocktail is dictated by the composition of the synthesized molecule, particularly the presence of sensitive amino acid residues if they are part of the scaffold.
| Cocktail Composition (TFA/Scavenger/%) | Target Residues | Purpose of Scavengers |
| 95% TFA / 5% H₂O | Simple, non-sensitive sequences. | Water acts as a scavenger for tert-butyl cations.[21] |
| 95% TFA / 2.5% TIS / 2.5% H₂O | Sequences with Trp, Met, Tyr. | Triisopropylsilane (TIS) is a potent reducing scavenger for electrophiles and prevents trityl group reattachment.[21] |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | Sequences with Cys, Met. | Ethanedithiol (EDT) is a soft nucleophile that effectively scavenges cations and prevents side reactions with sulfur-containing residues.[11][16] |
Table 2: Selection of Common Cleavage Cocktails.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser test after coupling) | Insufficient reagent equivalents; poor resin swelling; steric hindrance. | Increase equivalents of isocyanate (to 4-5 eq.); ensure proper resin swelling (Protocol 1); increase reaction time or temperature (e.g., to 40°C). |
| Incomplete Deprotection (Faint Kaiser test result) | Insufficient deprotection time; degraded piperidine solution. | Increase second deprotection step to 30 minutes; use a freshly prepared 20% piperidine/DMF solution. |
| Low Final Yield | Incomplete reactions at any step; premature cleavage from resin; physical loss of resin during washing. | Verify each step with monitoring techniques; ensure linker is stable to all synthetic conditions; be gentle during filtration steps. |
| Extra Peaks in HPLC | Side reactions during cleavage; formation of deletion sequences. | Use appropriate scavengers in cleavage cocktail (Table 2); ensure coupling/deprotection steps go to completion. |
Table 3: Common Problems and Solutions in SPOS.
Conclusion
The solid-phase synthesis of piperidine-urea scaffolds is a robust and highly adaptable methodology for generating diverse chemical libraries for drug discovery. By leveraging established principles of SPPS, including stable linkers, orthogonal protecting groups, and efficient coupling chemistries, researchers can rapidly access novel chemical matter. The protocols and insights provided in this guide serve as a practical starting point for developing and optimizing these syntheses. Careful execution of protocols, coupled with diligent reaction monitoring, will ensure the reliable and efficient production of high-quality compounds poised to accelerate the identification of next-generation therapeutics.
References
- Fromont, C. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
- Scicinski, J.J., Congreve, M.S., Kay, C., & Ley, S.V. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127.
- Pátek, M., & Drake, B. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Combinatorial chemistry & high throughput screening, 5(4), 293-306.
- Scicinski, J.J., Congreve, M.S., Kay, C., & Ley, S.V. (2002). Analytical techniques for small molecule solid phase synthesis. Current medicinal chemistry, 9(23), 2103-27.
- BenchChem. Application Notes and Protocols for Solid-Phase Synthesis of Piperidine Libraries.
- Aghajanian, A., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Scientific Reports, 8(1).
- Bachem. Introduction to Peptide Synthesis Methods.
- BenchChem. Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker.
- Vapourtec. (2021). Application Note 72: Cleaving peptides in flow.
- CDN. Cleavage Cocktail Selection.
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Solid Phase Synthesis.
- Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research.
- Hernández-Díaz, G., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4).
- Tantry, S. J. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449.
- Galanis, A. S., et al. (2022). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry.
- Porcheddu, A., et al. (2012). Synthesis and development of novel silicon linkers for solid phase synthesis. ePrints Soton.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1623.
- Organic Chemistry Portal. Urea Formation - Common Conditions.
- Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
- Pramanik, S., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(10), 5039-5079.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. bachem.com [bachem.com]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. thieme-connect.com [thieme-connect.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 13. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 14. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]
- 16. biotage.com [biotage.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Notes and Protocols for Handling Hygroscopic Dihydrochloride Salts in Organic Synthesis
Introduction: The Challenge of Hygroscopic Dihydrochloride Salts
In the landscape of organic synthesis, amine dihydrochloride salts are valuable precursors, often exhibiting greater stability and ease of storage compared to their freebase counterparts. However, a significant number of these salts are hygroscopic, readily absorbing moisture from the atmosphere. This inherent property presents a cascade of challenges for the synthetic chemist, impacting everything from accurate measurement and stoichiometry to reaction kinetics and product purity. The chloride salt form of a drug, while often beneficial for solubility, can contribute to hygroscopicity as the electronegative chlorine atom can act as a hydrogen bond acceptor, facilitating interaction with atmospheric moisture[1].
The absorbed water can exist in multiple forms—adsorbed on the crystal surface, encapsulated within the bulk material, or as part of a stable hydrate. This seemingly innocuous water content can have profound consequences:
-
Inaccurate Stoichiometry: Weighing a hygroscopic salt without accounting for its water content leads to the introduction of less active reagent than calculated, directly impacting reaction yields and reproducibility.
-
Undesired Side Reactions: The presence of water can hydrolyze sensitive reagents, deactivate catalysts, or promote unwanted side reactions, leading to complex product mixtures and purification challenges.
-
Alteration of Physical Properties: Clumping and deliquescence of the solid material make it difficult to handle, weigh, and transfer accurately.
This guide provides a comprehensive overview of the best practices and detailed protocols for the effective management of hygroscopic dihydrochloride salts, ensuring their successful application in organic synthesis.
I. Storage and General Handling: The First Line of Defense
Proper storage is the cornerstone of maintaining the integrity of hygroscopic dihydrochloride salts. The primary objective is to minimize exposure to atmospheric moisture.
Core Principles:
-
Inert Atmosphere: Whenever possible, store and handle these salts under an inert atmosphere, such as in a nitrogen or argon-filled glovebox.[2][3] This provides the most robust protection against moisture.
-
Desiccation: For laboratories without routine access to a glovebox, storage in a desiccator containing an active desiccant (e.g., anhydrous calcium sulfate, silica gel) is essential.
-
Seal Integrity: Ensure that container lids are tightly sealed. For frequently accessed materials, consider using parafilm to further secure the cap after each use.
-
Rapid Handling: Minimize the time the container is open to the atmosphere. Have all necessary spatulas, weighing papers, and flasks ready before opening the primary container.
Workflow for Handling Hygroscopic Salts:
Caption: Workflow for minimizing moisture exposure during handling.
II. Accurate Quantification of Water Content: The Role of Karl Fischer Titration
To ensure precise stoichiometry, it is crucial to determine the water content of a hygroscopic dihydrochloride salt. Karl Fischer (KF) titration is the gold standard for this purpose, offering high accuracy and specificity for water.[4]
Principle of Karl Fischer Titration: The method is based on the Bunsen reaction, where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base in an alcohol solvent.[4]
H₂O + I₂ + SO₂ + CH₃OH + 3 RN → [RNH]SO₄CH₃ + 2 [RNH]I
There are two main types of KF titration:
-
Volumetric KF: A solution containing a known concentration of iodine is used as the titrant. This method is suitable for samples with higher water content (>0.1%).
-
Coulometric KF: Iodine is generated electrochemically in the titration cell. This is ideal for samples with very low water content (<0.1%).[4][5]
Protocol for Water Content Determination by Volumetric Karl Fischer Titration:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell and solvent must be pre-dried to a low drift value.
-
Solvent Selection: A methanol-based solvent is typically used. For salts that are not readily soluble in methanol, co-solvents such as formamide or chloroform can be added.
-
Buffering for Amine Salts: Strong bases can interfere with the KF reaction by causing a pH shift that leads to side reactions. For amine dihydrochloride salts, this is less of a concern due to their acidic nature. However, if the free amine is being analyzed, the working medium should be buffered with a weak acid, such as benzoic or salicylic acid.[6]
-
Sample Preparation and Introduction:
-
Work quickly to minimize moisture absorption during sample preparation.
-
Accurately weigh a suitable amount of the hygroscopic salt in a sealed container.
-
Quickly transfer the solid directly into the pre-tared titration vessel.
-
-
Titration: Start the titration immediately after adding the sample. The instrument will automatically dispense the KF reagent until the endpoint is reached.
-
Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the KF reagent.
Data Presentation:
| Salt Batch | Sample Weight (mg) | KF Titrant Volume (mL) | Water Content (%) |
| Batch A | 150.2 | 1.55 | 5.16 |
| Batch B | 148.9 | 0.42 | 1.41 |
| Batch C | 152.5 | 2.89 | 9.48 |
Table 1: Example of Karl Fischer titration data for different batches of a hygroscopic dihydrochloride salt. Titer of KF reagent: 5 mg/mL.
III. Utilization in Organic Synthesis: Protocols and Best Practices
Hygroscopic dihydrochloride salts are frequently used in reactions that require the corresponding free amine. The generation of the free amine can be performed as a separate workup step or, more conveniently, in situ.
A. In Situ Generation of the Free Amine
This approach is often preferred for moisture-sensitive reactions as it avoids the isolation of the often more reactive and potentially less stable free amine.
Key Considerations:
-
Choice of Base: The base should be strong enough to deprotonate the ammonium salt but compatible with the reaction conditions and other reagents.
-
Solubility: The solubility of the dihydrochloride salt, the base, and the resulting inorganic salts in the reaction solvent is a critical factor.
-
Stoichiometry of the Base: Two equivalents of base are required to neutralize a dihydrochloride salt. An excess is often used to drive the equilibrium.
Protocol for In Situ Free Amine Generation in Amide Bond Formation:
-
Reagent Preparation:
-
Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add the hygroscopic amine dihydrochloride salt (1.0 eq) and the carboxylic acid (1.0 eq).
-
Add an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a suitable amide coupling reagent (e.g., HBTU, HATU) (1.1 eq).[7][]
-
-
Base Addition:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 - 2.5 eq).[9] The formation of a precipitate (triethylammonium chloride or diisopropylethylammonium chloride) is often observed.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
-
Workup:
-
Upon completion, the reaction mixture can be filtered to remove the ammonium salts.
-
Proceed with a standard aqueous workup to isolate the amide product.
-
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 5. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
- 6. hiranuma.com [hiranuma.com]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 3-Methyl-1-(piperidin-3-yl)urea 2HCl
Welcome to the technical support center for 3-Methyl-1-(piperidin-3-yl)urea 2HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving optimal aqueous solubility of this compound in your experiments. As a dihydrochloride salt, 3-Methyl-1-(piperidin-3-yl)urea 2HCl is formulated to offer improved water solubility over its free base form. However, challenges in achieving desired concentrations, stability, or dissolution rates can still arise. This document provides a structured, causality-driven approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 3-Methyl-1-(piperidin-3-yl)urea 2HCl?
Q2: I'm observing a cloudy solution or precipitate after dissolving the compound. What are the likely causes?
There are several potential reasons for observing turbidity or precipitation:
-
pH Shift: The solubility of amine hydrochloride salts is highly dependent on pH.[4] If the pH of your aqueous medium is too high (basic), the protonated amine can be neutralized to its less soluble free base form, causing it to precipitate out of solution.
-
Common Ion Effect: If your aqueous medium contains a high concentration of chloride ions from other sources (e.g., high salt buffers), it could potentially decrease the solubility of the dihydrochloride salt.
-
Insufficient Solvent: You may be attempting to prepare a solution that is above the compound's intrinsic solubility limit in that specific medium.
-
Temperature Effects: Solubility is often temperature-dependent. Dissolving the compound at a low temperature may result in a supersaturated solution that precipitates upon returning to ambient temperature.[3]
Q3: Can I heat the solution to improve solubility?
Gentle warming can be an effective method to increase both the rate of dissolution and the solubility of a compound.[5] However, this should be done with caution. Excessive or prolonged heating can potentially lead to chemical degradation of 3-Methyl-1-(piperidin-3-yl)urea 2HCl. It is crucial to first assess the thermal stability of the compound in your specific formulation. We recommend a preliminary experiment where a solution is heated for a defined period, and then analyzed by a stability-indicating method like HPLC to check for the appearance of degradation products.[1]
Troubleshooting Guide: Step-by-Step Dissolution Protocol and Issue Resolution
This section provides a systematic workflow for dissolving 3-Methyl-1-(piperidin-3-yl)urea 2HCl and troubleshooting common issues.
Caption: Troubleshooting workflow for dissolving 3-Methyl-1-(piperidin-3-yl)urea 2HCl.
Protocol 1: Basic Aqueous Dissolution
-
Preparation: Weigh the desired amount of 3-Methyl-1-(piperidin-3-yl)urea 2HCl in a suitable vessel.
-
Solvent Addition: Add approximately 80% of the final required volume of your aqueous solvent (e.g., deionized water, saline).
-
Mixing: Agitate the mixture using a vortex mixer or magnetic stirrer at ambient temperature for 5-10 minutes.
-
Observation: Visually inspect the solution. If it is clear and free of particulates, proceed to step 5. If not, refer to the troubleshooting options below.
-
Final Volume: Once fully dissolved, add the remaining solvent to reach the final target concentration and mix thoroughly.
Troubleshooting Incomplete Dissolution
If you observe a suspension or precipitate after following the basic protocol, consider the following interventions:
-
pH Adjustment:
-
Rationale: The dihydrochloride salt is most soluble at an acidic pH. An increase in pH can cause the compound to convert to its less soluble free base.
-
Action: Measure the pH of the suspension. If it is neutral or basic, adjust to a more acidic pH (e.g., pH 2-4) by dropwise addition of dilute HCl. This should protonate the amine groups and favor dissolution.[2]
-
-
Gentle Warming:
-
Rationale: Increasing the temperature can provide the necessary energy to overcome the crystal lattice energy of the solid, thereby increasing solubility.[3]
-
Action: Warm the solution in a water bath (e.g., 30-40°C) while stirring. Do not exceed 50°C without prior thermal stability data. Allow the solution to cool to room temperature to ensure the compound remains in solution.
-
-
Sonication:
-
Rationale: Ultrasonic baths can help break up small particle agglomerates, increasing the surface area available for dissolution.[6] This is particularly useful for improving the rate of dissolution.
-
Action: Place the sample vial in a sonicator bath for 5-15 minute intervals, monitoring for dissolution.
-
Advanced Solubility Enhancement Techniques
If the desired concentration cannot be achieved with the above methods, more advanced formulation strategies may be necessary. The selection of a suitable technique often depends on the properties of the drug and the requirements of the final application.[6]
| Technique | Mechanism of Action | Suitability for 3-Methyl-1-(piperidin-3-yl)urea 2HCl | Key Considerations |
| Co-solvency | Addition of a water-miscible organic solvent to the aqueous medium to increase the solubility of a solute.[7] | High: Solvents like ethanol, propylene glycol, or PEG 400 are often effective for polar compounds. | May impact downstream biological assays. Requires careful selection of a biocompatible co-solvent. |
| Complexation | Use of a complexing agent, such as a cyclodextrin, to form a soluble inclusion complex with the drug molecule.[4][8] | Moderate: May be effective, but requires screening of different cyclodextrin types and stoichiometric ratios. | Can alter the effective concentration of the free drug. |
| Use of Surfactants | Incorporation of surfactants above their critical micelle concentration to form micelles that can encapsulate the drug, increasing its apparent solubility.[7] | Moderate to High: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used. | Potential for foam formation and interference with certain cell-based assays. |
Protocol 2: Co-solvent System Development
-
Co-solvent Screening: Prepare small-scale trial solutions of 3-Methyl-1-(piperidin-3-yl)urea 2HCl in various percentages (e.g., 5%, 10%, 20% v/v) of different GRAS (Generally Regarded As Safe) co-solvents (e.g., ethanol, propylene glycol) in water.
-
Solubility Determination: Determine the saturation solubility in each co-solvent mixture by adding an excess of the compound, equilibrating (e.g., by shaking for 24 hours), and then measuring the concentration of the dissolved compound in the supernatant via a suitable analytical method (e.g., HPLC-UV).
-
Optimization: Select the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or off-target effects in your experiment.
Caption: Systematic approach to developing an enhanced formulation.
By methodically applying these principles, from basic dissolution troubleshooting to advanced formulation strategies, researchers can effectively overcome solubility challenges with 3-Methyl-1-(piperidin-3-yl)urea 2HCl and ensure reliable, reproducible experimental outcomes.
References
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
- Crystal Pharmatech. (2026, January 28). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs.
- CatSci. (2022, April 7). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.
- University of Alberta. (n.d.).
- PubChemLite. (n.d.). 3-methyl-1-(piperidin-4-yl)urea hydrochloride.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13).
- Solubility and distribution. (2024, January 23). SlideShare.
- Yadav, V. D. (2013). Drug Solubility: Importance and Enhancement Techniques.
- Solubility of organic amine salts. (2011, July 19). Sciencemadness.org.
- BenchChem. (n.d.). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
- Chemistry LibreTexts. (2016, July 20). 17.
- PubChemLite. (n.d.). (piperidin-3-yl)urea hydrochloride.
- Fluorochem. (n.d.). 3-methyl-1-(piperidin-3-yl)urea hydrochloride.
- BenchChem. (n.d.). (Piperidin-2-ylmethyl)urea hydrochloride.
- Chem-Impex. (n.d.). 1-(Piperidin-4-Ylmethyl)-3-(Thiazol-2-Yl)Urea Dihydrochloride.
- International Journal of Biology and Chemistry. (n.d.).
- ChemBK. (2024, April 9). 3-Methylpiperidin-4-one hydrochloride.
- Environmental Protection Agency. (2025, October 15). 2-Methyl-1-(naphthalen-2-yl)-3-(piperidin-1-yl)propan-1-one--hydrogen chloride (1/1) Properties.
- BenchChem. (n.d.).
- BLDpharm. (n.d.). 1552769-36-4|3-Methyl-1-[(piperidin-4-yl)methyl]urea.
- Cheméo. (n.d.). Chemical Properties of Piperidine, 3-methyl- (CAS 626-56-2).
- Smolecule. (2023, November 21). 3-Methyl-1-(piperidin-4-yl)urea.
- MDPI. (2023, April 19). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. benchchem.com [benchchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Removing dimeric urea impurities from piperidine synthesis
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in piperidine synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenge of dimeric urea impurity formation and removal during your experimental work. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the purity and integrity of your synthesized piperidine and its derivatives.
Troubleshooting Guide: Dimeric Urea Impurities
This section is designed to help you diagnose and resolve specific issues you may encounter in your experiments.
Question: I've confirmed the presence of a significant, poorly soluble white solid in my crude piperidine product, which I suspect is a dimeric urea byproduct. What are the likely causes?
Answer:
The formation of dimeric urea impurities in piperidine synthesis often points to side reactions involving certain reagents or the degradation of intermediates. Here are the primary causes:
-
Use of Urea-Based Reagents: Some synthetic routes may employ urea or its derivatives as starting materials or reagents. Under certain conditions, these can self-condense or react with intermediates to form stable dimeric or oligomeric urea structures.
-
Isocyanate Intermediates: Syntheses involving isocyanate intermediates are particularly prone to forming urea byproducts. The isocyanate can react with any water present in the reaction mixture to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to produce a disubstituted urea. If the starting material for the isocyanate is a diamine, this can lead to the formation of polymeric ureas.
-
High Temperatures: Excessive heat during the reaction or workup can promote the condensation of urea or related compounds if they are present.
-
Presence of Moisture: Water can facilitate the hydrolysis of certain intermediates, leading to the formation of amines that can then react to form ureas, as described above.
To mitigate these issues, it is crucial to use anhydrous solvents, control the reaction temperature carefully, and select reagents that are less prone to these side reactions where possible.
Question: My standard purification protocol (e.g., silica gel chromatography) is failing to remove the suspected dimeric urea impurity effectively. What are my alternative purification strategies?
Answer:
Dimeric urea compounds are often challenging to remove using standard chromatography due to their low solubility in common organic solvents and their tendency to streak on silica gel. Here are several alternative strategies, ranging from simple washes to more specialized techniques:
1. Acid-Base Extraction: This is often the most effective method. Your piperidine product is basic, while the urea byproduct is generally neutral and poorly soluble.
-
Principle: The basic piperidine is protonated by an acid and dissolves in the aqueous layer, while the neutral and insoluble urea impurity remains in the organic layer or as a solid precipitate.
-
Protocol: See the detailed experimental protocol below.
2. Solvent Trituration/Washing: This method leverages the poor solubility of the urea byproduct in specific organic solvents.
-
Principle: The crude product is washed with a solvent in which the piperidine product is soluble, but the urea impurity is not.
-
Recommended Solvents: Dichloromethane (DCM) and diethyl ether are often effective for this purpose, as many urea-based byproducts have low solubility in these solvents[1].
-
Protocol:
-
Suspend your crude product in a minimal amount of cold DCM or diethyl ether.
-
Stir vigorously for 15-30 minutes.
-
Filter the mixture, collecting the filtrate which contains your piperidine product.
-
The insoluble white solid left on the filter is the urea impurity.
-
Repeat the washing of the solid with a small amount of fresh solvent to maximize recovery of your product.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
3. Recrystallization: If your piperidine product is a solid, recrystallization can be an effective purification method. The key is to find a solvent system where the solubility of your product and the urea impurity are significantly different.
4. Adsorption on Polar Adsorbents: For challenging cases, using a polar adsorbent can be effective.
-
Principle: Similar to how biuret (a urea dimer) can be removed from urea solutions using polar adsorbents like silica or alumina, these materials can be used to capture the dimeric urea impurity from your reaction mixture[2].
-
Application: This can be performed as a filtration step where the crude product solution is passed through a plug of silica or alumina.
The choice of method will depend on the specific properties of your piperidine derivative and the scale of your reaction. A combination of these techniques may be necessary for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of a dimeric urea impurity, and why is it so insoluble?
A1: A dimeric urea, in the context of piperidine synthesis side reactions, typically refers to a compound with two urea moieties. A common example is biuret, which is formed from the condensation of two urea molecules. The structure contains multiple N-H and C=O groups, which are excellent hydrogen bond donors and acceptors, respectively. This extensive hydrogen bonding between molecules leads to a stable crystal lattice and, consequently, low solubility in many organic solvents[3].
Q2: Are there any preventative measures I can take during my synthesis to minimize the formation of these urea impurities?
A2: Yes, proactive measures during the synthesis can significantly reduce the formation of urea byproducts:
-
Strict Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control of Stoichiometry: Precise control over the stoichiometry of your reactants is crucial, especially when using reagents like isocyanates, to avoid excess that could lead to side reactions[4].
-
Temperature Management: Maintain the recommended reaction temperature. Avoid excessive heating, which can promote side reactions.
-
Alternative Reagents: If your synthesis involves reagents prone to forming urea byproducts (e.g., phosgene derivatives), consider alternative, less hazardous reagents like carbonyldiimidazole (CDI)[4]. When using such reagents, the order of addition can be critical to prevent the formation of symmetrical urea byproducts.
Q3: How can I definitively identify the white solid impurity as a dimeric urea?
A3: A combination of analytical techniques can be used for positive identification:
-
FT-IR Spectroscopy: Look for characteristic strong C=O stretching vibrations around 1630-1680 cm⁻¹ and N-H stretching vibrations around 3200-3400 cm⁻¹. The presence of multiple bands in these regions can be indicative of a urea-like structure.
-
¹H and ¹³C NMR Spectroscopy: The impurity's low solubility can be a challenge for NMR. However, if you can dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆), you would expect to see characteristic signals for the urea carbonyl carbon in the ¹³C NMR spectrum (typically >150 ppm) and broad N-H proton signals in the ¹H NMR spectrum.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide an accurate mass, allowing you to determine the elemental composition and confirm the molecular formula of the impurity.
-
Melting Point: Dimeric ureas generally have high melting points. Comparing the melting point of the isolated impurity to known urea derivatives can be a useful preliminary check.
Q4: Can I use water to wash away the urea byproduct?
A4: While urea itself is highly soluble in water, some dimeric or polymeric ureas have significantly lower aqueous solubility. Washing with water may be effective, but an acid wash followed by extraction is generally more reliable for separating a basic piperidine product from a neutral urea impurity[1]. If your piperidine product has some water solubility, an acid-base extraction is the preferred method to avoid product loss.
Experimental Protocols & Data
Protocol 1: Purification of a Piperidine Derivative via Acid-Base Extraction
This protocol is designed to separate a basic piperidine product from a neutral, poorly soluble dimeric urea impurity.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. If the urea impurity is completely insoluble, it can be filtered off at this stage.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a 1M aqueous solution of hydrochloric acid (HCl). The basic piperidine will be protonated and move into the aqueous layer.
-
Separation: Separate the two layers. The organic layer, containing neutral impurities including the dimeric urea, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a concentrated aqueous solution of a strong base, such as sodium hydroxide (NaOH), until the pH is greater than 10. This will deprotonate the piperidine, making it organic-soluble again.
-
Re-extraction: Extract the now-neutral piperidine product back into an organic solvent (e.g., DCM) by performing at least three extractions.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified piperidine product.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | >98% | Highly effective for basic products; removes a wide range of neutral impurities. | Requires a basic product; involves multiple steps. |
| Solvent Trituration | 90-98% | Simple and quick; good for removing highly insoluble impurities. | Product may have some solubility in the wash solvent, leading to yield loss. |
| Recrystallization | >99% | Can yield very high purity product. | Only applicable to solid products; requires finding a suitable solvent system. |
| Chromatography | Variable | Can separate complex mixtures. | Dimeric ureas may have poor solubility and streak on the column. |
Visualizations
Decision Workflow for Purification Strategy
Caption: Decision tree for selecting a suitable purification method.
Mechanism of Urea Impurity Removal by Acid-Base Extraction
Caption: Chemical principle of acid-base extraction for purification.
References
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.).
-
MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(5), 1085. Retrieved from [Link]
-
Defense Technical Information Center. (1983). Piperidine Synthesis. Retrieved from [Link]
-
European Patent Office. (2007). Method for purifying aqueous urea solution. EP1857439A1. Retrieved from [Link]
- Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample. CN104297404A.
- Google Patents. (n.d.). Method of removing unreacted materials remaining in urea synthesis effluent by plural stage distillation and co2 stripping. US3725210A.
-
ResearchGate. (2015). What is solubility of urea fertilizer in different solvents? Retrieved from [Link]
-
PubMed. (1997). Analytical methods for measuring urea in pharmaceutical formulations. J Pharm Biomed Anal., 15(11), 1627-32. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
Solubility of Things. (n.d.). Urea. Retrieved from [Link]
-
ResearchGate. (2015). How EDC byproduct urea can be separated? Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying piperidine. US2363157A.
-
ResearchGate. (2022). Analytical methodology for the determination of urea: Current practice and future trends. Retrieved from [Link]
-
Defense Technical Information Center. (1970). The Synthesis of Guanidine from Urea. Part 3. Retrieved from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Retrieved from [Link]
-
UreaKnowHow. (1985). Methods for removing biuret from urea by adsorption. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Urea. Retrieved from [Link]
-
BioSpectra. (n.d.). UREA TESTING METHODS. Retrieved from [Link]
-
Reddit. (2022). How to neutralize Urea? Retrieved from [Link]
-
MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Jinjiang Melamine. (n.d.). Urea Solubility In Organic Solvents Revealing. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3-Methyl-1-(piperidin-3-yl)urea
Current Status: Online Ticket ID: UREA-OPT-3MP Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Route Selection
You are attempting to synthesize 3-Methyl-1-(piperidin-3-yl)urea . This molecule contains a piperidine ring with a urea moiety attached at the C3 position.
Critical Structural Insight: The starting material, 3-aminopiperidine, is a diamine containing both a secondary amine (ring N1) and a primary amine (exocyclic C3-NH2).
-
The Problem: Attempting to form the urea directly on 3-aminopiperidine will result in a mixture of regioisomers (N1-urea, C3-urea) and bis-urea products due to competing nucleophilicity.
-
The Solution: You must use a protecting group strategy. The standard industrial protocol utilizes 1-Boc-3-aminopiperidine to mask the ring nitrogen, forcing the urea formation exclusively at the C3 position.
Comparison of Synthetic Routes
| Feature | Route A: CDI Coupling (Recommended) | Route B: Isocyanate Addition | Route C: Triphosgene |
| Reagents | 1,1'-Carbonyldiimidazole (CDI) + Methylamine | Methyl Isocyanate (MIC) | Triphosgene + Methylamine |
| Safety | High (Solid reagent, no phosgene gas) | Low (MIC is highly toxic/volatile) | Moderate (Generates phosgene in situ) |
| Atom Economy | Moderate (Imidazole byproduct) | High (100% atom economy) | Moderate |
| Moisture Sensitivity | High (CDI hydrolyzes rapidly) | High | High |
| Purification | Aqueous wash removes imidazole | Filtration (if product precipitates) | Aqueous wash |
Optimized Protocol (CDI Route)
This protocol avoids the use of hazardous Methyl Isocyanate by using CDI as a carbonyl equivalent.
Phase 1: Urea Formation
Reaction: 1-Boc-3-aminopiperidine + CDI
-
Activation:
-
Dissolve 1-Boc-3-aminopiperidine (1.0 eq) in anhydrous DCM or THF (0.2 M concentration).
-
Cool to 0°C under Nitrogen/Argon.
-
Add CDI (1.1 eq) portion-wise. Note: Gas evolution (CO2) will occur.
-
Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Checkpoint: Monitor TLC/LCMS. The starting amine should disappear, replaced by the imidazole-urea intermediate.
-
-
Coupling:
-
Cool the mixture back to 0°C .
-
Add Methylamine (2.0 - 3.0 eq).
-
Preferred: 2.0M solution in THF.
-
Alternative: Methylamine HCl salt + 3.0 eq Triethylamine (TEA).
-
-
Stir at RT for 4–12 hours.
-
-
Workup (Critical for Purity):
-
Dilute with DCM.
-
Wash with 10% Citric Acid or 0.5M HCl (removes imidazole byproduct and unreacted amine).
-
Wash with Saturated NaHCO
and Brine. -
Dry over Na
SO , filter, and concentrate.
-
Phase 2: Deprotection
Reaction: Boc-Protected Urea
-
Dissolve the crude Boc-urea in DCM or 1,4-Dioxane .
-
Add 4M HCl in Dioxane (5–10 eq).
-
Stir at RT for 2–4 hours. Product often precipitates as the HCl salt.
-
Isolation: Filter the solid or evaporate solvent.
-
Optional: To obtain the free base, pass through an SCX-2 (Strong Cation Exchange) column, eluting with MeOH followed by 2M NH
/MeOH.
Visualizing the Workflow
The following diagram illustrates the reaction logic and critical decision points.
Figure 1: Step-by-step synthetic pathway prioritizing regioselectivity via Boc-protection.
Troubleshooting Guide (FAQ)
Issue 1: Low Yield in the Coupling Step
User Question: "I added CDI and Methylamine, but my yield is <30%. A lot of starting material remains."
-
Diagnosis A (Moisture): CDI hydrolyzes instantly in wet solvents to form CO2 and imidazole.
-
Fix: Ensure DCM/THF is anhydrous. Flame-dry glassware.
-
-
Diagnosis B (Inactive Intermediate): The methylamine was added too quickly before the CDI activated the piperidine amine.
-
Fix: Ensure the "Activation" step (Amine + CDI) stirs for at least 1 hour before adding methylamine.
-
-
Diagnosis C (Stoichiometry): Methylamine is volatile. If using a THF solution, it may have evaporated.
-
Fix: Use a sealed tube or excess Methylamine (3-5 eq).
-
Issue 2: Product is Water Soluble / Lost during Workup
-
Reason: The final product is a secondary amine with a urea group. It is highly polar and water-soluble, especially as the HCl/TFA salt.
-
Fix 1 (Precipitation): Do not use aqueous extraction for the final step. Evaporate the acid/solvent, triturate the residue with Diethyl Ether or Hexane to remove non-polar impurities, and filter the solid salt.
-
Fix 2 (n-Butanol): If you must extract, use n-Butanol or a CHCl3 : Isopropanol (3:1) mixture. These solvent systems can pull polar ureas out of the aqueous phase [1].
Issue 3: Symmetrical Urea Formation
User Question: "I see a byproduct where two piperidine rings are connected by a urea."
-
Reason: This is the "Dimer." It happens if the starting amine reacts with the activated imidazole-intermediate instead of the methylamine reacting with it.
-
Fix: This usually happens if Methylamine is added too slowly or in insufficient quantities. Ensure Methylamine is in large excess (2.0+ eq) and added in one portion.
Advanced Troubleshooting Logic Tree
Figure 2: Diagnostic flowchart for optimizing reaction stoichiometry and conditions.
References
-
Purification of Polar Compounds: BenchChem Technical Support. "Purification of Diastereomeric Urea Derivatives." BenchChem Knowledge Base. Link
-
CDI Chemistry: Armstrong, A. "N,N'-Carbonyldiimidazole."[1] Encyclopedia of Reagents for Organic Synthesis, 2001. Link
-
Urea Synthesis Review: Gallou, I. et al. "Scalable Synthesis of Ureas." J. Org. Chem., 2005, 70, 6960-6963. Link
-
General Urea Protocol: Common Organic Chemistry. "Urea Formation - CDI."[2][3][4] Link
- Piperidine Protection Strategies: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006.
Sources
Stability of Piperidine Urea Dihydrochloride: A Technical Support Guide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with piperidine urea dihydrochloride. It addresses potential stability issues, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
I. General Stability and Storage Recommendations
Piperidine urea dihydrochloride, like many substituted ureas and amine hydrochlorides, requires careful handling and storage to prevent degradation. The stability of the compound is influenced by temperature, humidity, pH, and light exposure.
Recommended Storage Conditions
For optimal stability, piperidine urea dihydrochloride should be stored in a cool, dry, and dark environment.[1] Tightly sealed containers are crucial to prevent moisture absorption, as the compound is likely hygroscopic.[2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Lower temperatures slow down the rate of potential degradation reactions. While some piperidine compounds can be stored at room temperature, refrigeration is generally recommended for long-term stability.[1] |
| Humidity | Low (use of desiccants recommended) | The urea and dihydrochloride moieties are susceptible to hydrolysis.[1][3] Moisture can lead to the breakdown of the molecule. |
| Light | Protected from light (amber vials) | To prevent potential photolytic degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | While not always necessary for short-term storage, an inert atmosphere can prevent oxidative degradation, especially if the piperidine ring is substituted with electron-rich groups. |
II. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of piperidine urea dihydrochloride.
Issue 1: Unexpected Degradation of Solid Compound
-
Observation: You observe a change in the physical appearance of the solid piperidine urea dihydrochloride (e.g., discoloration, clumping) or obtain inconsistent analytical results (e.g., lower purity than expected).
-
Potential Causes & Solutions:
-
Moisture Absorption: The compound is likely hygroscopic. Clumping is a strong indicator of water absorption.
-
Solution: Store the compound in a desiccator. When handling, work in a low-humidity environment (e.g., a glove box). Ensure the container is tightly sealed immediately after use.
-
-
Improper Storage Temperature: Storing at elevated temperatures can accelerate degradation.
-
Solution: Always store the compound at the recommended 2-8°C.[1] Avoid frequent temperature fluctuations.
-
-
Issue 2: Instability in Solution
-
Observation: A solution of piperidine urea dihydrochloride changes color (e.g., turns yellow), or you observe a decrease in concentration over time in your analytical experiments.
-
Potential Causes & Solutions:
-
Hydrolysis: In aqueous solutions, the urea group can be susceptible to hydrolysis, especially at non-optimal pH values.[3][4] The piperidine ring itself is generally stable.
-
Solution: Prepare solutions fresh whenever possible. If a stock solution must be stored, it is recommended to do so at a pH between 4 and 8, as urea is most stable in this range.[3][4] Store stock solutions at 2-8°C for short periods. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C, but be aware that freeze-thaw cycles can also promote degradation.
-
-
pH Shift: The dihydrochloride salt will result in an acidic solution. Depending on the concentration, the pH might not be optimal for stability.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for piperidine urea dihydrochloride.
Caption: Potential degradation pathways of piperidine urea dihydrochloride.
III. Frequently Asked Questions (FAQs)
-
Q1: What is the expected shelf-life of piperidine urea dihydrochloride?
-
Q2: My piperidine urea dihydrochloride solution is slightly yellow. Can I still use it?
-
A: A slight yellow discoloration may indicate a low level of degradation. The suitability of the solution depends on the sensitivity of your application. For highly sensitive assays, it is recommended to use a freshly prepared, colorless solution. For less sensitive applications, you may be able to use the solution, but you should be aware that the effective concentration might be lower than calculated. It is advisable to run a control experiment to assess any impact on your results.
-
-
Q3: How should I prepare solutions of piperidine urea dihydrochloride?
-
Q4: What analytical methods can be used to assess the purity and stability of piperidine urea dihydrochloride?
-
A: High-Performance Liquid Chromatography (HPLC) is a common and effective method for analyzing piperidine-containing compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid or TFA) is a good starting point. Purity can be assessed by UV detection, and stability can be monitored by tracking the peak area of the parent compound over time. Mass spectrometry (LC-MS) can be used to identify potential degradation products.
-
Experimental Protocol: HPLC Stability Assessment
This protocol outlines a general method for assessing the stability of piperidine urea dihydrochloride in solution.
Caption: Workflow for HPLC-based stability assessment.
IV. Safety and Handling
Piperidine and its derivatives are often toxic and corrosive.[5] Although the specific toxicity of piperidine urea dihydrochloride may not be fully characterized, it is prudent to handle it with care.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
V. References
-
BTC, What are the storage stability of Piperidine Series compounds over time?, Blog - BTC, 2025.
-
Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties, Pharmaceutical Fronts, 2025.
-
Piperidine Safety Data Sheet, Jubilant Life Sciences Limited.
-
Basicity and stability of urea deep eutectic mixtures, RSC Publishing.
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(2), 119–129.
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization, MDPI, 2024.
-
Safety Data Sheet: Piperidine, Carl ROTH.
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry, Request PDF.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications, MDPI.
-
Hydration of urea and alkylated urea derivatives, The Journal of Chemical Physics, 2018.
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt, MDPI.
-
Stability of urea in solution and pharmaceutical preparations, Request PDF.
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride, PubMed, 2022.
-
LIV.—Hydrolysis of urea hydrochloride, SciSpace.
-
Structure of piperidinyl urea derivatives, ResearchGate.
-
Reduction of hERG inhibitory activity in the 4-piperidinyl urea series of H3 antagonists, PubMed, 2010.
-
A Comparative Guide to Validating Urea Synthesis Routes: Piperidine-1-carbonyl Azide and Its Alternatives, Benchchem.
-
Application Notes and Protocols: Urea Synthesis Using 4-Boc-1-piperazinecarbonyl Chloride, Benchchem.
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry, PMC - NIH.
-
Stability of urea in solution and pharmaceutical preparations., Semantic Scholar.
-
Preparation of Piperidines, Part 2: Substituted at Position 3, YouTube, 2024.
-
Synthesis of piperidine, YouTube, 2024.
-
Preparation of Piperidines, Part 3: Substituted at Position 4, YouTube, 2024.
Sources
- 1. Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Reactivity of Urea Derivatives Coordinated to Cobalt(III). Possible Relevance to Urease [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cyclization Side Reactions in Urea Synthesis
Welcome to the technical support center for urea synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with unwanted cyclization side reactions. Instead of merely listing protocols, we will delve into the mechanistic basis of these side reactions and provide logical, field-tested strategies to favor the desired linear urea product over cyclic byproducts.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding cyclization during urea formation.
Q1: I'm trying to synthesize a simple acyclic urea, but I'm consistently isolating a cyclic byproduct. What is the general cause?
A1: The formation of a cyclic byproduct during urea synthesis is almost always the result of a competing intramolecular reaction outcompeting the desired intermolecular reaction. This typically occurs when a reactive functional group elsewhere in one of your starting materials (the amine or the isocyanate precursor) is in a sterically favorable position to attack an intermediate or even the final urea product, leading to a stable 5- or 6-membered ring. Key factors that promote this are elevated temperatures, prolonged reaction times, and the choice of base or solvent.
Q2: What are the most common cyclic byproducts I should be aware of?
A2: The structure of the cyclic byproduct is dictated by the functional groups present in your starting materials. The most prevalent classes include:
-
Hydantoins: Often formed from α-amino acids or their derivatives, where the amide nitrogen attacks the urea carbonyl.[1][2][3]
-
Quinazolinones: Typically arise when using ortho-amino-substituted aromatic precursors, such as anthranilic acid derivatives.[4][5][6][7]
-
N-Acylureas: While not a cyclization of the starting materials themselves, the intramolecular rearrangement of an O-acylisourea intermediate (formed when using carbodiimide coupling agents) leads to a stable N-acylurea, which is an irreversible poisoning of the catalyst or coupling agent.[8][9][10]
-
Diketopiperazines: A common side reaction in peptide synthesis, especially when coupling the second amino acid to a proline residue, where the free N-terminus of the dipeptide attacks the ester linkage to the solid support.[11][12]
Q3: Can my choice of coupling reagent influence cyclization?
A3: Absolutely. When synthesizing ureas from a carboxylic acid and an amine (via an activated intermediate), the choice of coupling agent is critical. Carbodiimide reagents like DCC or EDC form a highly reactive O-acylisourea intermediate.[13] This intermediate is susceptible to an intramolecular O-to-N acyl transfer, yielding a very stable N-acylurea byproduct.[8][9] This not only consumes your starting material but can also be difficult to separate from the desired product. Using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU) based reagents can sometimes mitigate this specific side reaction, although they are not immune to promoting other side reactions depending on the substrate.[13]
In-Depth Troubleshooting Guides
This section provides detailed strategies for specific, commonly encountered cyclization problems.
Guide 1: Hydantoin Formation in Amino Acid-Derived Ureas
Hydantoin formation is a classic side reaction, especially when working with α-amino esters or amides. The reaction is driven by the intramolecular cyclization of the urea formed from the amino acid derivative.
The Problem: You react an α-amino ester with an isocyanate, expecting a linear urea. Instead, you isolate a significant amount of a 5-membered hydantoin ring, with the loss of the ester's alcohol group.
Mechanistic Insight
The reaction proceeds in two steps. First, the desired intermolecular reaction occurs: the amino group attacks the isocyanate to form the linear urea. However, under the reaction conditions (especially if basic or heated), the nitrogen of the newly formed urea can act as an internal nucleophile, attacking the carbonyl of the ester. This intramolecular cyclization is often thermodynamically favorable and can be kinetically competitive.
Caption: Reaction pathway for hydantoin formation.
Troubleshooting Protocol
1. Temperature Control (The Kinetic vs. Thermodynamic Handle):
-
Causality: Intramolecular reactions often have a higher activation energy than their intermolecular counterparts. By lowering the reaction temperature, you can kinetically favor the desired intermolecular urea formation over the cyclization step.
-
Protocol:
-
Set up the reaction at 0 °C or even -20 °C in a suitable solvent (e.g., THF, DCM).
-
Add the isocyanate solution dropwise to the stirred solution of the amino ester over an extended period (e.g., 1-2 hours).
-
Allow the reaction to stir at the reduced temperature and monitor by TLC or LC-MS. Let it slowly warm to room temperature only if the reaction stalls.
-
2. Base Selection (Minimizing Nucleophilicity):
-
Causality: A strong or nucleophilic base can deprotonate the N-H of the newly formed urea, creating a more potent internal nucleophile that accelerates cyclization. Using a sterically hindered, non-nucleophilic base can minimize this.[14][15]
-
Protocol:
-
If a base is required (e.g., if starting from an amine salt), switch from common bases like triethylamine (TEA) to a bulkier, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[14]
-
Use the minimum stoichiometric amount of base necessary (1.0-1.1 equivalents).
-
3. Substrate Modification (Protecting Group Strategy):
-
Causality: The most direct way to prevent this cyclization is to eliminate the possibility of the intramolecular attack. If the N-H proton of the amino acid is protected, it cannot be the source of the nucleophilic nitrogen for cyclization.
-
Protocol:
-
If your synthesis allows, start with an N-protected amino acid (e.g., N-Boc or N-Cbz).
-
Couple this with your desired amine to form an amide bond first.
-
Selectively deprotect the N-terminus.
-
Then, perform the urea formation reaction. This multi-step approach, while longer, physically separates the reactive functionalities in time, preventing the cyclization.
-
| Parameter | Standard Condition (Promotes Cyclization) | Optimized Condition (Minimizes Cyclization) |
| Temperature | Room Temperature or Heated | 0 °C to -20 °C |
| Base | Triethylamine (TEA) | DIPEA (Hünig's Base) or Proton Sponge |
| Addition Rate | Bolus addition of isocyanate | Slow, dropwise addition |
| Concentration | High concentration | More dilute conditions |
Guide 2: Quinazolinone Formation from Anthranilate Derivatives
When a urea synthesis involves a starting material with an ortho-aminoaryl moiety, such as an anthranilic acid derivative, intramolecular cyclization to form a quinazolinone or related heterocycle is a significant risk.[4][6]
The Problem: You are reacting an anthranilate ester with an isocyanate. Instead of the desired 1-(2-carboxymethylphenyl)-3-alkylurea, you isolate a quinazolin-2,4(1H,3H)-dione.
Mechanistic Insight
The initial urea formation is followed by a rapid, acid- or base-catalyzed intramolecular cyclization. The amide N-H attacks the ester carbonyl, eliminating the alcohol and forming the stable, fused heterocyclic system.
Caption: Pathway for quinazolinone side product formation.
Troubleshooting Protocol
1. Acidity/Basicity Control:
-
Causality: This cyclization can be catalyzed by both acid and base. Maintaining strictly neutral conditions is paramount. Any acidic or basic impurities in your starting materials, solvent, or glassware can promote the side reaction.
-
Protocol:
-
Ensure starting materials are pure and free of acidic or basic residues. Use freshly distilled, anhydrous solvents.
-
Avoid the use of any acid or base additives if possible. If a base is necessary to freebase an amine salt, perform a separate workup to isolate the neutral amine before proceeding with the urea formation step.
-
Consider adding a neutral scavenger, like molecular sieves, to sequester trace amounts of water or acid.
-
2. Order of Addition and Reagent Choice:
-
Causality: If you are forming the urea from an amine and a phosgene equivalent like triphosgene or CDI, the order of addition is critical.[16] Generating a highly reactive intermediate in the presence of the bifunctional anthranilate can lead to uncontrolled side reactions.
-
Protocol (for CDI-mediated coupling):
-
Correct Order: Activate the primary amine (the one not on the anthranilate ring) with CDI first to form the carbamoyl-imidazole intermediate.
-
In a separate flask, prepare your anthranilate solution.
-
Slowly add the activated carbamoyl-imidazole solution to the anthranilate solution at a low temperature (0 °C). This ensures the more reactive species is consumed by the desired nucleophile before it can promote cyclization.
-
Incorrect Order: Avoid adding CDI to the anthranilate first. This can lead to dimerization or polymerization.
-
3. Structural "Deactivation":
-
Causality: If the nucleophilicity of the cyclizing nitrogen or the electrophilicity of the carbonyl it attacks can be temporarily reduced, the side reaction can be suppressed.
-
Protocol:
-
Consider using the free carboxylic acid form of the anthranilate instead of the ester. The carboxylate anion is a much poorer electrophile than the ester.
-
After the urea formation is complete under optimized conditions (low temp, neutral pH), the desired product can be esterified in a subsequent step under conditions that do not favor cyclization (e.g., using TMS-diazomethane). This adds steps but can dramatically improve the yield of the desired linear product.
-
Summary and Key Takeaways
Troubleshooting cyclization in urea synthesis is a process of controlling reaction kinetics and thermodynamics.
-
Low Temperatures: Your primary tool for favoring intermolecular reactions over intramolecular ones.
-
Reagent Stoichiometry and Purity: Precise control and high purity prevent side reactions catalyzed by trace impurities.
-
Strategic Use of Bases: Opt for sterically hindered, non-nucleophilic bases to avoid activating the urea backbone for cyclization.[14][15]
-
Protecting Groups: When all else fails, a well-designed protecting group strategy provides the ultimate control by fundamentally altering the molecule's reactivity during the critical urea-forming step.
By understanding the underlying mechanisms, you can move from empirical screening to rational design of your reaction conditions, saving time, and improving yields and purity.
References
-
Title: Cyclization of acyclic urea derivatives to quinazolinones. Source: ResearchGate URL: [Link]
-
Title: Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas Source: ResearchGate URL: [Link]
-
Title: A facile ultrasonic synthesis approach to 3-H-quinazolinethione derivatives and their urease inhibition studies Source: Taylor & Francis Online URL: [Link]
-
Title: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis and Antioxidant Activity of Novel Quinazolinones Functionalized with Urea/Thiourea/Thiazole Derivative Source: Ingenta Connect URL: [Link]
-
Title: Synthesis of a New Series of 4‐Quinazolinyl Piperazine Aryl Ureas. Source: Semantic Scholar URL: [Link]
-
Title: Non-nucleophilic base Source: Wikipedia URL: [Link]
-
Title: Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle Source: RSC Publishing URL: [Link]
-
Title: OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf Source: Slideshare URL: [Link]
-
Title: Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids Source: ResearchGate URL: [Link]
-
Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL: [Link]
-
Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: PMC URL: [Link]
-
Title: Urea Formation - Common Conditions Source: organic-chemistry.org URL: [Link]
-
Title: Synthesis of hydantoins from aldehydes and ureas. Source: ResearchGate URL: [Link]
-
Title: Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid Source: -ORCA - Cardiff University URL: [Link]
-
Title: Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them Source: Brieflands URL: [Link]
-
Title: Radical Anions from Urea-type Carbonyls: Radical Cyclizations and Cyclization Cascades Source: ResearchGate URL: [Link]
-
Title: Bucherer-Bergs Reaction Mechanism Source: Organic Chemistry - YouTube URL: [Link]
-
Title: A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones Source: PMC URL: [Link]
-
Title: Non-nucleophilic Brønsted-Lowry Superbases Source: Chemistry LibreTexts URL: [Link]
-
Title: Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation Source: RSC Publishing URL: [Link]
-
Title: Peptide synthesis Source: Wikipedia URL: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Antioxidant Activity of Novel Quinazolinones Functi...: Ingenta Connect [ingentaconnect.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 10. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 14. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Urea Formation - Common Conditions [commonorganicchemistry.com]
Purification methods for highly polar piperidine urea salts
Technical Support Center: Purification of Highly Polar Piperidine Urea Salts
Executive Summary
Purifying highly polar piperidine urea salts presents a "perfect storm" of chemical challenges. The piperidine moiety provides high basicity (
This guide moves beyond standard silica chromatography, which is often ineffective for these substrates, and focuses on Ion Exchange (SCX) , Aqueous Reverse Phase (C18-Aq) , and Anti-Solvent Crystallization .
Module 1: Chromatographic Strategies
Decision Matrix: Method Selection
Before starting, determine your primary impurity profile.
Figure 1: Decision tree for selecting the optimal purification pathway based on impurity profile.
Protocol A: Strong Cation Exchange (SCX) "Catch and Release"
Best For: Removing non-basic impurities (unreacted ureas, neutral coupling byproducts) from the basic piperidine product. Mechanism: The sulfonic acid resin binds the basic piperidine. Neutrals wash through. The product is released with ammonia.
Step-by-Step Workflow:
-
Column Selection: Use a silica-bonded benzenesulfonic acid cartridge (e.g., ISCO SCX or Agilent PL-SCX).
-
Equilibration: Flush column with 3 CV (Column Volumes) of Methanol (MeOH).
-
Loading: Dissolve crude salt in minimal MeOH. If solubility is poor, use 1:1 MeOH/Water.
-
Critical: Do not add acid to the load solvent; it competes with the resin.
-
-
Wash (The "Catch"): Elute with 5-10 CV of MeOH.
-
Observation: Impurities elute here.[1] The piperidine urea stays on the column.
-
-
Elution (The "Release"): Switch solvent to 2M
in MeOH .-
Action: Collect fractions immediately. The ammonia deprotonates the piperidine, breaking the ionic bond with the resin.
-
-
Post-Process: Concentrate fractions. The product will be the free base . To reform the salt, treat with the desired acid (HCl, etc.) in
or dioxane.
Q: My product isn't sticking to the SCX column. Why? A: Your crude sample might contain too much salt or acid (e.g., TFA from a previous step). High ionic strength shields the resin interaction. Fix: Dilute the sample 1:10 with water/MeOH or perform a quick liquid-liquid extraction to remove excess bulk salts before loading.
Protocol B: Reverse Phase (C18-Aq) with pH Control
Best For: Separating the target piperidine from other closely related amine byproducts. Challenge: Standard C18 columns suffer "phase collapse" (dewetting) in 100% water, which is often required to retain polar salts.
System Setup:
-
Stationary Phase: C18-Aq (Aqueous stable) or C18-Polar Embedded.
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA for sharper peaks, but harder to remove).
-
Mobile Phase B: Acetonitrile (ACN).[2]
Gradient Strategy (The "Polar Ramp"):
| Time (min) | % B (ACN) | Purpose |
|---|---|---|
| 0–2 | 0% | Load sample (prevent breakthrough) |
| 2–5 | 0% → 5% | Elute extremely polar salts |
| 5–15 | 5% → 30% | Shallow gradient to separate urea analogs |
| 15–18 | 30% → 95% | Wash lipophilic impurities |
Q: I see "fronting" or split peaks. A: This is often a solvent mismatch. You likely dissolved the sample in 100% DMSO or high % organic. Fix: Dissolve the sample in water or 0.1% aqueous acid. If it's not soluble, use minimal DMSO (<5% of total injection volume).
Module 2: Crystallization & Solid State Issues
Troubleshooting "Oiling Out"
Piperidine urea salts are notorious for oiling out (liquid-liquid phase separation) rather than crystallizing, due to their conformational flexibility and hydrogen bonding.
The Anti-Solvent Drop Method:
-
Dissolution: Dissolve the salt in the minimum amount of "Good Solvent" (usually Methanol or Ethanol) at 40°C.
-
Cloud Point: Add "Anti-Solvent" (Ethyl Acetate, Acetone, or
) dropwise until a faint turbidity persists. -
The Fix: If it oils out immediately:
-
Reheat until the oil dissolves.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass.
-
Slow Cool: Turn off the heat and let it cool in the oil bath (high thermal mass prevents rapid cooling).
-
Recommended Solvent Systems:
-
System 1: Methanol (Good) / Ethyl Acetate (Anti) – Standard.
-
System 2: Ethanol (Good) / Heptane (Anti) – Slower diffusion, better crystals.
-
System 3: Isopropanol (Good) / Isopropyl Acetate (Anti) – Good for ureas.
Module 3: Desalting & Counter-Ion Exchange
If you purified via RP-HPLC with TFA, you likely have a Trifluoroacetate salt . This is often hygroscopic and cytotoxic.
Conversion to HCl Salt:
-
Free Basing: Dissolve TFA salt in EtOAc (or DCM if polar). Wash with saturated
(pH 8-9). Dry organic layer ( ). -
Salting: Cool the organic solution to 0°C. Add 4M HCl in Dioxane (1.1 equivalents) dropwise.
-
Isolation: The HCl salt should precipitate immediately. Filter under Nitrogen (to prevent moisture absorption).
Direct Exchange (If unstable as free base): Use an Anion Exchange Resin (e.g., Dowex 1X8 in Chloride form).
-
Pass the TFA salt (dissolved in water) through the Chloride resin.
-
Elute with water.[2]
-
Lyophilize the filtrate to obtain the HCl salt.
References
-
Teledyne ISCO. (2012). RediSep Gold Amine Columns: Use, Cleaning, and Storage Instructions. Application Note AN65. Link
-
Agilent Technologies. (2011). Agilent PL-SCX Strong Cation-Exchange Columns for Biomolecule Purification. Technical Overview. Link
-
Sigma-Aldrich. (2024). Troubleshooting Reversed Phase Chromatography. Technical Guide. Link
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Link
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Technical Resource. Link
Sources
Technical Support Center: Stabilizing Dihydrochloride Salts
Introduction: The Dihydrochloride Trade-Off
Welcome to the technical support center. If you are here, you are likely facing the "sticky solid" phenomenon. Dihydrochloride salts are frequently selected during early development to maximize aqueous solubility, often boosting bioavailability significantly compared to free bases.
However, this comes at a thermodynamic cost: Hygroscopicity . The high lattice energy and the presence of two molar equivalents of chloride ions often lower the Critical Relative Humidity (CRH) of the material, making it prone to deliquescence (dissolving in its own sorbed water) at standard ambient conditions.
This guide provides a root-cause analysis and actionable protocols to stabilize your API from synthesis to formulation.
Immediate Triage: Handling & Storage
Status: Urgent / Laboratory Scale
If your sample has already turned into a gum or oil, chemical stability (hydrolysis) is your immediate concern.
Troubleshooting Guide: Handling Protocols
Q: My powder turns to liquid within minutes of opening the vial. How do I handle it for weighing? A: This indicates a CRH below ambient humidity (likely <40% RH). You must break the contact between the lattice surface and atmospheric water vapor.
Protocol: The "Zero-Contact" Weighing Technique
-
Environment: Do not use a standard fume hood (high airflow pulls in room humidity). Use a Glove Box or Glove Bag purged with dry Nitrogen or Argon (
RH). -
Equilibration: Allow the sample container, spatula, and weigh boat to equilibrate in the dry environment for 30 minutes before opening.
-
Anti-Static Measures: Dry environments generate static. Use an ionizing bar to prevent the charged HCl salt from "jumping" off the spatula.
-
Transfer: If a glove box is unavailable, use the Subdivision Method :
-
Place the bulk vial in a large Ziploc bag with desiccant sachets.
-
Manipulate the vial through the bag to transfer roughly the amount needed into a pre-tared smaller vial.
-
Seal the small vial inside the bag before removing.
-
Q: How should I store bulk dihydrochloride salts long-term? A: Standard refrigeration is often a trap. Refrigerators have high humidity, and removing a cold bottle into a warm room causes immediate condensation.
Correct Storage Architecture:
-
Primary Container: Amber glass (UV protection) with a Teflon-lined screw cap. Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands for better seals.
-
Secondary Container: A desiccator cabinet or a larger jar containing activated silica gel or molecular sieves (4Å).
-
Temperature: Store at room temperature (20-25°C) unless chemical instability dictates otherwise. If cold storage is required (
C), the vial must warm to room temperature inside a desiccator before opening.
Visual Guide: Handling Decision Tree
Figure 1: Decision logic for handling hygroscopic salts based on Critical Relative Humidity (CRH).
Characterization: Defining the Limits
Status: Analytical Development
You cannot manage what you do not measure. "Hygroscopic" is qualitative; you need quantitative limits.
Protocol: Dynamic Vapor Sorption (DVS)
Do not rely on standard Loss on Drying (LOD). LOD measures total volatile content; DVS measures the kinetics and thermodynamics of water uptake.
Standard DVS Cycle for HCl Salts:
-
Sample Mass: 10–20 mg (small mass minimizes diffusion lag).
-
Temperature: 25°C (isothermal).
-
Drying Step: 0% RH for 60 mins (establishes dry mass
). -
Sorption Cycle: Stepwise increase 0%
90% RH in 10% increments.-
Equilibrium Criteria:
per minute.
-
-
Desorption Cycle: 90%
0% RH.
Analysis of Results:
-
Non-Hygroscopic:
weight gain at 80% RH. -
Deliquescent: Exponential mass gain (often >20-30%) without reaching equilibrium. The curve shoots upward vertically.
-
Hysteresis: If the desorption curve does not overlay the sorption curve, water is trapped in the lattice (hydrate formation) or in pores.
Expert Insight: If your dihydrochloride salt shows a sharp mass increase at a specific humidity (e.g., 45% RH), that is your Critical Relative Humidity (CRH) . All manufacturing and handling must occur at least 10% RH below this point.
Formulation & Processing: The "Magnesium Stearate" Trap
Status: Drug Product Development
A common failure mode in developing tablets/capsules for HCl salts is the incorrect selection of excipients.
Q: Why did my tablets discolor and soften after one week? A: You likely used Magnesium Stearate as a lubricant.
-
The Mechanism: Magnesium Stearate is alkaline. In the presence of trace moisture, it reacts with the acidic Dihydrochloride salt.
-
The Reaction:
. -
The Consequence: Magnesium Chloride (
) is extremely deliquescent (CRH 33%). It sucks moisture from the air, accelerating the degradation of your drug.
Excipient Compatibility Matrix
| Excipient Class | Recommended | AVOID | Technical Rationale |
| Lubricant | Sodium Stearyl Fumarate (SSF), Stearic Acid | Magnesium Stearate | Mg-Stearate induces disproportionation; forms deliquescent MgCl2.[1] |
| Filler | Mannitol (non-hygroscopic), Anhydrous Lactose | Sorbitol, Microcrystalline Cellulose (MCC) | MCC acts as a moisture sponge; Sorbitol lowers CRH of mixtures. |
| Glidant | Colloidal Silicon Dioxide (Hydrophobic grades) | Standard Silica (in excess) | Hydrophobic silica repels water; standard silica can hold water near the API. |
| Coating | PVA-based (moisture barrier), Eudragit | HPMC (standard grades) | Need a functional moisture barrier polymer, not just aesthetic coating. |
Visual: The Disproportionation Pathway
Figure 2: Mechanism of incompatibility between HCl salts and Magnesium Stearate.
FAQs: Specific Troubleshooting
Q: Can I dry the dihydrochloride salt to remove the absorbed water? A: Proceed with caution.
-
Surface Water: Yes, vacuum drying at 40°C is usually safe.
-
Hydrates: If the water is part of the crystal lattice (a hydrate), removing it may collapse the crystal structure into an amorphous form. Amorphous solids are significantly more hygroscopic and unstable than crystalline forms. Always check crystallinity (XRD) after drying.
Q: Is there an alternative to the dihydrochloride form? A: If the hygroscopicity is unmanageable (CRH < 30%), you should consider Salt Screening .
-
Monohydrochloride: Often less hygroscopic, though solubility may decrease.
-
Mesylate/Tosylate: These counter-ions are larger and often pack better in the crystal lattice, excluding water.
-
Co-crystals: Engineering a co-crystal (e.g., with fumaric acid) can mask the hygroscopic sites while maintaining solubility.
Q: How do I package this for clinical trials? A: Do not use standard HDPE bottles.
-
Requirement: Alu-Alu (Aluminum-Aluminum) blisters. This provides a near-perfect moisture barrier.
-
Add-on: Include a desiccant capsule integrated into the bottle cap if bottles must be used.
References
-
Mechanism of Hygroscopicity: Guerrieri, P. et al. "Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts."[2] Purdue University Thesis. (2010). Link
-
Excipient Incompatibility: John, C. et al. "Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation." Pharmaceutical Research, 30(6), 1628–1641. (2013).[1][3] Link
-
DVS Protocols: ASTM E2551 - 21. "Standard Test Method for Humidity Calibration (or Conformation) of Humidity Generators for Use with Thermogravimetric Analyzers." ASTM International.[4] Link
-
Co-Crystallization Strategies: Saini, A. et al. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics, 15(1).[5] (2023).[5] Link
-
Handling Guidelines: "How to handle hygroscopic salts in organic chemistry lab." HepatoChem Technical Guides. Link
Sources
- 1. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globethesis.com [globethesis.com]
- 3. ardena.com [ardena.com]
- 4. tainstruments.com [tainstruments.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Chiral Separation of Piperidin-3-yl Urea Enantiomers by HPLC
Welcome to our dedicated technical support center for the chiral separation of piperidin-3-yl urea enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully develop robust chiral HPLC methods.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: I am not seeing any separation of my piperidin-3-yl urea enantiomers. What are the likely causes and how can I fix this?
A1: Achieving no separation is a common starting point in chiral method development. The primary reasons are often an inappropriate choice of chiral stationary phase (CSP) or an unsuitable mobile phase.[1] The interaction between the enantiomers and the CSP is highly specific, and a systematic approach is needed to find the right conditions.[2][3]
Initial Steps to Troubleshoot No Separation:
-
Verify Chiral Stationary Phase (CSP) Selection:
-
Is the CSP appropriate for your molecule? Piperidin-3-yl urea derivatives are often successfully separated on polysaccharide-based CSPs (e.g., cellulose or amylose derivatives).[4][5] Columns like Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points for screening.[2][6]
-
Action: If you are using a different type of CSP and see no separation, consider screening polysaccharide-based columns.
-
-
Optimize the Mobile Phase:
-
Are you using the correct mobile phase mode? Chiral separations can be achieved in normal-phase, reversed-phase, or polar organic modes.[2] The choice of mode dramatically affects selectivity.
-
Action: If you are using one mode without success, try another. For example, if a normal-phase method (e.g., hexane/isopropanol) is not working, a polar organic mode (e.g., methanol or ethanol with an additive) might provide the necessary interaction for separation.[7]
-
-
Confirm Analyte Chirality:
-
It's a fundamental check, but ensure your sample is indeed a racemic mixture and not a single enantiomer or a meso compound.[1]
-
Q2: My peaks are split or severely tailing. What is causing this and what are the solutions?
A2: Poor peak shape, such as splitting or tailing, is often indicative of secondary interactions or issues with the analytical conditions.[1][8] For basic compounds like piperidin-3-yl urea, this is a frequent challenge.[9]
Troubleshooting Poor Peak Shape:
-
Secondary Silanol Interactions: The basic piperidine nitrogen can interact with acidic silanol groups on the silica support of the CSP, leading to tailing.[9]
-
Solution: Add a basic modifier to the mobile phase. A small amount (typically 0.1% v/v) of diethylamine (DEA) or triethylamine (TEA) can significantly improve peak shape for basic analytes.[9]
-
-
Inappropriate Sample Solvent: Injecting your sample in a solvent that is much stronger than the mobile phase can cause peak distortion and splitting.[10][11]
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that can still dissolve your sample.[1]
-
-
Column Overload: Injecting too high a concentration of your sample can lead to broadened and tailing peaks.[1]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[1]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.[12]
Below is a troubleshooting workflow for addressing peak splitting and tailing issues:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sepscience.com [sepscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
Minimizing byproduct formation in isocyanate coupling reactions
Subject: Minimizing Byproduct Formation in Isocyanate Coupling
Introduction: The Reactivity Landscape
Welcome to the technical center. If you are working with isocyanates, you are managing a functional group that is essentially a "kinetic loaded spring." The electrophilic carbon in the -N=C=O group is aggressively seeking nucleophiles.
While your target is likely a Urethane (reaction with alcohol) or a Urea (reaction with amine), three specific byproducts frequently derail these syntheses:
-
Substituted Ureas (via moisture intrusion).
-
Isocyanurates (via thermal trimerization).
-
Allophanates/Biurets (via competitive consumption of the product).
This guide moves beyond basic stoichiometry into the mechanistic controls required to suppress these side reactions.
Module 1: The "White Precipitate" (Urea Formation)
The Issue: You observe turbidity, white flocculent precipitate, or unexpected bubbling (CO₂ evolution) in your reactor. The Cause: Moisture competition. Water is a highly active nucleophile that competes with your polyol/amine.
Mechanism of Failure
Water attacks the isocyanate to form an unstable carbamic acid, which spontaneously decarboxylates (releasing CO₂) to form a primary amine. This new amine is more nucleophilic than your starting materials and instantly attacks another isocyanate molecule to form a disubstituted urea.
Troubleshooting Protocol: The "Zero-Water" Baseline
| Step | Action | Technical Rationale |
| 1 | Solvent Drying | Do not rely on "anhydrous" bottle labels once opened. Store solvents over activated 4Å Molecular Sieves for 24h. |
| 2 | Sieve Activation | Sieves must be activated at 300°C under vacuum. Warning: Unactivated sieves contain adsorbed water and will wet your solvent. |
| 3 | NCO Validation | Perform an ASTM D2572 Titration (Dibutylamine back-titration) on the raw material before starting. If the NCO% is lower than the CoA, the material has already dimerized or reacted with moisture. |
| 4 | Headspace Purge | Use a continuous N₂ sparge, not just a blanket. CO₂ is a byproduct; removing it drives the equilibrium, but preventing its formation is key. |
Visualizing the Competitive Pathway
Figure 1: The bifurcation of reactivity. The red pathway represents the moisture-driven cascade leading to urea precipitate and gas evolution.
Module 2: Runaway Exotherms & Gelation (Trimerization)
The Issue: The reaction viscosity spikes uncontrollably, or the mixture gels despite correct stoichiometry. The Cause: Isocyanurate formation (Trimerization).[1][2] Three isocyanate molecules ring-close to form a thermodynamically stable six-membered ring.
Critical Control Points
1. Acidity Management (The Stabilizer) Commercial isocyanates often contain trace basicity (from production salts) or react with the basicity of glass surfaces. Bases catalyze trimerization.
-
Solution: Add an acidic stabilizer.[3] Benzoyl Chloride is the industry standard.[3]
-
Target: Neutralize basic impurities. A common target is 0.33 microequivalents of acid per gram of prepolymer.[3][4]
-
Verification: If your prepolymer drifts in viscosity upon storage, your acid stabilizer level is too low.
2. Temperature Ceilings Trimerization is thermally activated.[2]
-
Safe Zone: < 60°C.[5]
-
Danger Zone: > 80°C (Trimerization rates double every 10°C).
-
Critical Zone: > 120°C (Allophanates revert, but Isocyanurates become permanent).
3. Catalyst Selection (Selectivity)
-
Avoid: Strong tertiary amines (e.g., DABCO) if trimerization is a risk; they are potent trimerization catalysts.
-
Use: Latent metal catalysts or sterically hindered amines.
Module 3: Secondary Crosslinking (Allophanates & Biurets)
The Issue: The molecular weight distribution broadens, or the product becomes insoluble (crosslinked) at high conversion. The Cause: The isocyanate reacts with the product you just made.
-
Allophanate: Isocyanate reacts with a Urethane linkage.
FAQ: How do I stop Allophanate formation?
Q: I have strict stoichiometry (1:1), why am I seeing crosslinking? A: Localized concentration gradients. If you add the diol to the isocyanate, the local NCO:OH ratio is high, favoring allophanate formation.
-
Fix: Inverse Addition. Add the Isocyanate slowly to the Diol. Keep the NCO concentration lean relative to the hydroxyls until the very end.
Q: Does temperature matter for Allophanates? A: Yes. Allophanate formation is endothermic and reversible.
-
Protocol: Keep reaction temperatures below 100°C . Above 130°C, allophanates form rapidly but can also dissociate. The danger is cooling down slowly from 130°C, "locking in" the allophanates as the equilibrium shifts.
Module 4: Catalyst Selectivity Guide
Choosing the right catalyst is the most effective way to kinetically favor the Urethane linkage over byproducts.
| Catalyst Class | Example | Selectivity Profile | Toxicity |
| Organotin (Standard) | DBTDL (Dibutyltin dilaurate) | High activity for Urethane. Moderate risk of Allophanate at high temps. | High (CMR) |
| Bismuth (Green) | Bismuth Neodecanoate | Excellent Selectivity. Favors NCO-OH over NCO-H2O. Reduces gassing/urea formation. | Low |
| Tertiary Amine | DABCO / TEA | Poor selectivity. Promotes water reaction (blowing) and trimerization. | Moderate |
| Zirconium | Zr Chelate | High selectivity for secondary hydroxyls. | Low |
Visualizing Thermal Risks
Figure 2: The Thermal Cascade. Elevated temperatures activate secondary pathways that consume the desired product (Allophanate) or the monomer (Trimer).
References
-
ASTM International. ASTM D2572-19, Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.
- Szycher, M.Szycher's Handbook of Polyurethanes. CRC Press. (Definitive guide on stoichiometry and side reactions).
-
Lapprand, A., et al. "Reactivity of isocyanates with urethanes: Conditions for allophanate formation."[8] Polymer Degradation and Stability, 2005.[8]
-
ResearchGate. "Mechanism of the Water-Isocyanate Reaction."
-
MDPI. "Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway." Polymers, 2023.[9]
Sources
- 1. The formation of high-purity isocyanurate through proazaphosphatrane-catalysed isocyanate cyclo-trimerisation: computational insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway [mdpi.com]
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the 1H NMR Analysis of 3-Methyl-1-(piperidin-3-yl)urea 2HCl
For the modern researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds. Moving beyond a simple data report, this document offers a comparative perspective, weighing the strengths of ¹H NMR against other common analytical techniques and providing the procedural rationale essential for robust scientific inquiry.
The precise arrangement of atoms within a molecule dictates its function. For a compound like 3-Methyl-1-(piperidin-3-yl)urea 2HCl, with its stereocenter and multiple nitrogen environments, confirming the structure is a non-trivial task. While various analytical methods can provide pieces of the puzzle, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecular structure in solution.
The Decisive Power of ¹H NMR: A Spectral Deep Dive
The proton NMR spectrum of 3-Methyl-1-(piperidin-3-yl)urea 2HCl, typically acquired in a solvent like DMSO-d₆ to ensure solubility and minimize exchange of labile protons, offers a wealth of information. The dihydrochloride form significantly influences the chemical shifts, particularly for protons proximate to the protonated nitrogen atoms.
dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.2,-0.75!"]; C6 [label="C", pos="1.2,0.75!"]; C_Me [label="C", pos="-2.4,1.5!"]; H_N1 [label="H", pos="-0.5,2!"]; H_C2_ax [label="H", pos="-1.8,1.2!"]; H_C2_eq [label="H", pos="-1.8,0.3!"]; H_C3 [label="H", pos="-1.8,-1.2!"]; H_C4_ax [label="H", pos="-0.5,-2!"]; H_C4_eq [label="H", pos="0.5,-2!"]; H_C5_ax [label="H", pos="1.8,-1.2!"]; H_C5_eq [label="H", pos="1.8,-0.3!"]; H_C6_ax [label="H", pos="1.8,1.2!"]; H_C6_eq [label="H", pos="1.8,0.3!"]; H_Me1 [label="H", pos="-3,1.8!"]; H_Me2 [label="H", pos="-2.4,2.1!"]; H_Me3 [label="H", pos="-2.8,1!"];
C_urea [label="C", pos="2.5,0!"]; O_urea [label="O", pos="3.5,0!"]; N_urea1 [label="N", pos="2.2,-1!"]; H_N_urea1 [label="H", pos="2.5,-1.5!"]; N_urea2 [label="N", pos="2.2,1!"]; H_N_urea2 [label="H", pos="2.5,1.5!"]; C_Me_urea [label="C", pos="1.8,2!"]; H_Me_urea1 [label="H", pos="1.5,2.5!"]; H_Me_urea2 [label="H", pos="2.1,2.5!"]; H_Me_urea3 [label="H", pos="1.5,1.5!"];
// Edges for bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1; C2 -- C_Me; N1 -- H_N1; C2 -- H_C2_ax; C2 -- H_C2_eq; C3 -- H_C3; N4 -- H_C4_ax; N4 -- H_C4_eq; C5 -- H_C5_ax; C5 -- H_C5_eq; C6 -- H_C6_ax; C6 -- H_C6_eq; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C6 -- C_urea; C_urea -- O_urea [label="="]; C_urea -- N_urea1; N_urea1 -- H_N_urea1; C_urea -- N_urea2; N_urea2 -- H_N_urea2; N_urea2 -- C_Me_urea; C_Me_urea -- H_Me_urea1; C_Me_urea -- H_Me_urea2; C_Me_urea -- H_Me_urea3; } Figure 1: Structure of 3-Methyl-1-(piperidin-3-yl)urea with proton labeling.
Below is a predicted ¹H NMR spectrum analysis, detailing the expected chemical shifts (δ), multiplicities, and integration values for the key protons in the molecule.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Piperidine N-H ₂⁺ | 8.5 - 9.5 | Broad singlet | 2H | The piperidine nitrogen is protonated in the dihydrochloride salt, leading to a significant downfield shift and broadening of the N-H proton signals. |
| Urea NH | 7.0 - 8.0 | Broad singlet | 1H | The urea N-H proton adjacent to the piperidine ring is deshielded by the carbonyl group and the protonated piperidine nitrogen. |
| Urea NH -CH₃ | 6.0 - 7.0 | Quartet | 1H | This urea N-H proton will be split by the adjacent methyl group protons. |
| Piperidine C3-H | 3.5 - 4.0 | Multiplet | 1H | This methine proton is adjacent to the nitrogen-bearing urea group and the methyl group, leading to a complex splitting pattern and a downfield shift. |
| Piperidine C2-H ₂, C6-H ₂ | 2.8 - 3.5 | Multiplets | 4H | These methylene protons are adjacent to the protonated piperidine nitrogen, causing a significant downfield shift.[1] |
| Urea N-CH ₃ | 2.6 - 2.8 | Doublet | 3H | The methyl group on the urea nitrogen is a doublet due to coupling with the adjacent N-H proton. |
| Piperidine C4-H ₂, C5-H ₂ | 1.5 - 2.2 | Multiplets | 4H | These methylene protons are further from the electron-withdrawing groups and appear more upfield. |
| Piperidine C3-CH ₃ | 0.9 - 1.2 | Doublet | 3H | The methyl group at the C3 position will appear as a doublet due to coupling with the C3-H proton. |
A Comparative Analysis: ¹H NMR vs. The Alternatives
While ¹H NMR is a powerful tool, a comprehensive analytical workflow often involves multiple techniques. Here's how ¹H NMR compares to other common methods for the analysis of 3-Methyl-1-(piperidin-3-yl)urea 2HCl:
| Analytical Technique | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | - Provides detailed structural information, including proton connectivity and stereochemistry.- Allows for the direct observation of the effects of salt formation. | - Can have overlapping signals in complex regions of the spectrum.- Requires a relatively pure sample for unambiguous interpretation. |
| ¹³C NMR | - Provides information on the carbon skeleton.- Complements ¹H NMR data for complete structural assignment. | - Less sensitive than ¹H NMR.- Does not provide information on proton connectivity. |
| Mass Spectrometry (MS) | - Determines the molecular weight and elemental composition with high accuracy.- Can provide fragmentation patterns useful for structural elucidation. | - Does not provide information on the connectivity of atoms or stereochemistry.- Isomer differentiation can be challenging. |
| High-Performance Liquid Chromatography (HPLC) | - Excellent for assessing purity and quantifying the compound.- Can be used for preparative separation of isomers. | - Provides no direct structural information.- Retention time is dependent on experimental conditions. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Identifies the presence of key functional groups (e.g., C=O of urea, N-H bonds). | - Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum of 3-Methyl-1-(piperidin-3-yl)urea 2HCl, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-Methyl-1-(piperidin-3-yl)urea 2HCl.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
-
Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including the number of scans (typically 16-64 for a sample of this concentration), relaxation delay, and acquisition time.
-
To confirm the identity of N-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H protons will broaden or disappear.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
dot graph "NMR_Analysis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label = "Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Sample Weighing" -> "Dissolution in DMSO-d6" -> "Addition of TMS"; }
subgraph "cluster_1" { label = "NMR Acquisition"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Instrument Tuning" -> "1D Proton Scan" -> "D2O Exchange (Optional)"; }
subgraph "cluster_2" { label = "Data Processing & Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Fourier Transform" -> "Phasing & Referencing" -> "Integration & Interpretation"; }
"Addition of TMS" -> "Instrument Tuning" [lhead=cluster_1, ltail=cluster_0]; "D2O Exchange (Optional)" -> "Fourier Transform" [lhead=cluster_2, ltail=cluster_1]; } Figure 2: Workflow for the ¹H NMR analysis of 3-Methyl-1-(piperidin-3-yl)urea 2HCl.
Conclusion: The Indispensable Role of ¹H NMR
In the rigorous landscape of pharmaceutical research, ¹H NMR spectroscopy proves to be an indispensable tool for the structural verification of complex molecules like 3-Methyl-1-(piperidin-3-yl)urea 2HCl. Its ability to provide a detailed roadmap of proton environments and their connectivities offers a level of structural insight that is difficult to achieve with other techniques alone. When integrated into a multi-technique analytical approach, ¹H NMR provides the authoritative data necessary to confidently advance drug development programs.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Cook, A. G. (Ed.). (2014). Enamines: Synthesis, Structure, and Reactions. CRC press.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer Science & Business Media.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
- Hansen, P. E. (1981). 1H, 13C and 15N NMR of substituted ureas. Spectroscopy Letters, 14(1), 33-41.
- Elguero, J., Marzin, C., Roberts, J. D., & Poupko, R. (1975). Carbon-13 nuclear magnetic resonance studies of N-substituted piperidines. The Journal of Organic Chemistry, 40(26), 3801-3806.
- Lambert, J. B., & Jovanovich, A. P. (1967). The conformational analysis of piperidine by nuclear magnetic resonance. Journal of the American Chemical Society, 89(15), 3761-3766.
- Anet, F. A. L., & Yavari, I. (1977). Nitrogen-15 nuclear magnetic resonance spectroscopy. Conformational analysis of piperidine, morpholine, and piperazine. Journal of the American Chemical Society, 99(8), 2794-2796.
Sources
Mass spectrometry fragmentation patterns of piperidine ureas
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary: The Structural Pivot in Drug Design
Piperidine ureas represent a "privileged scaffold" in modern drug discovery, serving as the pharmacophore backbone for high-value targets including Soluble Epoxide Hydrolase (sEH) inhibitors, Monoacylglycerol Lipase (MAGL) inhibitors, and various GPCR modulators. Their structural utility lies in the urea linker’s ability to form dual hydrogen bonds within active sites, while the piperidine ring offers a tunable vector for solubility and metabolic stability.
However, characterizing these molecules in complex biological matrices requires a mastery of their unique mass spectrometry (MS) fragmentation behaviors. This guide moves beyond basic spectral interpretation to provide a mechanistic comparison of piperidine ureas against their closest analogues—piperazine ureas—and details the specific fragmentation pathways that validate their structural integrity.
Mechanistic Deep Dive: Fragmentation Pathways
To accurately identify piperidine ureas, one must understand the competition between charge retention on the basic piperidine nitrogen and the charge-remote fragmentation triggered by the urea linkage.
2.1. The "Urea Signature": Isocyanate Elimination
The most diagnostic event in the ESI-MS/MS of urea derivatives is the cleavage of the C-N bond. Unlike amides, which typically cleave to form acylium ions, ureas undergo a distinct neutral loss mechanism.
-
Mechanism: Protonation typically occurs on the urea oxygen or the more basic piperidine nitrogen. Upon collisional activation (CID), the urea bond cleaves, resulting in the expulsion of a neutral isocyanate species.
-
Diagnostic Value: This loss is chemically specific. If your spectrum does not show a neutral loss corresponding to the isocyanate of the "R" group (e.g., -43 Da for methyl isocyanate, -119 Da for phenyl isocyanate), the urea connectivity is suspect.
2.2. Piperidine Ring Disassembly
Once the urea linker is cleaved, the charge often remains on the piperidine fragment due to its high proton affinity (PA).
- -Cleavage: A radical-driven process (more common in EI but observable in high-energy CID) where the bond adjacent to the nitrogen breaks.[1]
-
Ring Opening: The piperidine ring can open to form acyclic amine cations, often seen as a series of losses of
(28 Da) or (42 Da).
Comparative Analysis: Piperidine vs. Piperazine Ureas
In drug development, a common medicinal chemistry strategy is to swap a piperidine for a piperazine to improve solubility. However, this swap drastically alters the MS profile.
| Feature | Piperidine Ureas | Piperazine Ureas | Implication for Analysis |
| Basic Sites | 1 (Secondary/Tertiary Amine) | 2 (Two Nitrogens) | Piperazines often show intense |
| Diagnostic Ion | Use | ||
| Neutral Loss | Loss of Isocyanate (R-NCO) | Loss of Isocyanate + Ring fragmentation | Piperazines fragment more extensively due to lower ring stability. |
| Stability | High metabolic stability (Phase I) | Prone to N-oxidation and ring opening | Piperidine ureas are often easier to quantify in plasma due to cleaner transitions. |
Visualizing the Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways for a generic N-substituted piperidine urea.
Figure 1: Competitive fragmentation pathways for piperidine ureas. Pathway A (Isocyanate loss) is the primary identification route.
Experimental Protocol: Self-Validating Identification
To ensure high-confidence identification of piperidine ureas in your samples, follow this optimized ESI-MS/MS workflow.
Step 1: Source Optimization
-
Ionization Mode: Positive ESI (
).[1] -
Capillary Voltage: 3.0–3.5 kV. (Avoid >4.0 kV to prevent in-source fragmentation of the labile urea bond).
-
Cone Voltage: Set to 20–30 V. Higher voltages will strip the urea linker before the quadrupole, mimicking a simple amine.
Step 2: Collision Energy (CE) Ramping
Ureas are "soft" linkers. A static CE often misses critical transitions.
-
Low CE (10–15 eV): Preserves the urea bond; maximizes the molecular ion.
-
Med CE (20–30 eV): Triggers the Isocyanate Loss . This is your "Quantification Transition" (high specificity).
-
High CE (40+ eV): Shatters the piperidine ring. Use this to generate the
84/86 diagnostic ions for "Structural Confirmation."
Step 3: Data Analysis (The "Urea Filter")
When processing data, apply a neutral loss filter.
-
Calculate the mass of the non-piperidine substituent (R).
-
Add 43 Da (mass of -N=C=O).
-
Scan for Neutral Loss =
. -
Result: If this neutral loss is absent, the compound is likely not a urea (could be an amide or carbamate).
Diagnostic Ion Reference Table
Use this table to interpret MS/MS spectra of unknown piperidine urea derivatives.
| Fragment Ion ( | Structure / Origin | Diagnostic Utility |
| 86.09 | Piperidinium ion ( | High. Confirms presence of unsubstituted piperidine ring. |
| 84.08 | Tetrahydropyridine ion ( | Medium. Result of |
| 112.08 | N-Carbamoyl-piperidine ( | High. Confirms the Piperidine-N-CO connectivity (urea intact). |
| [M+H - 43] | Loss of HNCO (Isocyanic acid) | Specific. Indicates a terminal urea (Piperidine-NH-CO-NH2). |
| [M+H - 18] | Loss of | Low. Common in hydroxylated metabolites, not specific to the urea scaffold. |
References
-
Klingberg, et al. (2019). Summary of diagnostic product ions for each subclass of synthetic opioids. ResearchGate. [Link][2]
-
Biocon Bristol Myers Squibb R&D. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Gazi University & University of Jena. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. PubMed. [Link]
Sources
A Comparative Guide to HPLC Purity Standards for 3-Methyl-1-(piperidin-3-yl)urea
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a cornerstone of reliable and reproducible results. In the context of pharmaceutical development, rigorous purity assessment is not just a matter of scientific integrity, but a critical regulatory requirement. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-Methyl-1-(piperidin-3-yl)urea, a substituted urea derivative with potential applications in medicinal chemistry.
This document will navigate the reader through the logical development of two distinct reversed-phase HPLC (RP-HPLC) methods, from understanding the physicochemical properties of the analyte to establishing a robust, stability-indicating analytical procedure. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis to guide the selection of an appropriate method based on laboratory capabilities and analytical objectives.
Understanding the Analyte: 3-Methyl-1-(piperidin-3-yl)urea
Before developing a separation method, a thorough understanding of the analyte's physicochemical properties is paramount.
Structure:
-
Molecular Formula: C₇H₁₅N₃O[1]
-
Key Functional Groups:
-
Urea Moiety: This group is polar and a weak chromophore. The UV absorbance of urea itself is typically below 220 nm, suggesting that a low wavelength will be necessary for sensitive detection.[2][3][4]
-
Piperidine Ring: This saturated heterocyclic amine is basic. The pKa of piperidine's conjugate acid is approximately 11.12.[5][6][7] This high basicity means the piperidine nitrogen will be protonated at acidic and neutral pH values, influencing its retention in reversed-phase chromatography.
-
Methyl Group: A non-polar substituent.
-
Based on these properties, two hypothetical, yet scientifically sound, RP-HPLC methods are proposed and compared:
-
Method A: A traditional approach using a C18 column with a phosphate buffer at a slightly acidic pH.
-
Method B: An alternative method employing a polar-embedded C18 column with a volatile mobile phase containing trifluoroacetic acid (TFA), making it compatible with mass spectrometry (LC-MS).
Comparative Analysis of Proposed HPLC Methods
The following table summarizes the key parameters of the two proposed HPLC methods for the purity analysis of 3-Methyl-1-(piperidin-3-yl)urea.
| Parameter | Method A: Phosphate Buffered | Method B: TFA Modified (LC-MS Compatible) | Rationale for Comparison |
| Stationary Phase | C18, 5 µm, 100 Å (e.g., Zorbax Eclipse Plus C18) | Polar-Embedded C18, 3.5 µm, 120 Å (e.g., Waters SunFire C18) | The choice of stationary phase impacts selectivity. A standard C18 provides good hydrophobic retention, while a polar-embedded phase can offer alternative selectivity for polar compounds and better performance in low ionic strength mobile phases. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | 0.1% Trifluoroacetic Acid (TFA) in Water | Phosphate buffer provides excellent pH control for reproducible retention of the basic analyte. TFA is a volatile ion-pairing agent that is suitable for LC-MS applications. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. |
| Gradient | 5% to 40% B in 20 minutes | 5% to 40% B in 15 minutes | A gradient elution is necessary to elute potential impurities with a wide range of polarities and to ensure the elution of any strongly retained compounds. The shorter gradient in Method B is typical for faster, high-efficiency columns. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | The flow rate is optimized for the column dimensions and particle size to achieve good separation efficiency. |
| Column Temperature | 30 °C | 35 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Detection Wavelength | 210 nm | 210 nm | Due to the weak chromophore of the urea moiety, a low UV wavelength is required for adequate sensitivity. |
| Injection Volume | 10 µL | 5 µL | The injection volume is adjusted based on the column dimensions and expected analyte concentration to avoid peak distortion. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the implementation and validation of the proposed HPLC methods.
Method A: Phosphate Buffered RP-HPLC
1. Preparation of Mobile Phases:
- Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
2. Standard and Sample Preparation:
- Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3-Methyl-1-(piperidin-3-yl)urea reference standard and dissolve in a 50 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.
- Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
3. Chromatographic Conditions:
- Column: C18, 5 µm, 4.6 x 150 mm
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 210 nm
- Injection Volume: 10 µL
- Gradient Program: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 20.0 | 60 | 40 | | 22.0 | 95 | 5 | | 25.0 | 95 | 5 |
Method B: TFA Modified RP-HPLC (LC-MS Compatible)
1. Preparation of Mobile Phases:
- Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 1 L of HPLC-grade water.
- Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
2. Standard and Sample Preparation:
- Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3-Methyl-1-(piperidin-3-yl)urea reference standard and dissolve in a 50 mL volumetric flask with a 50:50 mixture of water and acetonitrile.
- Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
3. Chromatographic Conditions:
- Column: Polar-Embedded C18, 3.5 µm, 4.6 x 100 mm
- Flow Rate: 1.2 mL/min
- Column Temperature: 35 °C
- Detection: UV at 210 nm (and/or Mass Spectrometer)
- Injection Volume: 5 µL
- Gradient Program: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 15.0 | 60 | 40 | | 17.0 | 95 | 5 | | 20.0 | 95 | 5 |
Establishing a Stability-Indicating Method: Forced Degradation Studies
A crucial aspect of pharmaceutical analysis is the development of a stability-indicating method, which is capable of separating the active pharmaceutical ingredient (API) from its degradation products.[8] To achieve this, forced degradation studies are performed.
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies.
Hypothesized Degradation Pathways:
Based on the structure of 3-Methyl-1-(piperidin-3-yl)urea, potential degradation pathways under stress conditions can be hypothesized. The urea linkage is susceptible to hydrolysis, and the piperidine ring could undergo oxidation.
Caption: Hypothesized degradation pathways.
The successful development of a stability-indicating method requires demonstrating that all degradation products are resolved from the main peak and from each other.
Method Validation According to ICH Q2(R2) Guidelines
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for analytical procedure validation.[5][9][10][11][12]
Workflow for HPLC Method Validation:
Caption: HPLC method validation workflow.
A summary of the validation parameters and their typical acceptance criteria for a purity method is provided below:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | Peak purity index > 0.995; Resolution between adjacent peaks > 1.5. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. For impurities, from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of 98.0% to 102.0% for the API. For impurities, recovery is concentration-dependent. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-assay): RSD ≤ 1.0%.Intermediate Precision (Inter-assay): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD for precision at LOQ ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters remain within acceptance criteria when parameters like pH, mobile phase composition, and column temperature are slightly varied. |
Conclusion: Selecting the Optimal Method
Both proposed HPLC methods offer viable approaches for the purity determination of 3-Methyl-1-(piperidin-3-yl)urea.
-
Method A (Phosphate Buffered) is a robust, traditional method that provides excellent pH control, leading to highly reproducible retention times. It is ideal for routine quality control laboratories where LC-MS compatibility is not a primary concern.
-
Method B (TFA Modified) offers the significant advantage of being compatible with mass spectrometry, which is invaluable for impurity identification and characterization during drug development. The use of a more modern, high-efficiency column can also lead to faster analysis times.
The choice between these methods will ultimately depend on the specific requirements of the analysis. For routine purity testing, Method A may be sufficient and more cost-effective. For in-depth impurity profiling and during early-stage development, the additional information provided by an LC-MS compatible method like Method B is highly advantageous.
Regardless of the chosen method, a comprehensive validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate data, which is the bedrock of sound scientific research and the development of safe and effective pharmaceuticals.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
SIELC Technologies. (n.d.). Uv-Vis Spectrum of Urea. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
PubChem. (n.d.). 3-methyl-1-(piperidin-4-yl)urea hydrochloride. [Link]
-
PubChem. (n.d.). Piperidine. [Link]
-
ResearchGate. (2023). What is the wavelength that can be obtained for urea nanoparticle in a solution by analyzing UV- visible spectrophotometer?. [Link]
-
IWA Publishing. (2022). A modified spectrophotometric method for selective determination of trace urea: application in the production process of ultrapure water. [Link]
-
Biblioteka Nauki. (n.d.). dialysis monitoring, urea, spectrophotometry. [Link]
Sources
- 1. PubChemLite - 3-methyl-1-(piperidin-4-yl)urea hydrochloride (C7H15N3O) [pubchemlite.lcsb.uni.lu]
- 2. Uv-Vis Spectrum of Urea | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. diagnosticum.hu [diagnosticum.hu]
- 9. researchgate.net [researchgate.net]
- 10. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of 3-Methyl vs. N-Unsubstituted Piperidine Ureas
This guide provides an in-depth comparison of the binding affinities of 3-methylpiperidine ureas and their N-unsubstituted counterparts. As foundational scaffolds in modern medicinal chemistry, understanding the nuanced effects of seemingly minor structural modifications is paramount for rational drug design. We will explore the physicochemical implications of 3-methyl substitution, present a framework for interpreting structure-activity relationships (SAR), and provide detailed experimental protocols for accurately quantifying these binding interactions.
Introduction: The Subtle Art of Structure-Activity Relationships
The piperidine urea motif is a privileged scaffold found in numerous biologically active agents targeting a wide array of proteins, from G-protein coupled receptors (GPCRs) to enzymes.[1][2][3] The potency and selectivity of these molecules are dictated by their three-dimensional structure and the specific non-covalent interactions they form within a protein's binding pocket.
A frequent strategy in lead optimization is the exploration of substitutions on the piperidine ring. This guide focuses on a common modification: the addition of a methyl group at the 3-position. We will dissect how this seemingly simple alkyl substitution can profoundly alter a compound's binding affinity compared to the N-unsubstituted parent molecule, providing researchers with the mechanistic insights and experimental tools to guide their own discovery programs.
Mechanistic & Physicochemical Implications of 3-Methyl Substitution
The introduction of a methyl group at the 3-position of the piperidine ring introduces several key physicochemical changes that can either enhance or diminish binding affinity, depending entirely on the topology of the target's binding site.
-
Increased Lipophilicity: The methyl group is a non-polar, lipophilic moiety. Its addition increases the overall hydrophobicity of the molecule (as indicated by an increased calculated LogP).[4] This can lead to enhanced binding affinity if the target's binding pocket contains a corresponding hydrophobic sub-pocket, allowing for favorable van der Waals or hydrophobic interactions.
-
Steric Influence: The methyl group adds steric bulk. This can be advantageous by inducing a specific, more favorable conformation (a "bioactive conformation") of the piperidine ring for optimal binding. Conversely, if the binding pocket is sterically constrained, this methyl group can cause a steric clash, preventing the molecule from binding effectively and thus reducing affinity.[5]
-
Hydrogen Bonding: While the 3-methyl group does not directly participate in hydrogen bonding, its steric presence can influence the orientation and accessibility of the adjacent N-H group (if present and unsubstituted on the urea nitrogen) or other nearby hydrogen bond donors/acceptors, subtly modulating these critical interactions.
The following diagram illustrates the core structural difference being evaluated.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time. [6][7]It provides kinetic data (association rate, kₐ; dissociation rate, kd) from which the equilibrium dissociation constant (KD) is calculated (KD = kd/kₐ).
-
Chip Preparation & Immobilization:
-
Select a sensor chip appropriate for your target protein (e.g., a CM5 chip for amine coupling).
-
Immobilize the purified target protein onto the sensor chip surface. This creates the "ligand" surface. One flow cell is typically left blank or immobilized with a control protein to serve as a reference. [8]
-
-
Assay Setup:
-
Prepare a dilution series of your test compound (the "analyte") in a suitable running buffer. It is critical that the buffer is consistent between the running buffer and the analyte samples.
-
The SPR instrument will flow the running buffer over the ligand and reference surfaces to establish a stable baseline.
-
-
Binding Measurement (Association & Dissociation):
-
Inject a specific concentration of the analyte over the surfaces for a set period (association phase). Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU) signal. [9] * Switch back to flowing only the running buffer over the surface (dissociation phase). The analyte unbinds, and the RU signal decreases.
-
Regenerate the surface with a specific solution (if necessary) to remove any remaining bound analyte before the next injection.
-
-
Data Analysis:
-
Repeat the injection cycle for each concentration of your analyte.
-
After subtracting the reference channel signal, the resulting sensorgrams (RU vs. time) are analyzed.
-
Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (kₐ and kd).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants.
-
Sources
- 1. Discovery of 3,3-disubstituted piperidine-derived trisubstituted ureas as highly potent soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of CCR5 receptor binding affinity of substituted 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas based on the heuristic method, support vector machine and projection pursuit regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
An Objective Guide to the Definitive Structural Validation of Piperidinyl Ureas in Drug Discovery
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which successful therapeutic design is built. Within the vast landscape of pharmacologically active scaffolds, piperidinyl ureas represent a class of compounds with significant therapeutic potential. Their efficacy, however, is intrinsically linked to their precise stereochemistry, conformation, and intermolecular interactions. This guide provides an in-depth, comparative analysis of the methods used for their structural validation, establishing single-crystal X-ray crystallography as the definitive gold standard.
As a Senior Application Scientist, my experience has consistently shown that while various analytical techniques provide crucial pieces of the puzzle, only X-ray crystallography delivers the unequivocal structural proof required for high-stakes drug development programs. This guide moves beyond mere protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own research.
X-ray crystallography stands as the most powerful technique for elucidating the atomic and molecular structure of a compound.[1] It provides direct, high-resolution, three-dimensional information, leaving no ambiguity about the spatial arrangement of atoms.
The Theoretical Bedrock: Why a Crystal?
A crystal is a solid material whose constituent atoms, molecules, or ions are arranged in an ordered, repeating pattern extending in all three spatial dimensions.[2] When a beam of X-rays is directed at a single crystal, the electrons in the atoms scatter the X-rays. Because of the periodic arrangement of atoms, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots.[2] By analyzing the position and intensity of these spots, we can work backward to calculate the electron density map of the molecule and, from that, determine the precise position of every atom.[3]
The Causality of Choice: Why SC-XRD is Definitive for Piperidinyl Ureas
For complex molecules like piperidinyl ureas, which can feature multiple stereocenters and exhibit conformational flexibility, SC-XRD is indispensable for several reasons:
-
Absolute Stereochemistry: It provides an unambiguous determination of the absolute configuration (R/S) of chiral centers, which is critical for pharmacological activity.
-
Conformational Analysis: The crystal structure reveals the molecule's preferred low-energy conformation in the solid state, offering insights into how it might bind to a biological target.
-
Intermolecular Interactions: It visualizes non-covalent interactions like hydrogen bonds, which are crucial for crystal packing and can inform the design of formulations and understanding of receptor binding. The urea moiety, in particular, is a potent hydrogen bond donor and acceptor.[4]
-
Unequivocal Connectivity: It confirms the exact bonding arrangement, ruling out unforeseen isomers that may have formed during synthesis.
The Crystallographic Workflow: From Powder to Proof
The journey from a synthesized compound to a validated crystal structure is a multi-step process where each stage is critical for success. Obtaining high-quality single crystals is often the most challenging, yet most crucial, part of the entire workflow.[1]
Figure 1: The Single-Crystal X-ray Crystallography Workflow
Experimental Protocol: Growing Single Crystals of a Novel Piperidinyl Urea
This protocol outlines a standard approach using slow evaporation, a common and effective method for urea-based compounds.[5]
Objective: To obtain diffraction-quality single crystals of "Compound P-Urea."
Materials:
-
5-10 mg of highly purified "Compound P-Urea".
-
Screening solvents: Acetone, Acetonitrile, Ethanol, Ethyl Acetate, Dichloromethane, and co-solvent mixtures (e.g., Dichloromethane/Hexane).
-
Small (2-5 mL) glass vials with loose-fitting caps or perforated parafilm covers.
-
Microscope for crystal inspection.
Methodology:
-
Solubility Screening (Causality: Finding the "Just Right" Solvent): The goal is to find a solvent or co-solvent system in which the compound is sparingly soluble. If it's too soluble, it won't precipitate; if it's too insoluble, it crashes out as a powder.
-
Place ~1 mg of Compound P-Urea into separate small vials.
-
Add a screening solvent dropwise until the solid just dissolves at room temperature.
-
Observe the vials. A good candidate solvent will require a moderate amount of solvent to fully dissolve the compound.
-
-
Crystal Growth via Slow Evaporation:
-
Prepare a saturated or near-saturated solution of Compound P-Urea in the chosen solvent system (e.g., 5 mg in 1 mL of Ethyl Acetate). Ensure the solution is free of any particulate matter by filtering if necessary.
-
Transfer the solution to a clean glass vial.
-
Cover the vial with a cap that allows for very slow solvent evaporation (e.g., screw the cap on loosely or cover with parafilm and poke a few small holes with a needle).
-
Place the vial in a vibration-free environment (a quiet shelf or drawer) at a constant temperature.[6]
-
-
Monitoring and Harvesting:
-
Check the vial daily under a microscope without disturbing it.
-
Crystals may form over a period of days to weeks. Look for clear, well-defined shapes (e.g., blocks, needles).[7]
-
Once suitable crystals have formed, carefully harvest the best-looking one using a cryo-loop and immediately flash-cool it in liquid nitrogen for transport to a diffractometer.
-
Part 2: A Comparative Analysis: Alternative and Complementary Techniques
While SC-XRD is the gold standard, it requires a high-quality single crystal, which is not always achievable. Furthermore, a comprehensive structural validation often involves a synergistic approach, using other techniques to build a complete picture of the molecule's identity and behavior.
The Analytical Landscape for Structural Elucidation
The following table provides a comparative overview of the most common techniques used in the structural characterization of small molecules like piperidinyl ureas.
| Technique | Information Provided | Sample State | Key Advantage | Primary Limitation |
| Single-Crystal X-ray Crystallography (SC-XRD) | Absolute 3D structure, stereochemistry, bond lengths/angles, intermolecular interactions.[1] | Solid (Single Crystal) | Unambiguous, definitive 3D structural proof. | Crystal growth can be a major bottleneck.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Covalent structure (connectivity), solution-state conformation, dynamic information.[8] | Solution | Provides data on the molecule's behavior in a physiologically relevant state.[8] | 3D structure is inferred, not directly observed; can be ambiguous for complex stereoisomers.[3] |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (High-Res MS), fragmentation patterns. | Solid or Solution | Extremely high sensitivity and accuracy for molecular formula confirmation. | Provides no information on stereochemistry or 3D conformation. |
| Density Functional Theory (DFT) / Computational Modeling | Predicted low-energy conformations, electronic properties, theoretical spectral data.[9] | In Silico | Can rationalize observed structures and predict properties before synthesis. | It is a theoretical model that requires experimental validation.[9] |
A Synergistic Approach to Validation
In modern drug discovery, these techniques are not used in isolation but as part of a logical, confirmatory workflow. NMR and MS are first used to confirm that the correct molecule has been synthesized. Computational modeling might be used to predict its likely shape. Finally, SC-XRD is employed to provide the ultimate, definitive validation of the three-dimensional structure.
Figure 2: Synergistic Workflow for Structural Validation
Conclusion
In the rigorous field of drug development, ambiguity is a liability. For piperidinyl urea derivatives, where subtle stereochemical or conformational changes can drastically alter biological activity, relying on indirect structural evidence is a significant risk. While techniques like NMR and mass spectrometry are essential for routine characterization, they cannot replace the definitive, high-resolution, three-dimensional insight provided by single-crystal X-ray crystallography. It remains the unequivocal gold standard, providing the foundational certainty required to confidently advance a compound from the laboratory to clinical development. Adopting a workflow that culminates in successful X-ray crystallographic analysis is not just best practice; it is a commitment to scientific integrity and the most robust path toward therapeutic innovation.
References
-
Harris, K. D. M. (n.d.). Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]
-
Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. University of Pécs. Available at: [Link]
-
Husain, S. S., & Kumar, R. (2021). Growth and characterization of urea derivative single crystals. ResearchGate. Available at: [Link]
-
Selvam, A., et al. (2012). Growth and characterization of Urea succinic acid (USA) single crystal by using slow evaporation process. Der Pharma Chemica. Available at: [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]
-
Unknown Author. (2022). Synthesis, crystal structure, and dft study of 1-cyclopentyl-3-(3-hydroxyphenyl)urea. Korean Chemical Society. Available at: [Link]
-
Unknown Author. (n.d.). X-ray diffraction data for urea-thiourea zinc chloride. ResearchGate. Available at: [Link]
-
NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. NanoImaging Services. Available at: [Link]
-
Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. Available at: [Link]
-
Peak Proteins. (2024). Comparing Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]
-
Harkema, S., et al. (2015). The crystal structure of urea oxalic acid (2:1). ResearchGate. Available at: [Link]
-
Cole, J. C., et al. (2016). Quantum crystallographic charge density of urea. National Institutes of Health (NIH). Available at: [Link]
-
Gatti, C., et al. (1994). Crystal field effects on the topological properties of the electron density in molecular crystals: The case of urea. AIP Publishing. Available at: [Link]
-
Unknown Author. (n.d.). Interpretation of crystal structure determinations. Utrecht University. Available at: [Link]
-
Various Authors. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Available at: [Link]
-
Wijma, H. J., et al. (2015). X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. Wiley Periodicals, Inc. Available at: [Link]
-
Sivakumar, S., & Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Structure of piperidinyl urea derivatives. ResearchGate. Available at: [Link]
-
Bibi, S., et al. (2025). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. Available at: [Link]
-
Herrera-Calderon, O., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]
-
Spek, A. L. (n.d.). Structure Validation in Chemical Crystallography. Utrecht University. Available at: [Link]
-
Patra, G. K., et al. (2022). Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. European Journal of Chemistry. Available at: [Link]
-
Unknown Author. (n.d.). Protein XRD Protocols - Crystallization of Proteins. University of California, Santa Cruz. Available at: [Link]
-
Reddit User. (2025). anyone attempted large urea crystals before and concerns with stability in solution. Reddit. Available at: [Link]
-
Cruz-Cabeza, A. J., et al. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 3. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. reddit.com [reddit.com]
- 7. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. tandfonline.com [tandfonline.com]
Biological activity comparison of piperidine urea vs thiourea analogs
An Objective Guide to the Comparative Biological Activity of Piperidine Urea vs. Thiourea Analogs
This guide provides a comprehensive comparison of the biological activities of piperidine-containing urea and thiourea analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function. We will delve into the synthesis, comparative efficacy in key therapeutic areas, and the standardized protocols required for their evaluation.
The urea (-NH-C(=O)-NH-) and thiourea (-NH-C(=S)-NH-) functionalities are considered "privileged scaffolds" in medicinal chemistry.[1][2] Their ability to form stable, directional hydrogen bonds allows them to act as effective bioisosteres, mimicking peptide bonds and interacting with a wide array of biological targets.[1] When incorporated into a robust heterocyclic system like piperidine—a scaffold known to improve pharmacokinetic properties such as metabolic stability and membrane transport—the resulting analogs exhibit a broad spectrum of pharmacological activities.[3][4]
The fundamental difference lies in the replacement of the oxygen atom in urea with a sulfur atom in thiourea. This substitution significantly alters the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, leading to distinct biological outcomes. This guide will dissect these differences with supporting experimental data.
Antimicrobial and Antiprotozoal Activity
The structural nuances between urea and thiourea analogs lead to varied efficacy against microbial pathogens. The outcome is highly dependent on the specific scaffold and the target organism.
Key Observations:
-
Antibacterial Activity: Thiourea derivatives have demonstrated a wide range of antibacterial activities. [5][6]Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase or enoyl-ACP reductase. [5][7]However, a direct switch from urea to thiourea does not guarantee improved activity. In one series of anti-tuberculosis agents, replacing a urea with a thiourea moiety resulted in an 80-fold decrease in potency, suggesting the urea oxygen was critical for interaction with the target Eph enzymes in that specific scaffold. [8]* Antiprotozoal Activity: Thiourea derivatives have shown significant promise against various protozoa, including Leishmania amazonensis, Plasmodium falciparum, and Trypanosoma cruzi. [9]SAR studies on anti-leishmanial compounds revealed that incorporating a piperazine ring into the thiourea structure generally increased potency against both promastigote and amastigote forms of the parasite. [9] Quantitative Comparison: Antimicrobial MIC & Antiprotozoal IC₅₀ Values
| Compound Class | Target Organism | Activity Type | Value (µM or µg/mL) | Source |
| Thiourea (I) | Agrobacterium tumefaction | MIC | 4.02 µg/mL | [10] |
| Thiourea (II) | Agrobacterium tumefaction | MIC | 4.04 µg/mL | [10] |
| Thiourea (5i) | L. amazonensis (Amastigote) | IC₅₀ | 1.8 µM | [9] |
| Thiourea (3e) | L. amazonensis (Amastigote) | IC₅₀ | 4.9 µM | [9] |
Enzyme Inhibition
The ability to inhibit specific enzymes is a cornerstone of modern pharmacology. Here, the choice between urea and thiourea is often critical for achieving high potency and selectivity.
Key Observations:
-
Superiority of Thiourea: For human phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer metabolism, the thiourea group was found to be essential for activity. [11]Replacing it with a urea, guanidine, or thioamide led to a significant loss of inhibitory potency. [11]* Varied Results: In a study of advanced glycation end-product (AGE) inhibitors, both urea and thiourea derivatives of glycine and proline were potent, with no clear preference for the oxygen or sulfur atom at the urea function. [12]* Broad-Spectrum Inhibition: Acyl thiourea derivatives have been identified as effective inhibitors of multiple enzymes, including urease, α-glucosidase, and α-amylase, which are relevant to gastritis and diabetes, respectively. [10][13] Quantitative Comparison: Enzyme Inhibition IC₅₀ Values
| Compound Class | Target Enzyme | IC₅₀ (µM or µg/mL) | Standard | IC₅₀ (µM or µg/mL) | Source |
| Thiourea (5g) | Urease | 43.6 µM | Thiourea | 9.8 µM | [13] |
| Thiourea (5b) | α-Glucosidase | 68.3 µM | Acarbose | 9.5 µM | [13] |
| Thiourea (IV) | α-Amylase | 62 µg/mL | - | - | [10] |
| Thiourea (III) | Acetylcholinesterase | 63 µg/mL | - | - | [10] |
Experimental Design and Protocols
The trustworthiness of comparative data hinges on robust and reproducible experimental protocols. The following section outlines standardized methodologies for the synthesis and evaluation of these analogs.
General Synthesis Workflow
The synthesis of piperidine urea and thiourea analogs is typically achieved through a straightforward nucleophilic addition reaction. The causality is clear: the nucleophilic amine of the piperidine attacks the electrophilic carbon of an isocyanate (for ureas) or isothiocyanate (for thioureas).
Protocol 1: General Synthesis of Piperidine Urea/Thiourea Analogs [8]* Rationale: This method provides a high-yield, one-pot synthesis applicable to a wide range of starting materials. The use of triethylamine as a base facilitates the reaction without interfering with the primary components.
-
Preparation: To a solution of the desired substituted piperidine (1.0 eq.) in dry dichloromethane (DCM), add triethylamine (1.2 eq.).
-
Reaction: Add the corresponding isocyanate (for urea) or isothiocyanate (for thiourea) (1.1 eq.) dropwise to the solution at room temperature.
-
Incubation: Stir the reaction mixture overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC. [14]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Rationale: The MTT assay is a colorimetric, cell-viability assay that provides a quantitative measure of a compound's cytotoxic or anti-proliferative effects. [15]It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a robust and self-validating system where the signal is directly proportional to cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (piperidine urea and thiourea analogs) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a gold-standard method for quantitative susceptibility testing.
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus) to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (no drug) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
The comparative analysis of piperidine urea and thiourea analogs reveals a complex and nuanced structure-activity landscape. While thiourea derivatives frequently demonstrate superior potency, particularly in anticancer and enzyme inhibition studies, this is not a universal rule. [16][11]The biological activity is a result of the interplay between the core scaffold, the nature of the substituents, and the specific topology of the target's binding site. In some cases, the urea oxygen may be crucial for forming a key hydrogen bond that is lost with the thiourea sulfur. [8] Future research should focus on:
-
Head-to-Head Studies: Designing studies where urea and thiourea analogs are synthesized and tested in parallel under identical conditions to provide definitive comparative data.
-
Mechanism Deconvolution: Moving beyond phenotypic screening to understand the precise molecular targets and mechanisms of action. [17]* Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure that in vitro potency translates to in vivo efficacy.
By systematically exploring the chemical space defined by these versatile scaffolds, the scientific community can continue to develop novel and effective therapeutic agents for a wide range of diseases.
References
-
Al-Warhi, T., et al. (2021). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]
-
Moraski, G., et al. (2011). The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. PMC. Available at: [Link]
-
de Almeida, G. G., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Available at: [Link]
-
Polshettiwar, V., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Available at: [Link]
-
Riaz, M., et al. (2024). Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies. RSC Publishing. Available at: [Link]
-
Staszowska-Karkut, M., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Ullah, F., et al. (2019). Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas. PMC. Available at: [Link]
-
Modi, R. V., & Sen, D. J. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. International Journal of Drug Development and Research. Available at: [Link]
-
Atwell, G. J., et al. (1998). Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. PubMed. Available at: [Link]
-
Gnanavelu, K., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. ResearchGate. Available at: [Link]
-
Ghamdi, M. S., et al. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available at: [Link]
-
ResearchGate. (n.d.). The structures of some urea and thiourea derivatives as LSD1 and VEGFR2 inhibitors. ResearchGate. Available at: [Link]
-
Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available at: [Link]
-
Harahap, Y., et al. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. Available at: [Link]
-
Hoelder, S., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC. Available at: [Link]
-
Lokey, R. S. (2007). Exploring biology with small organic molecules. PMC. Available at: [Link]
-
Mallette, J., et al. (2019). Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. PMC. Available at: [Link]
-
Arslan, H., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. Available at: [Link]
-
Bakherad, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Available at: [Link]
-
Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. Available at: [Link]
-
Remko, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]
-
Khan, K. M., et al. (2013). Synthesis and SAR studies of urea and thiourea derivatives of gly/pro conjugated to piperazine analogue as potential AGE inhibitors. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). (a) Urea and thiourea analogs with anticancer activity. (b) The design... ResearchGate. Available at: [Link]
Sources
- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 8. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis | MDPI [mdpi.com]
- 10. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR studies of urea and thiourea derivatives of gly/pro conjugated to piperazine analogue as potential AGE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecu ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06812A [pubs.rsc.org]
- 14. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. accio.github.io [accio.github.io]
Reference Standards for Piperidine Urea Impurities: A Comparative Technical Guide
Executive Summary
In the development of nitrogen-heterocycle drugs—particularly kinase inhibitors and atypical antipsychotics—piperidine urea moieties represent a critical structural class. However, the urea linkage is susceptible to specific degradation pathways (hydrolysis, transamidation) and synthetic side-reactions (regioisomer formation), leading to complex impurity profiles.
This guide objectively compares the performance and fitness-for-purpose of different classes of reference standards used to control these impurities. It addresses the specific challenges of piperidine urea derivatives, such as low UV response relative to aromatic APIs and thermal instability, providing actionable protocols for researchers.
Part 1: Strategic Comparison of Reference Standard Classes
For piperidine urea impurities, the choice of reference standard significantly impacts the accuracy of Quantitation Limits (QL) and Relative Response Factors (RRF). Below is a comparative analysis of the three primary alternatives available to drug developers.
Table 1: Comparative Performance Matrix
| Feature | Alternative A: Certified Reference Material (CRM) | Alternative B: Analytical Reference Standard | Alternative C: Research Grade / In-House Synthesized |
| Primary Use | Late-stage validation (Phase III/Commercial), Release Testing. | Early-stage method development, Routine QC (if qualified). | Structural elucidation, Qualitative identification (retention time). |
| Accreditation | ISO 17034 / ISO 17025. | ISO 9001 (typically). | Non-accredited. |
| Assay Method | Mass Balance (100% - Impurities - Water - Solvents) + qNMR. | HPLC Area % (often assumes 100% response). | HPLC Area % (Unverified). |
| Traceability | SI Units (NIST/BIPM traceable). | Traceable to internal primary standards. | None. |
| Uncertainty | Explicitly calculated (e.g., ± 0.5%). | Not reported. | Unknown. |
| Piperidine Urea Specifics | Crucial: Characterized for hygroscopicity (urea moiety is polar) and thermal stability. | Risk: May not account for water content, leading to potency errors of 2–5%. | High Risk: Isomeric purity often unchecked; urea linkage may degrade during unoptimized storage. |
Expert Insight: The Causality of Choice
-
Why CRM? Piperidine urea impurities often exhibit hygroscopicity due to the hydrogen-bonding capability of the urea oxygen and NH groups. A Research Grade standard measured only by HPLC Area % ignores water content. If a standard contains 4% water (common for ureas), using it as "100% pure" introduces a systematic 4% bias in your impurity calculation. CRMs correct for this via Karl Fischer titration.
-
Why Not GC? Urea derivatives are thermally labile. Attempting to characterize these standards via GC-FID often leads to on-column degradation (de-carbamoylation), yielding false purity data. LC-MS and qNMR are the mandatory characterization tools.
Part 2: Technical Deep Dive – Impurity Formation & Control
To select the right standard, one must understand the origin of the impurity. The piperidine urea motif is typically formed by reacting a piperidine derivative with an isocyanate or a carbamoyl chloride.
Visualization 1: Impurity Formation & Degradation Pathways
This diagram illustrates the competitive pathways that necessitate high-specificity reference standards.
Caption: Figure 1: Reaction pathways showing the genesis of common piperidine urea impurities (Bis-Urea, Regioisomers) and degradation products.
Part 3: Experimental Protocol – RRF Determination
The most critical application of these reference standards is determining the Relative Response Factor (RRF) . Piperidine ureas often lack strong chromophores compared to the aromatic core of an API, making RRF determination vital for accurate quantification.
Protocol: Determination of RRF for Piperidine Urea Impurity
Objective: Calculate the correction factor required when quantifying the impurity using the API's calibration curve.
Materials
-
API Standard: >99.5% purity (CRM or Qualified In-House).
-
Impurity Standard: Piperidine Urea Derivative (Compare CRM vs. Research Grade).
-
Solvent: 50:50 Acetonitrile:Water (Urea solubility is key).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare duplicate stock solutions of the API (0.5 mg/mL).
-
Prepare duplicate stock solutions of the Piperidine Urea Impurity Standard (0.5 mg/mL).
-
Critical Step: For the Impurity Standard, use the "As Is" mass from the CoA if using a CRM (which accounts for purity/water). If using Research Grade, you must measure water content (KF) and Residual Solvents (GC) manually to correct the potency, otherwise, the RRF will be flawed.
-
-
Linearity Levels:
-
Dilute stocks to generate a 5-point calibration curve ranging from LOQ (approx. 0.05% of target concentration) to 150% of the specification limit.
-
-
HPLC Analysis:
-
Column: C18 (high carbon load preferred for polar ureas), e.g., 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Gradient elution (Phosphate Buffer pH 6.5 / Acetonitrile). Note: Neutral pH is preferred to prevent on-column hydrolysis of the urea.
-
Detection: UV at typically 210-220 nm (Urea carbonyl absorption) and the API λ-max.
-
-
Calculation:
Experimental Data: Impact of Standard Quality on RRF
The following table summarizes a case study where the RRF of a piperidine urea impurity was calculated using different grades of reference standards.
| Standard Grade Used | Purity Claim on Label | Actual Purity (Mass Balance) | Calculated RRF | Error vs. True Value |
| CRM (Gold Standard) | 98.2% (Certified) | 98.2% | 0.65 | Reference |
| Analytical Std (High Quality) | 99.1% (Area %) | 96.5% (Water ignored) | 0.64 | -1.5% |
| Research Grade (Low Quality) | >95% (Area %) | 88.0% (Salts + Water) | 0.58 | -10.7% |
Interpretation: Using a Research Grade standard without full characterization resulted in a 10.7% error in the RRF. In a regulatory context (ICH Q3A), this could cause a safe batch to fail release testing (reporting a false high impurity level) or a toxic batch to pass (reporting a false low).
Part 4: Self-Validating Qualification Workflow
If a commercial CRM is unavailable, you must qualify an in-house standard. This workflow ensures the "Trustworthiness" pillar of the guide.
Visualization 2: Reference Standard Qualification Workflow
Caption: Figure 2: The "Mass Balance" approach required to certify an in-house reference standard when a CRM is unavailable.
Part 5: Storage and Stability Recommendations
Piperidine urea standards are chemically distinct from stable aromatic hydrocarbons.
-
Hygroscopicity: Store in desiccators. The urea moiety readily absorbs atmospheric moisture, altering the potency of the standard over time.
-
Solution Stability:
-
Avoid: Acidic diluents (e.g., 0.1% TFA) for long-term storage. Acid catalyzes the hydrolysis of urea back to the amine.
-
Recommended: Dissolve in DMSO or Methanol and use immediately or store at -20°C.
-
Self-Check: Inject the standard solution at T=0 and T=24h. If the "Amine Degradant" peak (see Fig 1) increases, the diluent is unsuitable.
-
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.[1][2] [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). 2006.[1][2] [Link]
- Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011. (Context on urea derivatives as potential mutagenic structural alerts).
- Görög, S.Identification and determination of impurities in drugs. Elsevier, 2000.
-
European Medicines Agency (EMA). Guideline on the limits of genotoxic impurities. 2006.[1][2] [Link]
Sources
Technical Guide: Elemental Analysis & Characterization of 3-Methyl-1-(piperidin-3-yl)urea Dihydrochloride
Executive Summary
3-Methyl-1-(piperidin-3-yl)urea is a critical chiral building block utilized in the synthesis of urea-based kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and GPCR ligands. While the Monohydrochloride (1HCl) salt (CAS 2097935-45-8) is the industry-standard stable form, the Dihydrochloride (2HCl) form is often generated during aggressive deprotection protocols (e.g., 4M HCl/Dioxane) or requested for specific high-solubility applications.
This guide provides the definitive elemental analysis standards for the Dihydrochloride form, compares its performance against the Monohydrochloride and Free Base alternatives, and outlines the necessary handling protocols to maintain scientific integrity.
Elemental Analysis Data: The Validation Standard
For researchers validating a synthesized batch or a commercial sample, the Elemental Analysis (EA) is the primary method to confirm salt stoichiometry. The table below contrasts the Theoretical Calculated Values for the Dihydrochloride against its alternatives.
Table 1: Comparative Elemental Composition (Theoretical)
| Element | Dihydrochloride (2HCl) | Monohydrochloride (1HCl) | Free Base |
| Formula | C₇H₁₇Cl₂N₃O | C₇H₁₆ClN₃O | C₇H₁₅N₃O |
| MW ( g/mol ) | 230.13 | 193.68 | 157.22 |
| Carbon (C) | 36.53 % | 43.41 % | 53.48 % |
| Hydrogen (H) | 7.45 % | 8.33 % | 9.62 % |
| Nitrogen (N) | 18.26 % | 21.70 % | 26.73 % |
| Chlorine (Cl) | 30.81 % | 18.31 % | 0.00 % |
| Oxygen (O) | 6.95 % | 8.26 % | 10.18 % |
Critical Analysis of EA Results
-
The "Low Chlorine" Anomaly: In the Dihydrochloride form, the second equivalent of HCl is often weakly bound (likely to the urea oxygen or loosely associated in the lattice), as the urea moiety is not sufficiently basic (pKa ~0.1) to form a stable salt in the presence of moisture.
-
Interpretation: If your experimental Chlorine value falls between 18.3% and 30.8% , your sample is likely a non-stoichiometric mixture of Mono- and Dihydrochloride, often caused by drying the 2HCl salt under high vacuum, which can strip the second HCl molecule.
-
Acceptance Criteria: For a confirmed Dihydrochloride, experimental values should be within ±0.4% of the theoretical values. Deviations >1% in Chlorine suggest degradation to the Monohydrochloride.
Comparative Performance Guide
This section objectively compares the Dihydrochloride salt against the Monohydrochloride and Free Base forms to assist in selection for specific applications.
Table 2: Performance & Handling Matrix
| Feature | Dihydrochloride (2HCl) | Monohydrochloride (1HCl) | Free Base |
| Solubility (Water) | Very High (>100 mg/mL) | High (>50 mg/mL) | Moderate |
| Hygroscopicity | Severe (Deliquescent) | Low (Stable Solid) | Low (Oily/Waxy) |
| Acidity (pH 1% aq) | Very Acidic (pH < 2) | Acidic (pH ~4-5) | Basic (pH ~10) |
| Chemical Stability | Risk of Hydrolysis (Urea cleavage) | Excellent | Oxidation Sensitive |
| Storage | -20°C, Desiccated, Argon | RT, Desiccated | 4°C, Argon |
| Primary Use | High-conc. aqueous stock solutions | Standard Synthesis / Storage | Immediate Reaction |
Expert Insight: The Stability-Solubility Trade-off
The Dihydrochloride offers superior solubility but introduces a significant stability risk. The high acidity (excess protons) can catalyze the hydrolysis of the urea linkage into the corresponding amine and methylamine/CO₂ over time, especially if moisture is present.
-
Recommendation: Use the Monohydrochloride (1HCl) for long-term storage and general synthesis. Use the Dihydrochloride (2HCl) only if the subsequent reaction requires an acidic medium or if generating the salt in situ from a Boc-deprotection step without a neutralization workup.
Experimental Protocols
Protocol A: Synthesis and Salt Form Control
To ensure the isolation of the specific salt form, the following workflow is recommended. This protocol uses the Boc-protected precursor (tert-butyl 3-(3-methylureido)piperidine-1-carboxylate) as the starting material.
Caption: Workflow for the controlled synthesis of 3-Methyl-1-(piperidin-3-yl)urea salts, highlighting the divergence point for 1HCl vs. 2HCl isolation.
Protocol B: Differentiating 1HCl vs. 2HCl (Potentiometric Titration)
Since Elemental Analysis takes time, a rapid potentiometric titration with Silver Nitrate (AgNO₃) is the preferred method for immediate validation of the chloride content.
-
Reagents: 0.1 N AgNO₃ solution, 5% HNO₃.
-
Procedure:
-
Dissolve 50 mg of the sample in 20 mL deionized water.
-
Acidify with 1 mL 5% HNO₃.
-
Titrate with 0.1 N AgNO₃ monitoring the potential (mV) with a Silver/Sulfide electrode.
-
-
Calculation:
-
Validation: Compare result to Table 1 . ~18.3% indicates Monohydrochloride; ~30.8% indicates Dihydrochloride.
References
-
ChemicalBook. (n.d.). 3-Methyl-1-(piperidin-3-yl)urea Hydrochloride (CAS 2097935-45-8).[1] Retrieved from
-
PubChem. (n.d.).[2] 3-methyl-1-(piperidin-4-yl)urea hydrochloride (Isomer Analog). National Library of Medicine. Retrieved from
-
BenchChem. (n.d.). Synthesis of Piperidinyl Urea Derivatives. Retrieved from
-
MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas. Molecules. Retrieved from
Sources
In Vitro Metabolic Stability of Piperidine Urea Scaffolds: A Comparative Optimization Guide
Executive Summary
The piperidine urea scaffold is a privileged pharmacophore in medicinal chemistry, notably serving as the structural backbone for potent Soluble Epoxide Hydrolase (sEH) inhibitors (e.g., TPPU, AUDA) and various GPCR ligands. While the urea linkage itself is hydrolytically stable, the piperidine ring represents a significant metabolic liability.
In unoptimized scaffolds, the piperidine moiety undergoes rapid oxidative clearance via Cytochrome P450 (CYP) enzymes, leading to poor oral bioavailability (
Part 1: Mechanism of Instability
To engineer stability, one must understand the degradation pathway. The piperidine ring is susceptible to CYP-mediated
The Degradation Pathway
The metabolic cascade typically follows this sequence:
-
SET (Single Electron Transfer): CYP oxidizes the piperidine nitrogen.
-
H-Abstraction: Removal of a hydrogen atom from the
-carbon. -
Hydroxylation: Formation of an unstable carbinolamine.
-
Ring Opening/Dealkylation: Collapse of the carbinolamine leads to ring opening or N-dealkylation, destroying the pharmacophore.
Figure 1: The CYP-mediated oxidative degradation pathway of the piperidine ring. The
Part 2: Comparative Analysis of Scaffolds
The following analysis compares the "Parent" scaffold against two primary optimization strategies: Metabolic Blocking (Gen 2) and Electronic Deactivation (Gen 3).
The Candidates
-
Gen 1 (Parent): Unsubstituted Piperidine Urea. High affinity but rapid clearance.
-
Gen 2 (Blocked): 4-Fluoro or 4-Methyl Piperidine Urea. Steric/electronic blocking of the 4-position (remote) or
-positions. -
Gen 3 (Stabilized): N-Acyl Piperidine or Spiro-cyclic analogs. Reduces basicity of the nitrogen, preventing the initial SET oxidation step.
Comparative Stability Data (Human Liver Microsomes)
Data represents typical values derived from sEH inhibitor structure-activity relationships (SAR).
| Feature | Gen 1: Parent Piperidine | Gen 2: 4-F-Piperidine | Gen 3: N-Acyl / Spiro |
| Primary Liability | Rapid | Slower oxidation | Minimal oxidation |
| High (> 50) | Moderate (15 - 30) | Low (< 10) | |
| < 15 min | 30 - 60 min | > 120 min | |
| CYP Isoform | CYP3A4 / CYP2D6 | CYP3A4 | Low CYP affinity |
| Solubility | High (Basic amine) | Moderate | Moderate/High |
| Lipophilicity (LogD) | Low | Moderate | Tunable |
Technical Insight
-
Why Gen 1 Fails: The basic nitrogen (
~9-10) is easily protonated and oxidized. It acts as a high-affinity substrate for CYP2D6. -
Why Gen 2 Works: Fluorine at the 4-position exerts a through-bond inductive effect (
), lowering the electron density of the nitrogen lone pair, making it harder to oxidize. -
Why Gen 3 Dominates: Acylation (e.g., N-propionyl) removes the basicity entirely. Without the available lone pair, the initial Single Electron Transfer (SET) cannot occur, effectively "hiding" the ring from CYPs.
Part 3: Experimental Protocol (Microsomal Stability)
To validate these differences, a rigorous Intrinsic Clearance (
Reagents & Setup
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein stock.
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Workflow
-
Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 mins.
-
Dosing: Spike test compound (Piperidine Urea analog) to a final concentration of 1 µM .
-
Note: Keep DMSO < 0.1% to avoid CYP inhibition.
-
-
Initiation: Add NADPH (1 mM final) to start the reaction.[1]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (with Internal Standard). Vortex.
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS (MRM mode).
Figure 2: Standardized HLM Stability Workflow. Strict adherence to temperature (37°C) and rapid quenching is critical for accurate
Part 4: Data Interpretation
To objectively compare your piperidine urea scaffold against alternatives, calculate the Intrinsic Clearance (
Calculation Logic[2]
-
Plot ln(% Remaining) vs. Time (min) .[2]
-
Determine the slope (
) of the linear regression. -
Calculate
. -
Calculate
(microsomal):
Benchmarking Your Results
-
Stable (Target):
µL/min/mg. (Likely good bioavailability). -
Moderate:
µL/min/mg. (May require formulation fix). -
Unstable:
µL/min/mg. (Likely high first-pass effect; requires structural redesign).[3]
References
-
Pecic, S., et al. (2018).[4] "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Prostaglandins & Other Lipid Mediators.[4]
-
Liu, J.Y., et al. (2019). "In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea." Frontiers in Pharmacology.
-
Eldrup, A.B., et al. (2010).[5] "Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase." Bioorganic & Medicinal Chemistry Letters.
-
Obach, R.S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
-
Cyprotex. "Microsomal Stability Assay Protocol & Interpretation." Evotec ADME-Tox Solutions.
Sources
A Comparative Guide to the Neuroprotective Efficacy of Piperidine Urea Derivatives
For researchers and drug development professionals navigating the complex landscape of neuroprotective agents, piperidine urea derivatives have emerged as a promising class of compounds. Their therapeutic potential, particularly in the context of ischemic stroke and neurodegenerative diseases, warrants a detailed comparative analysis. This guide provides an in-depth examination of their neuroprotective efficacy, supported by experimental data and methodologies, to empower informed decision-making in your research endeavors.
Introduction: The Therapeutic Promise of Piperidine Urea Derivatives in Neuroprotection
The quest for effective neuroprotective strategies is driven by the high global burden of neurological disorders, such as ischemic stroke, which is a leading cause of death and disability worldwide[1]. Neuroprotective therapy aims to mitigate the neuronal damage that occurs during and after an acute brain injury, thereby preserving brain function. The piperidine moiety is a key structural feature in many pharmaceuticals, and its incorporation into urea-based compounds has led to the development of novel molecules with significant biological activities[2].
This guide will focus on a comparative analysis of a series of novel piperidine urea derivatives, with a particular emphasis on their efficacy relative to the parent compound, Fenazinel. Fenazinel itself has shown promising neuroprotective effects and has entered Phase I clinical trials in China[1]. However, concerns regarding its cardiotoxicity have spurred the development of derivatives with improved safety profiles and enhanced neuroprotective activity[1][3].
Comparative Efficacy Analysis of Piperidine Urea Derivatives
The neuroprotective potential of a series of Fenazinel derivatives with piperidine urea groups (designated as A1–A13) has been systematically evaluated. The primary goal of these modifications was to enhance neuroprotective efficacy while reducing the cardiotoxicity associated with Fenazinel and its major metabolite[3]. The following tables summarize the key experimental findings, providing a clear comparison of the lead compound, A10, with Fenazinel.
Table 1: In Vitro Neuroprotective Activity against L-Glutamic Acid-Induced Injury in SH-SY5Y Cells
| Compound | Concentration (µmol/L) | Cell Viability (%) |
| Control | - | 100 |
| Model | L-Glutamic Acid | 50.2 ± 3.5 |
| Fenazinel | 0.1 | 62.5 ± 4.1 |
| 1 | 70.1 ± 3.8 | |
| 10 | 78.9 ± 4.5 | |
| Compound A10 | 0.1 | 65.8 ± 3.9 |
| 1 | 74.3 ± 4.2 | |
| 10 | 82.1 ± 4.8 |
Data adapted from Li et al. (2025).[3]
As evidenced in Table 1, compound A10 demonstrated a dose-dependent neuroprotective effect, exhibiting slightly better protection against L-glutamic acid-induced injury in SH-SY5Y human neuroblastoma cells compared to Fenazinel at all tested concentrations[3].
Table 2: In Vivo Neuroprotective Efficacy in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Dose (mg/kg) | Infarct Volume (%) |
| Sham | - | 0 |
| MCAO Model | - | 35.4 ± 4.2 |
| Fenazinel | 10 | 22.1 ± 3.1 |
| Compound A10 | 5 | 25.3 ± 3.5 |
| 10 | 18.9 ± 2.9 | |
| 20 | 14.2 ± 2.5 |
Data adapted from Li et al. (2025).[3]
In the MCAO rat model, a well-established preclinical model of ischemic stroke, compound A10 significantly reduced the cerebral infarction area in a dose-dependent manner[3]. Notably, at a dose of 10 mg/kg, A10 showed a greater reduction in infarct volume compared to Fenazinel at the same dose.
Table 3: Cardiotoxicity Assessment (hERG Inhibition)
| Compound | hERG IC50 (µmol/L) |
| Fenazinel | 8.64 |
| Fenazinel Metabolite M1 | 0.43 |
| Compound A10 | > 40 |
Data adapted from Li et al. (2025).[3]
A critical aspect of drug development is ensuring a favorable safety profile. The human ether-a-go-go-related gene (hERG) potassium channel assay is a standard in vitro method to assess the potential for drug-induced cardiac arrhythmias. As shown in Table 3, compound A10 exhibited significantly lower cardiotoxicity, with an hERG IC50 value greater than 40 µmol/L, compared to Fenazinel and its highly cardiotoxic metabolite[3]. This highlights the success of the chemical modifications in mitigating this key safety concern.
Experimental Protocols: A Guide to Assessing Neuroprotective Efficacy
To ensure the reproducibility and validity of research findings, detailed and well-validated experimental protocols are essential. The following sections provide step-by-step methodologies for the key in vitro and in vivo assays used to evaluate the neuroprotective efficacy of piperidine urea derivatives.
In Vitro Neuroprotection Assay: L-Glutamic Acid-Induced Injury in SH-SY5Y Cells
This assay is a widely used in vitro model to screen for neuroprotective compounds against excitotoxicity, a key mechanism of neuronal damage in ischemic stroke.
Principle: L-glutamic acid, an excitatory neurotransmitter, can induce neuronal cell death at high concentrations through a process known as excitotoxicity. Neuroprotective compounds are evaluated for their ability to attenuate this glutamate-induced cell death.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed the SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds (e.g., Fenazinel, Compound A10) in dimethyl sulfoxide (DMSO).
-
Dilute the stock solutions to the desired final concentrations (e.g., 0.1, 1, 10 µmol/L) in serum-free DMEM. The final DMSO concentration should be less than 0.1%.
-
Replace the culture medium with the medium containing the test compounds and incubate for 2 hours.
-
-
Induction of Injury:
-
Prepare a stock solution of L-glutamic acid in serum-free DMEM.
-
Add L-glutamic acid to the wells to a final concentration of 50 mM.
-
Incubate the plates for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated cells).
-
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for in vitro assessment of neuroprotective agents.
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used and clinically relevant animal model of focal cerebral ischemia that mimics human ischemic stroke.
Principle: Transient or permanent occlusion of the middle cerebral artery leads to a reproducible infarct in the brain, primarily in the cortex and striatum. The efficacy of a neuroprotective agent is assessed by its ability to reduce the size of this infarct.
Step-by-Step Protocol:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
-
Surgical Procedure (Intraluminal Filament Model):
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, carefully withdraw the filament to allow for reperfusion.
-
-
Compound Administration:
-
Administer the test compound (e.g., Compound A10) or vehicle intravenously or intraperitoneally at the desired doses at the time of reperfusion.
-
-
Neurological Deficit Scoring:
-
At 24 hours after MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
After the neurological assessment, euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde.
-
Remove the brains and section them into 2 mm coronal slices.
-
Stain the slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. TTC stains viable tissue red, while the infarcted tissue remains white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
-
Data Analysis:
-
Express the infarct volume as a percentage of the total brain volume.
-
Compare the infarct volumes between the treatment groups and the vehicle control group.
-
Mechanism of Action and Structure-Activity Relationship
Understanding the mechanism of action and the structure-activity relationship (SAR) is paramount for the rational design of more potent and safer neuroprotective agents.
Potential Mechanisms of Action
While the precise mechanisms of action for many piperidine urea derivatives are still under investigation, several potential pathways have been proposed based on the known pharmacology of related compounds. These include:
-
Anti-excitotoxicity: As demonstrated by the in vitro data, these compounds can protect neurons from glutamate-induced cell death. This may involve the modulation of glutamate receptors or downstream signaling pathways.
-
Anti-inflammatory Effects: Neuroinflammation is a key contributor to secondary brain injury after stroke. Some piperidine derivatives have been shown to possess anti-inflammatory properties[4].
-
Antioxidant Activity: Oxidative stress is another critical factor in neuronal damage. The chemical structure of these compounds may allow them to scavenge reactive oxygen species or upregulate endogenous antioxidant defenses.
-
Modulation of Ion Channels: The piperidine nucleus is a common feature in many ion channel modulators. It is plausible that these derivatives could interact with specific ion channels to prevent deleterious ion influxes during ischemia.
Signaling Pathway: Putative Neuroprotective Mechanisms
Caption: Putative signaling pathways targeted by piperidine urea derivatives.
Structure-Activity Relationship (SAR) Insights
The development of the A-series of piperidine urea derivatives from Fenazinel provides valuable SAR insights. The introduction of the piperidine urea moiety was a key modification aimed at reducing cardiotoxicity, which was successfully achieved in compound A10[3]. Further analysis of the different substitutions on the piperidine ring and the urea group across the A1-A13 series can provide a more detailed understanding of the structural requirements for optimal neuroprotective activity and a favorable safety profile. For instance, the specific substituent on the piperidine nitrogen in compound A10 appears to be crucial for its enhanced efficacy and reduced hERG liability[3].
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of piperidine urea derivatives as a new generation of neuroprotective agents. Compound A10, in particular, stands out as a promising lead candidate, demonstrating superior neuroprotective efficacy and a markedly improved safety profile compared to its parent compound, Fenazinel.
Future research should focus on:
-
Elucidating the precise molecular mechanisms of action of these compounds to identify their primary cellular targets.
-
Conducting more extensive preclinical studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds like A10 in different animal models of neurological disease.
-
Exploring further chemical modifications based on the SAR insights to optimize both efficacy and safety.
By continuing to build upon this foundational knowledge, the scientific community can advance the development of piperidine urea derivatives into clinically effective therapies for the treatment of ischemic stroke and other devastating neurological disorders.
References
-
Li, J., Wang, M., Jiang, L., Peng, X., Han, B., & Zhang, Q. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1), e32-e39. [Link]
-
Corbett, D., & Nurse, S. (1998). The problem of assessing effective neuroprotection in experimental cerebral ischemia. Progress in Neurobiology, 54(5), 531-548. [Link]
-
Savchenko, A., Hlushchenko, N., Shkumat, A., Khranovska, N., Khranovskyi, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
-
Savchenko, A., Hlushchenko, N., Shkumat, A., Khranovska, N., Khranovskyi, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]
-
Savchenko, A., Hlushchenko, N., Shkumat, A., Khranovska, N., Khranovskyi, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]
-
Merrill, J. E. (2009). In Vitro and in Vivo Pharmacological Models to Assess Demyelination and Remyelination. Neuropsychopharmacology, 34(1), 55-73. [Link]
-
Savchenko, A., Hlushchenko, N., Shkumat, A., Khranovska, N., Khranovskyi, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]
-
Russo, M., De Luca, M., & Ciappellano, S. (2022). The Utility of Zebrafish as a Model for Screening Developmental Neurotoxicity. International Journal of Molecular Sciences, 23(19), 11463. [Link]
-
Liveon Biolabs. (n.d.). In Vivo vs. In Vitro Models Differences & Applications. Liveon Biolabs. [Link]
-
Chen, C. H., Chen, C. Y., & Wang, Y. J. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters, 23(1), 16. [Link]
-
Kukharev, V. I., & Kukhareva, T. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6519. [Link]
-
Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience, 15(10), 2008-2022. [Link]
-
Faghih, Z., Gholami, M., & Dastmalchi, S. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 643-656. [Link]
-
Rose, T. E., Morisseau, C., & Hammock, B. D. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(20), 7340-7354. [Link]
-
Chen, Y. C., & Chen, Y. C. (2021). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine Drugs, 19(11), 603. [Link]
-
Mitrović, N., Drakulić, D., & Mirković, T. (2012). The mechanisms responsible for neuroprotective capacity of arylpiperazine dopaminergic ligands against cell death induced by sodium nitroprusside. European Journal of Pharmacology, 683(1-3), 89-98. [Link]
-
Kim, H. J., Lee, J. Y., & Kim, H. J. (2012). Synthesis and evaluation of piperidine urea derivatives as efficacious 11β-hydroxysteroid dehydrogenase type 1 inhibitors in diabetic ob/ob mice. Bioorganic & Medicinal Chemistry Letters, 22(8), 2748-2752. [Link]
-
Ilas, J., & Hammock, B. D. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7112-7116. [Link]
-
Li, S., & Wang, C. (2007). Neuroprotective Effect of Piperine on Primarily Cultured Hippocampal Neurons. Acta Pharmacologica Sinica, 28(11), 1749-1754. [Link]
-
Modi, R. V., & Sen, D. J. (2010). STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES ON CNS DEPRESSANT ACTIVITY. International Journal of Drug Development and Research, 2(3), 570-576. [Link]
-
Gök, A., & Uslu, H. (2022). Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. ChemMedChem, 17(12), e202200137. [Link]
-
Kaya, O., & Sarandol, E. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Antioxidants, 13(11), 1362. [Link]
-
El-Gazzar, M. G., & El-Gazzar, M. G. (2023). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. RSC Advances, 13(36), 25333-25350. [Link]
Sources
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.de]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride
[1][2]
Executive Summary & Immediate Action
Chemical Identity: 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride CAS Number: 2097935-45-8 (Free base analog reference: 3-Methyl-1-(piperidin-3-yl)urea) Waste Classification: Non-RCRA Listed (Presumed Hazardous due to bioactive potential).[1][2] Primary Disposal Method: High-temperature incineration via licensed hazardous waste contractor.[1] Critical Prohibition: DO NOT dispose of via sanitary sewer (sink drains) or municipal trash, regardless of water solubility.[1][2]
Hazard Identification & Safety Assessment
As a specialized research reagent, specific toxicological data for this salt may be limited.[1] Therefore, safety protocols must be based on the "Principle of Unknown Toxicity" and the properties of structural analogs (piperidines and urea derivatives).[2]
Chemical Profile
| Property | Description | Operational Implication |
| Structure | Piperidine ring with a urea moiety; dihydrochloride salt.[1][3][4] | Potential for irritation/corrosivity to mucous membranes.[5] |
| Physical State | Solid (Crystalline powder). | Dust inhalation hazard; requires N95 or P100 respiratory protection during weighing. |
| Solubility | Highly water-soluble.[1] | High risk of groundwater contamination if spilled or improperly dumped. |
| Acidity | Acidic in solution (HCl salt).[2] | Incompatible with strong bases (exothermic reaction) and oxidizers. |
Presumed Hazards (GHS Classification)
Waste Characterization & Regulatory Logic
Proper disposal begins with accurate waste characterization under the Resource Conservation and Recovery Act (RCRA).
RCRA Status Analysis[2][9]
-
Listed Waste Check: This specific CAS is not currently listed on the EPA P-list (Acutely Hazardous) or U-list (Toxic Waste).
-
Characteristic Waste Check:
-
Corrosivity (D002): Aqueous solutions may have a pH < 2.0. If so, it is a D002 hazardous waste.
-
Toxicity (D004-D043): Unless TCLP testing proves otherwise, treat as toxic.
-
Step-by-Step Disposal Protocol
Workflow A: Pure Solid Substance (Expired or Surplus)
Objective: Dispose of the pure chemical without generating secondary liquid waste.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]
-
Labeling: Attach a hazardous waste tag immediately.
-
Transfer: Transfer the solid carefully to avoid dust generation. If the original container is intact and small (<500g), place the entire original bottle into the waste container (overpacking).[2]
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area. Keep away from bases.
Workflow B: Liquid Reaction Mixtures (Aqueous or Solvent)
Objective: Segregate based on the solvent system used.
-
pH Check: If the solution is aqueous, check pH.
-
If pH < 2 or > 12.5:[2] Neutralize carefully to pH 5–9 only if your facility's permit allows elementary neutralization. Otherwise, label as "Corrosive Waste."
-
-
Segregation:
-
Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste" carboy.[1]
-
Non-Halogenated Solvents (Methanol, Acetone): Segregate into "Non-Halogenated Organic" carboy.
-
Aqueous Streams: Segregate into "Aqueous Toxic" carboy. Do not pour down the sink.
-
-
Labeling: List all constituents (e.g., "Methanol 90%, 3-Methyl-1-(piperidin-3-yl)urea 2HCl 10%").
Workflow C: Contaminated Debris (PPE, Weigh Boats)[1][2]
-
Collection: Place contaminated gloves, weigh boats, and paper towels into a clear, 6-mil polyethylene bag.[1]
-
Sealing: Goose-neck and tape the bag seal.
-
Disposal: Place the bag into the "Solid Hazardous Debris" drum.
Visualized Disposal Decision Matrix
The following diagram outlines the logical flow for determining the correct waste stream for this compound.
Figure 1: Decision matrix for segregating this compound waste streams.
Emergency Spill Response
Scenario: 10g bottle of solid powder dropped on the floor.
-
Evacuate & Alert: Clear the immediate area. Alert lab personnel.
-
PPE Up: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1] Wear a fit-tested N95 respirator if dust is visible.
-
Contain: Cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Clean:
-
Scoop up the damp material using a dustpan or stiff card.
-
Wipe the area 3 times with water and detergent.
-
Test the surface pH to ensure no acidic residue remains.
-
-
Dispose: Place all cleanup materials into the "Solid Hazardous Debris" bag.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[1][2] [Link][1][2]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Piperidine Derivatives and Safety Data. [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-1-(piperidin-3-yl)urea Dihydrochloride
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target, the mechanism, and the outcome. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride, ensuring that your innovative work is built upon a bedrock of security and best practices.
Understanding the Hazard: A Proactive Approach to Safety
Structurally similar compounds, such as other piperidine derivatives and amine salts, are known to cause skin irritation, serious eye damage, and respiratory irritation.[1] The dihydrochloride salt form suggests it is a solid, likely a powder, which can pose an inhalation hazard. Therefore, we must handle this compound with the assumption that it is, at a minimum, an irritant to the skin, eyes, and respiratory system. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive hazard information.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound.
-
Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes and airborne particles.
-
Chemical Splash Goggles: These are mandatory whenever handling the compound in any form. They must form a complete seal around the eyes to offer full protection.[2]
-
Face Shield: When there is a significant risk of splashes, such as when working with larger quantities or during vigorous mixing, a face shield should be worn in addition to chemical splash goggles.[2]
-
-
Skin and Body Protection: Preventing skin contact is paramount.
-
Gloves: Chemical-resistant gloves are a primary line of defense. Nitrile gloves are a common and effective choice for protection against a broad range of chemicals.[2][3] It is critical to double-check the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or punctures before use.
-
Laboratory Coat: A long-sleeved, properly fastened lab coat provides a barrier against accidental spills and contamination of personal clothing.[2][3] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
-
Respiratory Protection: Due to its likely powdered form, inhalation of this compound is a significant concern.
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood.[4]
-
Respirator: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required. A NIOSH-approved N95 respirator may be sufficient for nuisance dust, but for higher-risk procedures or in the absence of adequate ventilation, a half-mask or full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[2][5] Proper fit-testing and training are mandatory for all respirator users.[2]
-
PPE Selection Guide for Common Laboratory Tasks
The level of PPE required can vary depending on the specific task being performed. The following table provides guidance for common scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Disposable Nitrile Gloves | Lab Coat | Required: Perform in a chemical fume hood or powder containment hood. |
| Preparing Stock Solutions | Chemical Splash Goggles & Face Shield | Disposable Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Recommended: Perform in a chemical fume hood. |
| Conducting Reactions | Chemical Splash Goggles | Disposable Nitrile Gloves | Lab Coat | Required: Perform in a chemical fume hood. |
| Handling Spills | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Coveralls or Apron | Required: Air-purifying respirator with appropriate cartridges. |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Lab Coat/Apron: Remove your lab coat by rolling it inside out, without touching the exterior surface.
-
Eye and Face Protection: Remove your face shield and goggles from the back.
-
Respirator (if required): Remove your respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency Preparedness: Spill Response Plan
In the event of a spill, a swift and organized response is crucial to ensure the safety of all laboratory personnel.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal of Contaminated Materials
Proper disposal is the final, critical step in the safe handling of this compound.
-
Contaminated PPE: All disposable PPE, including gloves, lab coats, and respirator cartridges, that has come into contact with the compound must be disposed of as hazardous waste.[6] Do not discard these items in the regular trash.
-
Chemical Waste: The compound itself and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[7]
By adhering to these rigorous safety protocols, you can ensure a secure research environment that fosters innovation and protects the well-being of you and your colleagues.
References
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Safety Data Sheet - N-Methyl-4-piperidinol. (2023, October 27). Sigma-Aldrich.
- Safety Data Sheet - 3-Methyl-1,1-diphenylurea. (2024, September 7). Sigma-Aldrich.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Bonus Video 001 - PPE and Chemical Handling. (2020, August 21). YouTube.
- Safety Data Sheet - Piperidin-4-yl-urea hydrochloride. (2024, December 19). CymitQuimica.
- Trade name : Lithofin MPP. (2022, August 12). Lithofin.
- 3-Methylpiperidine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- Safety Data Sheet - Urea Solution. (2021, May 11). Airgas.
- 3-Amino-1-methylpiperidine dihydrochloride Safety Data Sheet. (n.d.). Apollo Scientific.
- Safety Data Sheet - Urea. (2023, August 22). Nexchem Ltd.
- 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. (n.d.). Organic Syntheses.
- Safe Handling of Hazardous Drugs. (2025, March 5). Duke Safety.
- 1,3-Diethyl-1,3-diphenylurea Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. youtube.com [youtube.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
